Product packaging for Methyl salicylate(Cat. No.:CAS No. 68917-75-9)

Methyl salicylate

Cat. No.: B3029532
CAS No.: 68917-75-9
M. Wt: 152.15 g/mol
InChI Key: OSWPMRLSEDHDFF-UHFFFAOYSA-N
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Description

Methyl salicylate appears as colorless yellowish or reddish liquid with odor of wintergreen. (USCG, 1999)
This compound is a benzoate ester that is the methyl ester of salicylic acid. It has a role as a flavouring agent, a metabolite and an insect attractant. It is a benzoate ester, a member of salicylates and a methyl ester. It is functionally related to a salicylic acid.
This compound (oil of wintergreen or wintergreen oil) is an organic ester naturally produced by many species of plants, particularly wintergreens. The compound was first extracted and isolated from plant species Gaultheria procumbens in 1843. It can be manufactured synthetically and it used as a fragrance, in foods, beverages, and liniments. It forms a colorless to yellow or reddish liquid and exhibits a characteristic odor and taste of wintergreen. For acute joint and muscular pain, this compound is used as a rubefacient and analgesic in deep heating liniments. It is used as a flavoring agent in chewing gums and mints in small concentrations and added as antiseptic in mouthwash solutions.
This compound is a natural product found in Camellia sinensis, Phellinus tremulae, and other organisms with data available.
Methyl 2-hydroxybenzoate is found in beverages. Methyl 2-hydroxybenzoate is present in white wine, tea, porcini mushroom Boletus edulis, Bourbon vanilla, clary sage, red sage and fruits including cherry, apple, raspberry, papaya and plum. Methyl 2-hydroxybenzoate is found in leaves of Gaultheria procumbens (wintergreen). Methyl 2-hydroxybenzoate is a flavouring agent.
Methyl 2-hydroxy benzoate is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Salicylic Acid (has active moiety);  Clove Oil (part of);  LIDOCAINE;  MENTHOL;  this compound (component of) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3 B3029532 Methyl salicylate CAS No. 68917-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxybenzoate
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InChI

InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3
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InChI Key

OSWPMRLSEDHDFF-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1=CC=CC=C1O
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Molecular Formula

C8H8O3
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Related CAS

7631-93-8 (hydrochloride salt)
Record name Methyl salicylate [JAN:NF]
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DSSTOX Substance ID

DTXSID5025659
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Molecular Weight

152.15 g/mol
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Physical Description

Methyl salicylate appears as colorless yellowish or reddish liquid with odor of wintergreen. (USCG, 1999), Colorless, yellow, or red liquid with a wintergreen odor; [HSDB] Clear slightly yellow-green liquid; [MSDSonline], Liquid, colourless to yellowish liquid with a characteristic wintergreen odour
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Boiling Point

432 °F at 760 mmHg (NTP, 1992), 220-224, 220-224 °C, 222.00 to 224.00 °C. @ 760.00 mm Hg
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Flash Point

205 °F (NTP, 1992), 205 °F (96 °C) (Closed cup)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble, SOL IN CHLOROFORM, ETHER; MISCIBLE WITH ALC, GLACIAL ACETIC ACID, SOL IN DIETHYL ETHER, SOLUBLE IN MOST COMMON ORGANIC SOLVENTS, Sol in water: 0.74%w @ 30 °C, 0.7 mg/mL at 30 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.174 (USCG, 1999) - Denser than water; will sink, 1.184 @ 25 °C/25 °C, DENSITY OF NATURAL ESTER IS ABOUT 1.180, 1.176-1.185
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Vapor Density

5.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.2
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Vapor Pressure

0.0975 mmHg at 68 °F ; 1 mmHg at 129 °F (NTP, 1992), 0.03 [mmHg], Vapor pressure = 0.0343 mm Hg @ 25 °C
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Color/Form

COLORLESS, YELLOWISH OR REDDISH, OILY LIQ

CAS No.

119-36-8
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Melting Point

16.5 °F (NTP, 1992), -8.6 °C
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Foundational & Exploratory

A Technical Guide to the Natural Sources of Methyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl salicylate, a volatile organic compound renowned for its characteristic "wintergreen" aroma, is a pivotal molecule in plant biology and possesses significant pharmacological properties. This technical guide provides an in-depth exploration of the primary natural sources of this compound, with a focus on its biosynthesis, extraction, quantification, and role in plant defense signaling. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed methodologies and quantitative data to support further investigation and application of this versatile natural product.

Principal Natural Sources of this compound

This compound is biosynthesized by a wide array of plant species, often as a defense mechanism against herbivores and pathogens.[1] The most commercially significant sources are from the Gaultheria and Betula genera, where this compound is the dominant component of their essential oils.

  • Wintergreen (Gaultheria procumbens): The essential oil derived from the leaves of this low-growing shrub is a primary source of natural this compound.[2][3] The compound is not present in its free form in the plant tissue but is generated through enzymatic hydrolysis of the glycoside gaultherin during the extraction process.[2][4]

  • Sweet Birch (Betula lenta): The bark of the sweet birch tree is another major source of this compound.[3][4] Similar to wintergreen, the this compound is produced via the hydrolysis of a glycosidic precursor during distillation.[5]

Other plants are also known to produce this compound, although typically in lower concentrations. These include species within the families Ericaceae and Betulaceae, as well as various fruits and vegetables like cherries, apples, and strawberries.[6]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in the essential oils of wintergreen and sweet birch is exceptionally high, often exceeding 90%. This high purity makes these natural extracts valuable for various applications. The quantitative data from several studies are summarized in the table below.

Plant SourcePlant PartExtraction MethodThis compound Concentration (%)Reference(s)
Gaultheria procumbens (Wintergreen)LeavesSteam Distillation96.9 - 100%[2][7][8]
Gaultheria procumbens (Wintergreen)FruitsSteam Distillation91.1 - 100%[7]
Gaultheria procumbens (Wintergreen)Other Aerial PartsSteam Distillation~61.14%[7]
Betula lenta (Sweet Birch)BarkHydro-distillation93.24 - 99.84%[4][6]

Biosynthesis of this compound in Plants

This compound is a methylated derivative of salicylic acid, a key phytohormone in plant defense. The biosynthesis is a crucial step in the plant's systemic acquired resistance (SAR) response. The pathway involves the conversion of salicylic acid to its volatile methyl ester form, which can then act as a long-distance signal.[1]

The key enzymatic step is the methylation of salicylic acid, catalyzed by salicylic acid methyltransferase (SAMT) , which utilizes S-adenosyl-l-methionine (SAM) as a methyl group donor.[1] The reverse reaction, the conversion of this compound back to salicylic acid, is catalyzed by salicylic acid-binding protein 2 (SABP2) , a methyl esterase.[1] This reversible process allows for the transport of the volatile signal and its subsequent conversion to the active hormone in distal tissues.[1]

This compound Biosynthesis SA Salicylic Acid (SA) MeSA This compound (MeSA) SA->MeSA Methylation MeSA->SA Demethylation SAM S-adenosyl-l-methionine (SAM) SAH S-adenosyl homocysteine (SAH) SAM->SAH SAMT Salicylic Acid Methyltransferase (SAMT) SAMT->SA SAMT->MeSA SABP2 Salicylic Acid-Binding Protein 2 (SABP2) (Methylesterase) SABP2->SA SABP2->MeSA

Biosynthesis and conversion of this compound.

Experimental Protocols

Extraction of this compound via Steam Distillation

Steam distillation is the primary industrial method for extracting this compound from plant materials.[3] This process is particularly effective for volatile compounds like this compound.

Objective: To extract essential oil rich in this compound from Gaultheria procumbens leaves.

Materials and Equipment:

  • Fresh or properly dried leaves of Gaultheria procumbens.

  • Distilled water.

  • Steam distillation apparatus (still, condenser, separator).

  • Heating source (e.g., heating mantle).

  • Glassware (beakers, flasks).

Procedure:

  • Preparation of Plant Material: Freshly harvested leaves are often macerated or chopped to increase the surface area for efficient oil extraction. If using dried leaves, ensure they have been stored in a way that minimizes the loss of volatile compounds.[9]

  • Apparatus Setup: Assemble the steam distillation unit. The plant material is placed in the still. The still is connected to a steam generator (or contains water to be boiled) and a condenser. The condenser outlet is positioned over a separator to collect the distillate.

  • Distillation: Heat the water to generate steam, which then passes through the plant material. The steam and the volatilized essential oil are then cooled in the condenser.[10] The heat from the steam causes the essential oils to evaporate, and these vapors are captured and condensed back into a liquid form.[11]

  • Collection: The condensate, a mixture of water (hydrosol) and essential oil, is collected in the separator. Due to their different densities and immiscibility, the essential oil will form a separate layer from the water.

  • Separation: The essential oil layer, which is predominantly this compound, is carefully separated from the aqueous layer.

  • Drying and Storage: The collected essential oil may be dried using an anhydrous salt (e.g., sodium sulfate) to remove any residual water. It should be stored in a sealed, dark glass container in a cool place to prevent degradation.

Steam Distillation Workflow cluster_0 Preparation cluster_1 Distillation cluster_2 Separation & Collection Harvest Harvest Plant Material (e.g., Wintergreen Leaves) Macerate Macerate/Chop Plant Material Harvest->Macerate Load Load into Still Macerate->Load Steam Introduce Steam Load->Steam Vaporize Vaporize Volatiles Steam->Vaporize Condense Condense Vapors Vaporize->Condense Collect Collect Distillate (Oil + Hydrosol) Condense->Collect Separate Separate Oil Layer Collect->Separate Dry Dry Oil (e.g., with Na2SO4) Separate->Dry Store Store in Airtight, Dark Container Dry->Store

General workflow for steam distillation.

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile compounds, making it ideal for the analysis of essential oils.

Objective: To determine the concentration of this compound in an essential oil sample.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column suitable for volatile compound analysis (e.g., Rxi-5Sil MS).

  • Helium carrier gas.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the essential oil in a suitable solvent (e.g., absolute ethanol or chloroform).[12][13]

  • Standard Preparation: Prepare a series of standard solutions of pure this compound of known concentrations to generate a calibration curve.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 0.2 µL) of the sample and each standard into the GC.[12]

    • Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. A typical temperature program might start at 60°C, hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).[12]

    • Detection: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is detected, providing a unique mass spectrum for each compound.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and comparison with the standard.

    • Confirm the identity by comparing the mass spectrum of the peak with a reference spectrum of this compound.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Analysis of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another valuable tool for the structural elucidation and quantification of this compound. Both ¹H and ¹³C NMR can be utilized.

Objective: To confirm the structure and purity of this compound.

Instrumentation:

  • NMR spectrometer.

  • NMR tubes.

  • Deuterated solvent (e.g., CDCl₃).[14]

Procedure:

  • Sample Preparation: Dissolve a small amount of the essential oil or purified this compound in a deuterated solvent and place it in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

  • Spectral Interpretation:

    • ¹H NMR: The spectrum of this compound will show characteristic peaks for the aromatic protons, the hydroxyl proton, and the methyl ester protons. The chemical shifts, splitting patterns, and integration of these peaks can be used to confirm the structure.[14]

    • ¹³C NMR: The spectrum will show distinct signals for each of the eight carbon atoms in the this compound molecule, providing further structural confirmation.[15]

    • Quantitative NMR (qNMR): By using an internal standard with a known concentration, the precise amount of this compound in a sample can be determined.

Role in Plant Defense: Systemic Acquired Resistance (SAR)

This compound is a critical signaling molecule in Systemic Acquired Resistance (SAR), a plant-wide defense response that is induced by a localized pathogen attack.[16][17]

Signaling Pathway Overview:

  • Pathogen Recognition: A plant recognizes a pathogen at the site of infection.

  • Salicylic Acid Accumulation: This recognition triggers a signaling cascade that leads to the accumulation of salicylic acid (SA).

  • Conversion to this compound: SA is then converted to the volatile this compound (MeSA) by SAMT.[1]

  • Long-Distance Transport: MeSA, being more mobile, is transported from the infected leaves to distal, uninfected parts of the plant, likely through the phloem.[17]

  • Conversion back to Salicylic Acid: In the distal tissues, MeSA is converted back to SA by SABP2.[1][16]

  • Induction of Defense Genes: The increased levels of SA in the systemic tissues activate a broad spectrum of defense-related genes, such as Pathogenesis-Related (PR) genes. This leads to a heightened state of alert throughout the plant, making it more resistant to subsequent pathogen attacks.[17]

SAR Signaling Pathway cluster_local Infected Leaf cluster_transport Phloem Transport cluster_distal Distal (Uninfected) Leaf Pathogen Pathogen Attack SA_accum Salicylic Acid (SA) Accumulation Pathogen->SA_accum SAMT_act SAMT Activation SA_accum->SAMT_act MeSA_prod This compound (MeSA) Production SAMT_act->MeSA_prod MeSA_trans MeSA Transport MeSA_prod->MeSA_trans Long-distance signal MeSA_arrival MeSA Arrival MeSA_trans->MeSA_arrival SABP2_act SABP2 Activation MeSA_arrival->SABP2_act SA_regen SA Regeneration SABP2_act->SA_regen Defense_genes Activation of Defense Genes (e.g., PR genes) SA_regen->Defense_genes SAR Systemic Acquired Resistance (SAR) Defense_genes->SAR

Role of this compound in SAR signaling.

Conclusion

Natural sources, particularly wintergreen and sweet birch, provide a high-purity source of this compound. Understanding the biosynthesis, effective extraction and quantification techniques, and the biological role of this compound is essential for its application in research and development. The methodologies and data presented in this guide offer a solid foundation for professionals working with this important natural product. Further research into the nuanced aspects of its signaling pathways and potential therapeutic applications is warranted.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Methyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate (C₈H₈O₃), also known as oil of wintergreen, is an organic ester naturally produced by numerous plant species.[1][2] Synthetically derived, it is widely utilized in pharmaceuticals as a topical analgesic and counter-irritant for the relief of musculoskeletal pain.[3][4] Its mechanism of action, physicochemical properties, and straightforward synthesis make it a compound of significant interest in drug development and formulation. This document provides a comprehensive technical overview of the chemical structure, properties, experimental protocols, and relevant biological pathways associated with this compound.

Chemical Structure and Identification

This compound is the methyl ester of salicylic acid, with the IUPAC name methyl 2-hydroxybenzoate.[1][5] The structure consists of a benzene ring substituted with a hydroxyl group and a methyl ester group at ortho positions.[5] This arrangement is crucial for its biological activity and chemical properties.

Key Identifiers:

  • IUPAC Name: Methyl 2-hydroxybenzoate[1]

  • Chemical Formula: C₈H₈O₃[1][5]

  • CAS Number: 119-36-8[1]

  • Molecular Weight: 152.15 g/mol [6][7]

  • Synonyms: Oil of Wintergreen, Wintergreen Oil, Salicylic Acid Methyl Ester, Betula Oil[1][2]

Physicochemical Properties

This compound is a colorless to pale yellow or reddish viscous liquid at room temperature, characterized by a strong, sweet-minty odor.[2][6][8] A summary of its key quantitative properties is presented below.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReferences
Molecular Formula C₈H₈O₃[1][9]
Molecular Weight 152.15 g/mol [6][7][9]
Appearance Colorless to pale yellow/reddish oily liquid[2][6][8][10]
Odor Characteristic sweet, wintergreen-like[1][2][8]
Density 1.174 g/mL at 25 °C[5][7][8]
Melting Point -8.6 to -7 °C[5][7][8]
Boiling Point 220 to 224 °C[5][7][8][11]
Flash Point 96 °C[2][8][11]
Refractive Index (n20/D) 1.535 - 1.538[7][8][11]
Vapor Pressure 1 mmHg (54 °C); 0.0343 mmHg (25 °C)[1][12]
pKa 9.90[8]
Table 2: Solubility of this compound
SolventSolubilityReferences
Water Very slightly soluble; 0.639 g/L (21 °C), 0.74 g/100 mL (30 °C)[1][8][10][12]
Ethanol Miscible[6][8][11]
Ether Soluble[6][13]
Chloroform Soluble[6][13]
Glacial Acetic Acid Miscible[6][11]
Fatty and Essential Oils Miscible[8][11]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and quantification of this compound. Key spectral data are summarized below.

Table 3: Key Spectroscopic Data for this compound
TechniqueKey Peaks / SignalsReferences
¹H NMR Singlet peak at ~3.66 ppm (methyl group hydrogens)[14]
Unique peaks for hydrogens on the alkyl chain[14]
Hydroxyl resonances at different frequencies depending on solvent[14]
IR Spectroscopy OH absorption band: ~3238 cm⁻¹[15]
C=O (ester) stretching: ~1680 cm⁻¹
Aromatic C=C stretching: ~1600-1450 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺): m/z 152[9]

Mechanism of Action and Biological Signaling

The therapeutic effects of this compound are attributed to a dual mechanism of action. Topically, it acts as a counter-irritant, inducing localized irritation and vasodilation, which increases blood flow and produces a sensation of warmth.[3][4][6] This process, known as rubefaction, helps to distract from deeper musculoskeletal pain.[3]

Upon absorption, this compound is hydrolyzed in the body to its active metabolite, salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID).[1][3] Salicylic acid proceeds to inhibit the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3]

Caption: Dual mechanism of action for this compound.

In plant biology, this compound is a key signaling molecule involved in systemic acquired resistance (SAR), a plant's defense response.[16][17] It can act as a volatile, airborne signal to warn neighboring plants of pathogen or herbivore attack.[1][17]

Furthermore, glycoside derivatives of this compound have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and suppressing the NF-κB signaling pathway.[18][19]

G cluster_0 cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates p65 p65 NFkB_active p65 (Active NF-κB) p65->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Transcription NFkB_active->Gene Induces Cytokines TNF-α, IL-1β, IL-6 iNOS, COX-2 Gene->Cytokines Leads to MS_deriv This compound Derivatives MS_deriv->IKK Inhibits MS_deriv->IkB Blocks Degradation MS_deriv->p65 Inhibits Phosphorylation

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocols

Synthesis via Fischer Esterification

This compound is commonly synthesized by the acid-catalyzed esterification of salicylic acid with methanol.[7][20]

Materials:

  • Salicylic acid (1.0 mol equivalent)

  • Methanol (excess, e.g., 5-10 mol equivalents)

  • Concentrated Sulfuric Acid (catalyst, ~0.1-0.2 mol equivalents)

  • 5% Sodium Bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: Dissolve salicylic acid in excess methanol within a round-bottom flask.[21][22]

  • Catalyst Addition: Slowly add concentrated sulfuric acid to the solution while stirring.[22][23] An exothermic reaction may occur.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 60-100 °C) for 1 to 7 hours.[21][22][23] The reaction progress can be monitored by TLC.

  • Work-up & Isolation: After cooling, pour the reaction mixture into a separatory funnel containing cold water.[21][23]

  • Extraction: Extract the aqueous mixture with diethyl ether. The this compound will partition into the organic layer.[21]

  • Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize excess acid and remove unreacted salicylic acid), and finally with a saturated brine solution.[21]

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.[21]

  • Purification: Remove the solvent via rotary evaporation. The crude product can be further purified by vacuum distillation to yield pure this compound (boiling point ~222 °C at atmospheric pressure).[21]

G Reactants 1. Mix Salicylic Acid, Methanol, H₂SO₄ Reflux 2. Heat under Reflux (1-7 hours) Reactants->Reflux Cooldown 3. Cool Reaction Mixture Reflux->Cooldown Quench 4. Quench with Cold Water Cooldown->Quench Extract 5. Extract with Organic Solvent (Ether) Quench->Extract Wash_NaHCO3 6. Wash with 5% NaHCO₃ (Removes Acid/Phenol) Extract->Wash_NaHCO3 Wash_Brine 7. Wash with Brine Wash_NaHCO3->Wash_Brine Dry 8. Dry Organic Layer (e.g., MgSO₄) Wash_Brine->Dry Evaporate 9. Evaporate Solvent Dry->Evaporate Distill 10. Purify by Vacuum Distillation Evaporate->Distill Product Pure this compound Distill->Product

Caption: Experimental workflow for this compound synthesis.
Analytical Method: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the quantification of this compound in pharmaceutical formulations.[24][25][26]

Instrumentation & Conditions:

  • System: HPLC with UV-Vis or Photodiode Array (PDA) Detector[24][25]

  • Column: C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[24]

  • Mobile Phase: Isocratic mixture of methanol and water (e.g., 65:35 v/v), often with 1.0% acetic acid.[24]

  • Flow Rate: 1.0 mL/min[24]

  • Column Temperature: 30 °C[24]

  • Injection Volume: 20 µL[24]

  • Detection Wavelength: 304 nm[24]

Procedure:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to create a calibration curve over a suitable concentration range (e.g., 25-175 µg/mL).[24]

  • Sample Preparation: Accurately weigh a sample containing this compound (e.g., medicated cream). Dissolve and dilute it in the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm membrane filter before injection.[24]

  • Analysis: Equilibrate the column with the mobile phase for at least 20 minutes.[24] Inject the standards and samples.

  • Quantification: Identify the this compound peak by its retention time. Construct a calibration curve by plotting the peak area versus concentration for the standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Conclusion

This compound possesses a well-characterized chemical profile that underpins its extensive use in pharmaceutical and other industries. Its structure, a simple ester of salicylic acid, allows for straightforward synthesis and imparts a dual-action therapeutic mechanism involving both local counter-irritation and systemic anti-inflammatory effects via its metabolite, salicylic acid. The established analytical methodologies ensure robust quality control and quantification in various formulations. A thorough understanding of these technical aspects is critical for researchers and professionals engaged in the development of new therapeutic agents and drug delivery systems.

References

The Discovery of Methyl Salicylate: A Technical and Historical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate, the aromatic ester synonymous with the scent of wintergreen, has a rich history deeply intertwined with the development of modern analgesic and anti-inflammatory therapies. Its discovery and subsequent synthesis marked a pivotal moment in the transition from natural remedies to synthetic pharmaceuticals. This technical guide provides an in-depth exploration of the history of this compound's discovery, detailing the experimental methodologies of the era, and the elucidation of its biological activities.

The Historical Context: From Willow Bark to Wintergreen

The story of this compound is inseparable from that of its parent compound, salicylic acid. For centuries, extracts of willow bark (Salix species) were used to treat pain and fever.[1] In 1828, German chemist Johann Andreas Buchner isolated the active compound from willow bark, which he named salicin.[1] A decade later, in 1838, Italian chemist Raffaele Piria successfully hydrolyzed salicin into a sugar and an aromatic component, which he then oxidized to produce salicylic acid.[1]

It was within this scientific landscape, focused on isolating and identifying the active principles of medicinal plants, that the discovery of this compound occurred.

The Isolation of this compound

In 1843, the French chemist Auguste André Thomas Cahours is credited with being the first to isolate this compound.[2][3][4] He extracted the compound from the oil of the wintergreen plant (Gaultheria procumbens).[2][3][4] Cahours correctly identified the substance as an ester of salicylic acid and methanol.[2][3][4] Some historical accounts suggest that William Procter Jr., an American pharmacist, had analyzed oil of wintergreen and sweet birch oil a year earlier in 1842, though Cahours' work is more widely cited for the definitive isolation and identification.[5]

Experimental Protocol: Isolation by Steam Distillation (Reconstructed 19th-Century Method)

Objective: To isolate the essential oil containing this compound from Gaultheria procumbens leaves.

Apparatus:

  • A large retort or still, typically made of copper.

  • A condenser (Liebig condenser or a worm condenser).

  • A receiving flask.

  • A heat source (e.g., a furnace or a flame).

Procedure:

  • Freshly harvested leaves of Gaultheria procumbens were macerated to rupture the plant cells.

  • The macerated plant material was placed in the retort with a sufficient quantity of water.

  • The retort was heated to boil the water, generating steam.

  • The steam passed through the plant material, carrying the volatile this compound with it.

  • The steam and this compound vapor mixture was then passed through a condenser, which cooled the vapors and condensed them back into a liquid.

  • The condensate, a mixture of water and this compound, was collected in a receiving flask.

  • Due to the poor solubility of this compound in water, the mixture would separate into two layers upon standing. The denser oil of wintergreen (this compound) would settle at the bottom.

  • The lower layer of this compound was then separated from the upper aqueous layer.

Diagram of Experimental Workflow: 19th-Century Steam Distillation

G cluster_0 Distillation cluster_1 Separation Macerated Wintergreen Leaves Macerated Wintergreen Leaves Retort with Water Retort with Water Macerated Wintergreen Leaves->Retort with Water 1. Add Condenser Condenser Retort with Water->Condenser 3. Steam and Vapor Heat Source Heat Source Heat Source->Retort with Water 2. Boil Receiving Flask Receiving Flask Condenser->Receiving Flask 4. Condensate Separation of Layers Separation of Layers Receiving Flask->Separation of Layers 5. Settle This compound This compound Separation of Layers->this compound 6. Isolate Water Water Separation of Layers->Water

A reconstructed workflow for the 19th-century isolation of this compound.

The Synthesis of this compound

The commercial production of salicylic acid from phenol began in 1874, which paved the way for the large-scale synthesis of its derivatives.[5] The first commercial synthesis of this compound was achieved in 1886 by the German company Schimmel & Co.[5] The method used was the esterification of salicylic acid with methanol, a reaction now known as Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification (Reconstructed 19th-Century Method)

The following protocol is a representation of how the synthesis of this compound would have been carried out in the late 19th century.

Objective: To synthesize this compound from salicylic acid and methanol.

Apparatus:

  • A round-bottom flask.

  • A reflux condenser.

  • A heating mantle or water bath.

  • Separatory funnel.

  • Distillation apparatus.

Reagents:

  • Salicylic acid.

  • Methanol (in excess).

  • Concentrated sulfuric acid (as a catalyst).

  • Sodium bicarbonate solution.

  • Anhydrous calcium chloride or sodium sulfate (as a drying agent).

Procedure:

  • Salicylic acid and an excess of methanol were placed in a round-bottom flask.

  • A small amount of concentrated sulfuric acid was carefully added as a catalyst.

  • A reflux condenser was attached to the flask, and the mixture was heated gently for several hours.

  • After cooling, the reaction mixture was transferred to a separatory funnel containing water. The this compound, being insoluble in water, would form a separate layer.

  • The aqueous layer was drained off, and the organic layer (containing this compound) was washed with a sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted salicylic acid.

  • The organic layer was then washed with water.

  • The crude this compound was transferred to a dry flask and treated with a drying agent to remove any residual water.

  • The final product was purified by distillation.

Diagram of Experimental Workflow: 19th-Century Fischer-Speier Esterification

G cluster_0 Reaction cluster_1 Workup and Purification Salicylic Acid + Methanol Salicylic Acid + Methanol Add H2SO4 Add H2SO4 Salicylic Acid + Methanol->Add H2SO4 1. Catalyst Reflux Reflux Add H2SO4->Reflux 2. Heat Separatory Funnel Separatory Funnel Reflux->Separatory Funnel 3. Quench with Water Wash with NaHCO3 Wash with NaHCO3 Separatory Funnel->Wash with NaHCO3 4. Neutralize Wash with Water Wash with Water Wash with NaHCO3->Wash with Water 5. Rinse Dry with Anhydrous Salt Dry with Anhydrous Salt Wash with Water->Dry with Anhydrous Salt 6. Remove Water Distillation Distillation Dry with Anhydrous Salt->Distillation 7. Purify Pure this compound Pure this compound Distillation->Pure this compound

A reconstructed workflow for the 19th-century synthesis of this compound.

Quantitative Data

Precise quantitative data, such as percentage yields and purity assessments from the original 19th-century experiments, are not well-documented in accessible historical records. Early methods of purity determination for essential oils were often based on physical properties like specific gravity, optical rotation, and boiling point. The table below summarizes the key properties of this compound based on modern analytical data.

PropertyValue
Chemical Formula C₈H₈O₃
Molar Mass 152.15 g/mol
Appearance Colorless to pale yellow oily liquid
Odor Characteristic wintergreen scent
Density 1.174 g/cm³
Melting Point -8.6 °C (16.5 °F; 264.6 K)
Boiling Point 220 to 224 °C (428 to 435 °F; 493 to 497 K)
Solubility in Water 0.07 g/100 mL at 30 °C

Biological Activity and Signaling Pathways

Early on, it was recognized that this compound possessed analgesic and antipyretic properties similar to salicylic acid.[6] It is now understood that this compound acts as a prodrug, being hydrolyzed to salicylic acid in the body.

Mechanism of Action in Humans

The primary mechanism of action for the analgesic and anti-inflammatory effects of this compound is the inhibition of cyclooxygenase (COX) enzymes by its metabolite, salicylic acid.

Diagram of Signaling Pathway: this compound's Anti-inflammatory Action

G This compound This compound Salicylic Acid Salicylic Acid This compound->Salicylic Acid Hydrolysis in the body COX-1 and COX-2 Enzymes COX-1 and COX-2 Enzymes Salicylic Acid->COX-1 and COX-2 Enzymes Inhibition Prostaglandins Prostaglandins COX-1 and COX-2 Enzymes->Prostaglandins Synthesis Inflammation and Pain Inflammation and Pain Prostaglandins->Inflammation and Pain

The metabolic conversion of this compound and subsequent inhibition of prostaglandin synthesis.
Role in Plant Biology

In plants, this compound plays a crucial role as a volatile signaling molecule in the plant's defense mechanism known as Systemic Acquired Resistance (SAR). When a plant is attacked by a pathogen, it can produce this compound, which can then travel through the air to other parts of the plant or even to neighboring plants, warning them of the impending threat and triggering their defense responses.

Diagram of Signaling Pathway: this compound in Plant Defense

G Pathogen Attack Pathogen Attack Infected Plant Infected Plant Pathogen Attack->Infected Plant This compound (volatile) This compound (volatile) Infected Plant->this compound (volatile) Production and Release Neighboring Plant Neighboring Plant This compound (volatile)->Neighboring Plant Airborne Signal Defense Gene Expression Defense Gene Expression Neighboring Plant->Defense Gene Expression Induction of SAR

The role of this compound as a volatile signal in plant-to-plant communication for defense.

Conclusion

The discovery of this compound in the mid-19th century was a significant event in the history of chemistry and medicine. It represented a key step in the move towards understanding and utilizing the active components of medicinal plants. The subsequent development of synthetic methods for its production was an important milestone in the nascent pharmaceutical industry. Today, this compound continues to be a widely used compound, not only for its therapeutic properties but also as a flavoring and fragrance agent. Its dual role in human health and plant biology makes it a molecule of enduring scientific interest.

References

Spectroscopic Analysis of Methyl Salicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl salicylate (C₈H₈O₃), the methyl ester of salicylic acid, is a naturally occurring organic compound widely used in pharmaceuticals for its analgesic and anti-inflammatory properties, as well as in the food and cosmetic industries for its characteristic wintergreen scent. A thorough understanding of its molecular structure and purity is paramount for its application, particularly in drug development. Spectroscopic analysis provides a powerful suite of tools for the qualitative and quantitative characterization of this compound. This guide offers an in-depth overview of the core spectroscopic techniques used to analyze this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, quantitative data, and visual workflows are provided to aid researchers, scientists, and drug development professionals in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of this compound reveals six distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.0 ppm).[1][2]

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.74Singlet1HAr-OH
7.81Doublet1HAr-H6
7.43Triplet1HAr-H4
6.97Doublet1HAr-H3
6.85Triplet1HAr-H5
3.93Singlet3H-OCH₃

Data sourced from multiple references to provide a representative dataset.[3][4][5]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the eight non-equivalent carbon atoms in the this compound molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
170.5C=O (Ester)
161.5C-OH
135.8Ar-C4
130.0Ar-C6
119.0Ar-C5
117.7Ar-C3
112.5Ar-C1
52.3-OCH₃

Data sourced from multiple references to provide a representative dataset.[2][6][7]

Experimental Protocol for NMR Spectroscopy

1.3.1. Sample Preparation

  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution.

  • Transfer the solution to a 5 mm NMR tube.

1.3.2. Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

1.3.3. Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert Sample into Spectrometer transfer->insert tune Tune and Shim insert->tune acquire_h1 Acquire ¹H Spectrum tune->acquire_h1 acquire_c13 Acquire ¹³C Spectrum tune->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shift phase->calibrate integrate Integrate ¹H Peaks calibrate->integrate

A streamlined workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands corresponding to its hydroxyl, carbonyl, and aromatic functionalities.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3185 - 3200O-H stretch (broad)Phenolic -OH
2955C-H stretchsp³ C-H (methyl)
1674 - 1680C=O stretchEster Carbonyl
1585 - 1614C=C stretchAromatic Ring
1250 - 1300C-O stretchEster
1100 - 1150C-O stretchPhenolic

Data compiled from multiple sources.[8][9][10][11][12]

Experimental Protocol for IR Spectroscopy

2.1.1. Sample Preparation (Liquid Film Method)

  • Place a drop of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top of the first, spreading the liquid into a thin film.

  • Mount the salt plates in the spectrometer's sample holder.

2.1.2. Data Acquisition

  • Record a background spectrum of the empty spectrometer.

  • Place the sample in the spectrometer.

  • Acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

2.1.3. Data Analysis

  • Identify the major absorption peaks in the spectrum.

  • Correlate the observed peak positions with known functional group absorption frequencies to confirm the structure of this compound.

Experimental Workflow: IR Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis place_drop Place Drop on Salt Plate cover_plate Cover with Second Plate place_drop->cover_plate mount Mount in Holder cover_plate->mount insert_sample Insert Sample mount->insert_sample background Record Background Spectrum background->insert_sample acquire_ir Acquire IR Spectrum insert_sample->acquire_ir identify_peaks Identify Absorption Peaks acquire_ir->identify_peaks correlate Correlate with Functional Groups identify_peaks->correlate

Workflow for Infrared (IR) spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) MS, the molecule is ionized, and the resulting molecular ion and fragment ions are detected.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zIon
152[M]⁺ (Molecular Ion)
121[M - OCH₃]⁺
120[M - CH₃OH]⁺
92[C₆H₄O]⁺

Data sourced from multiple references.[13][14][15][16][17]

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that separates the components of a mixture before they are introduced into the mass spectrometer.

3.1.1. Sample Preparation

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).[18]

3.1.2. Data Acquisition

  • Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

  • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, where separation occurs based on boiling point and polarity.

  • The separated components elute from the column and enter the mass spectrometer.

  • The molecules are ionized (e.g., by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.

3.1.3. Data Analysis

  • The GC chromatogram shows peaks corresponding to each separated component.

  • The mass spectrum of the peak corresponding to this compound can be compared to a library of known spectra for identification.

  • The fragmentation pattern provides structural information.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_solution Prepare Dilute Solution inject Inject into GC prepare_solution->inject separate Separate on Column inject->separate ionize Ionize in MS separate->ionize detect Detect Fragments ionize->detect analyze_chromo Analyze Chromatogram detect->analyze_chromo compare_spectra Compare with Library analyze_chromo->compare_spectra interpret_frag Interpret Fragmentation compare_spectra->interpret_frag

General workflow for GC-MS analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For this compound, the absorption is due to electronic transitions within the aromatic ring and carbonyl group.

Table 5: UV-Vis Absorption Maxima for this compound

Wavelength (λmax)Solvent
~237 nmMethanol : Acetonitrile (80:20)
~303-310 nmVarious

Data compiled from multiple sources.[19][20][21][22]

Experimental Protocol for UV-Vis Spectroscopy

4.1.1. Sample Preparation

  • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of standard solutions of decreasing concentration by serial dilution of the stock solution.

4.1.2. Data Acquisition

  • Turn on the UV-Vis spectrophotometer and allow it to warm up.

  • Set the wavelength range for scanning (e.g., 200-400 nm).

  • Fill a cuvette with the solvent to be used as a blank and measure the baseline.

  • Rinse the cuvette with one of the standard solutions and then fill it with that solution.

  • Measure the absorbance of the standard solution.

  • Repeat for all standard solutions.

4.1.3. Data Analysis

  • Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • The wavelength of maximum absorbance (λmax) can be determined from the spectrum of one of the standard solutions.

  • The concentration of an unknown sample of this compound can be determined by measuring its absorbance and using the calibration curve.

Experimental Workflow: UV-Vis Analysis

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_stock Prepare Stock Solution prepare_standards Prepare Standard Dilutions prepare_stock->prepare_standards measure_standards Measure Absorbance of Standards prepare_standards->measure_standards measure_blank Measure Blank measure_blank->measure_standards plot_curve Plot Calibration Curve measure_standards->plot_curve determine_lambda Determine λmax measure_standards->determine_lambda determine_unknown Determine Unknown Concentration plot_curve->determine_unknown

Workflow for quantitative UV-Vis analysis of this compound.

The spectroscopic techniques outlined in this guide provide a comprehensive framework for the analysis of this compound. From the detailed structural elucidation afforded by NMR to the functional group identification by IR, molecular weight determination by MS, and quantitative analysis by UV-Vis, these methods are essential for ensuring the identity, purity, and quality of this compound in research, development, and commercial applications. The provided protocols and data serve as a valuable resource for scientists and professionals in the field.

References

An In-depth Technical Guide to the Therapeutic Properties of Methyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Methyl salicylate, a naturally occurring organic ester, is a widely utilized active ingredient in topical analgesic and anti-inflammatory formulations. Its therapeutic efficacy stems from a multifaceted mechanism of action that includes counter-irritation, vasodilation, and inherent anti-inflammatory properties following its metabolic conversion to salicylic acid. This technical guide provides a comprehensive overview of the core therapeutic properties of this compound, intended for researchers, scientists, and professionals in drug development. The document details its mechanisms of action, summarizes key quantitative data from preclinical and clinical studies in structured tables, provides detailed experimental protocols for pivotal assays, and illustrates key signaling pathways and experimental workflows using Graphviz diagrams.

Introduction

This compound (oil of wintergreen) is a benzoate ester naturally produced by various plants, most notably from the wintergreen (Gaultheria procumbens) and sweet birch (Betula lenta) species.[1] For over a century, it has been a staple in over-the-counter topical preparations for the symptomatic relief of musculoskeletal pain, including discomfort from arthritis, backaches, muscle strains, and sprains.[2][3] Its primary therapeutic applications are as a rubefacient, analgesic, and anti-inflammatory agent.[1][2] Upon topical application, this compound readily penetrates the skin where it is hydrolyzed by esterases into its active metabolite, salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID).[4][5] This guide delves into the molecular and physiological underpinnings of its therapeutic effects, supported by quantitative data and detailed methodologies.

Mechanism of Action

The therapeutic effects of this compound are not attributed to a single mode of action but rather a combination of vascular, sensory, and biochemical interactions.

Counter-Irritation and Rubefacient Effects

When applied topically, this compound acts as a counter-irritant, inducing a mild, localized inflammation and irritation of the skin.[2][6] This action is believed to "distract" the brain from the deeper, underlying musculoskeletal pain by activating and then desensitizing sensory nerve endings in the skin that are served by the same nerves as the painful muscle or joint.[1][6] This is often accompanied by a sensation of warmth, which is a result of its rubefacient effect—the dilation of local blood capillaries, leading to increased blood flow to the area.[1][3] This enhanced circulation may also contribute to the healing process by helping to remove inflammatory mediators from the affected tissue.[4]

Anti-Inflammatory Effects: COX Pathway Inhibition

Upon absorption through the skin, this compound is rapidly hydrolyzed by tissue esterases into salicylic acid.[5] Salicylic acid is the primary active metabolite responsible for the systemic anti-inflammatory effects.[4][7] It functions by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation.[8][9] The inhibition of COX enzymes blocks the conversion of arachidonic acid into prostaglandins (like PGE2), which are key mediators of inflammation, pain, and fever.[2][7] While salicylic acid is considered a weaker COX inhibitor than aspirin, its local accumulation in tissues following topical application can reach concentrations sufficient to exert a significant anti-inflammatory effect.[9][10]

Analgesic Effects: TRP Channel Modulation

Emerging evidence suggests that this compound also modulates the activity of Transient Receptor Potential (TRP) channels, which are involved in thermosensation and nociception.[4] Specifically, it is proposed to activate TRP ankyrin 1 (TRPA1) and TRP vanilloid 1 (TRPV1) channels.[4][11] Activation of these channels on sensory neurons can initially cause a sensation of warmth or irritation, but prolonged activation leads to desensitization of these nerve endings, thereby reducing the transmission of pain signals and contributing to the overall analgesic effect.[4]

Inhibition of Pro-inflammatory Mediators

In vitro studies using this compound derivatives have demonstrated additional anti-inflammatory mechanisms. This compound glycosides isolated from Gaultheria yunnanensis have been shown to dose-dependently inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in LPS-stimulated macrophages.[12][13] These studies also showed significant suppression of nitric oxide (NO) and reactive oxygen species (ROS) production.[12][13] Furthermore, this compound lactoside has been found to suppress joint destruction and inflammation in animal models of arthritis by inhibiting the NF-κB signaling pathway.[14]

Pharmacokinetics

The therapeutic action of topical this compound is governed by its absorption, distribution, metabolism, and excretion profile.

ParameterValueSource(s)
Route of Administration Topical[2]
Dermal Bioavailability 11.8% – 30.7%[11]
Systemic Absorption ~12-20% of applied dose within 10 hours[11][15]
Metabolism Rapidly hydrolyzed by hepatic and tissue esterases to salicylic acid.[1][5]
Active Metabolite Salicylic Acid[4]
Plasma Half-life (Salicylate) 2-3 hours (low doses); ~12 hours (anti-inflammatory doses)[1][15]
Excretion Primarily renal, as salicylic acid and its conjugates (salicyluric acid, glucuronides).[1]
Peak Plasma Concentration (Cmax) of Salicylate (after multiple applications of 12.5% ointment) 2 - 6 mg/L[16]
Peak Plasma Concentration (Cmax) of this compound (after 8-patch application for 8 hours) 29.5 ± 10.5 ng/mL[17]

Table 1: Summary of Pharmacokinetic Parameters for Topical this compound.

Preclinical and Clinical Efficacy

The analgesic and anti-inflammatory properties of this compound are supported by a body of preclinical and clinical evidence.

In Vitro Anti-Inflammatory Activity

The anti-inflammatory activity of salicylic acid, the active metabolite of this compound, has been quantified in various in vitro systems. Additionally, studies on natural this compound derivatives have provided further insight into their potential.

CompoundAssay SystemTarget/EndpointResult (IC50 / Inhibition)Source(s)
Sodium Salicylate Human A549 cells (IL-1β stimulated)PGE2 releaseIC50: ~5 µg/mL[8][9]
Sodium Salicylate Human A549 cells (IL-1β stimulated)COX-2 activity (with 30 µM arachidonic acid)IC50: >100 µg/mL[8][9]
Aspirin (for comparison) Murine RAW 264.7 macrophages (LPS-stimulated)PGE2 synthesisIC50: 5.35 µM[18]
This compound Glycoside (J12122) Murine RAW 264.7 macrophages (LPS-stimulated)NO production56.20% inhibition at 3.0 µg/mL[12][13]
This compound Glycoside (J12123) Murine RAW 264.7 macrophages (LPS-stimulated)NO production51.72% inhibition at 3.0 µg/mL[12][13]

Table 2: In Vitro Anti-inflammatory Activity of Salicylate and this compound Derivatives.

In Vivo Analgesic and Anti-Inflammatory Models

Animal models are crucial for evaluating the therapeutic potential of this compound. The hot plate test is a standard method for assessing central analgesic activity, while the carrageenan-induced paw edema model is widely used to evaluate anti-inflammatory effects.

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy of topical formulations containing this compound for various musculoskeletal pain conditions. A large-scale, multicenter real-world study in China provides significant data on its effectiveness.

Study DescriptionFormulationIndicationKey OutcomesSource(s)
Multicenter, real-world study (n=3,515)Compound this compound Liniment (Ammeltz)Soft tissue pain (shoulder, neck, back, muscle)- Mean VAS score reduction: 5.34 to 2.79 (p < 0.0001)- Overall pain relief rate: 47.11%- Percentage of patients with effective pain relief: 78.31%[14][19]
Randomized, double-blind, parallel-controlled trial (n=216)Compound this compound LinimentAcute and chronic soft tissue painEffective rate of pain relief: 82.24% (compared to Diclofenac Sodium Liniment)[19][20]

Table 3: Summary of Clinical Efficacy Data for this compound-Containing Formulations.

Experimental Protocols

In Vivo Model: Carrageenan-Induced Paw Edema

This model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce acute, localized edema induced by carrageenan.

Objective: To evaluate the anti-inflammatory effect of a test compound on carrageenan-induced paw edema in rats.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v suspension in sterile 0.9% saline)

  • Test compound (e.g., this compound formulation)

  • Positive control (e.g., Indomethacin)

  • Vehicle control

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimatize animals for at least 7 days prior to the experiment.

  • Fasting: Fast the rats overnight (approx. 12-18 hours) with free access to water.[2]

  • Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound group(s).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the basal volume (V0).[2]

  • Compound Administration: Administer the vehicle, positive control, or test compound orally (or topically, depending on the study design) to the respective groups.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[1][21]

  • Edema Measurement: Measure the paw volume (Vt) at 1, 2, 3, and 4 hours post-carrageenan injection.[2]

  • Calculation:

    • Calculate the edema volume (Ve) at each time point: Ve = Vt - V0.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [(Ve_control - Ve_treated) / Ve_control] x 100.

In Vivo Model: Hot Plate Test

This model is used to evaluate the central analgesic activity of compounds by measuring the reaction time of an animal to a thermal stimulus.

Objective: To assess the central analgesic properties of a test compound.

Materials:

  • Swiss albino mice (20-25 g)

  • Hot Plate Analgesiometer (maintained at 55 ± 1°C)

  • Test compound

  • Positive control (e.g., Morphine or Tramadol)

  • Vehicle control

  • Stopwatch

  • Transparent restraining cylinder

Procedure:

  • Acclimatization: Acclimatize mice to the laboratory environment for at least 3 days.

  • Screening & Baseline:

    • Place each mouse individually on the hot plate (set to 55°C) and start the stopwatch.

    • Observe the animal for nociceptive responses, such as licking of the hind paw or jumping.[22][23]

    • Record the time (in seconds) until the response occurs. This is the reaction latency.

    • A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.[24]

    • Select animals that show a baseline reaction latency between 5 and 15 seconds.

  • Grouping: Randomly divide the selected mice into experimental groups (Vehicle, Positive Control, Test Compound).

  • Compound Administration: Administer the appropriate substance to each group via the desired route (e.g., intraperitoneal, oral).

  • Post-Dosing Measurement: At specific time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the reaction latency as described in step 2.[23]

  • Calculation: The increase in reaction latency compared to the baseline value indicates an analgesic effect. The data is often expressed as the percentage of the Maximum Possible Effect (% MPE): % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Conclusion

This compound possesses robust and clinically relevant therapeutic properties as a topical analgesic and anti-inflammatory agent. Its efficacy is derived from a synergistic combination of mechanisms: a counter-irritant effect that modulates pain perception, vasodilation that improves local circulation, and, most significantly, the anti-inflammatory action of its active metabolite, salicylic acid, through the inhibition of the COX pathway. Further research into its modulation of TRP channels and inhibition of pro-inflammatory cytokines continues to elucidate its comprehensive pharmacological profile. The quantitative data from preclinical and clinical studies consistently support its use for the management of acute musculoskeletal pain. For drug development professionals, this compound remains a valuable molecule, offering a favorable risk-benefit profile for topical pain relief.

References

Methodological & Application

Application Note: Quantification of Methyl Salicylate in Plant Tissues Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Methyl salicylate (MeSA) is a volatile organic compound that plays a critical role as a signaling molecule in plants.[1] It is a methyl ester of salicylic acid (SA) and is integral to plant defense mechanisms, particularly Systemic Acquired Resistance (SAR), where it functions as a long-distance mobile signal to prime distal tissues against pathogen attacks.[2][3] MeSA is synthesized from SA in infected tissues, transported through the phloem or via volatiles, and then converted back to the active signal SA in recipient tissues.[2][4] Accurate quantification of MeSA in plant tissues is essential for studying plant-pathogen interactions, understanding plant-plant communication, and investigating stress responses.[1][5] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the sensitive and selective determination of volatile compounds like MeSA from complex plant matrices.[6][7]

Principle This protocol employs Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS for the extraction and quantification of MeSA. HS-SPME is a solvent-free sample preparation technique where a fiber coated with a stationary phase is exposed to the headspace above the plant sample. Volatile analytes, including MeSA, partition onto the fiber and are then thermally desorbed in the hot GC inlet for analysis. Gas chromatography separates MeSA from other volatile compounds based on its boiling point and interaction with the GC column's stationary phase. The separated compound then enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), allowing for highly specific detection and quantification.

Experimental Protocols

1. Materials and Reagents

  • Plant Tissue: Fresh or frozen (liquid nitrogen, stored at -80°C) plant leaves or other tissues.

  • Standards: this compound (analytical standard), this compound-d4 (internal standard).

  • Solvent: Methanol (HPLC grade) for stock solution preparation.

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

  • SPME Fiber: 100 µm polydimethylsiloxane (PDMS) fiber is commonly used.[6]

  • Equipment:

    • Analytical balance

    • Mortar and pestle

    • Vortex mixer

    • Centrifuge

    • GC-MS system with an autosampler capable of HS-SPME.

2. Sample Preparation (HS-SPME Method)

  • Weigh approximately 100-200 mg of fresh or frozen plant tissue and place it into a 20 mL headspace vial. For frozen tissue, it is crucial to grind it to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle to prevent thawing and enzymatic activity.[6]

  • Add a known amount of internal standard (e.g., this compound-d4) to each sample for accurate quantification.

  • Immediately seal the vial with the screw cap.

  • Place the vial in the GC autosampler tray.

  • Incubation: Incubate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow MeSA to volatilize into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) under agitation to adsorb the analytes.

  • Desorption: Retract the fiber and immediately introduce it into the heated GC injection port (e.g., 250°C) for thermal desorption of MeSA onto the GC column.

3. GC-MS Analysis The following tables provide typical instrument parameters. These should be optimized for the specific instrument and application.

Table 1: Example Gas Chromatography (GC) Parameters

Parameter Value
Column Agilent DB-5ms Ultra Inert (15m x 250µm x 0.25µm) or similar[8]
Injection Mode Splitless
Inlet Temperature 250°C
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (Constant Flow)[9]

| Oven Program | Initial 60°C for 4 min, ramp at 5°C/min to 115°C (hold 3 min), then ramp at 10°C/min to 250°C (hold 6 min)[9] |

Table 2: Example Mass Spectrometry (MS) Parameters

Parameter Value
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Interface Temp. 260°C[10]
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Quantifier Ion (MeSA) m/z 120 or 152 (molecular ion)[11]
Qualifier Ions (MeSA) m/z 92, 121[11]

| Quantifier Ion (MeSA-d4) | m/z 161 (using MRM transition 213 → 161 after derivatization)[8][12] |

Note: For GC-MS/MS (MRM), precursor ions are selected and fragmented to produce specific product ions, offering higher selectivity. For MeSA, a common transition is monitoring the precursor ion m/z 152 and the product ion m/z 120.

4. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of this compound and a fixed concentration of the internal standard into an empty headspace vial or a matrix blank.

  • Analyze the calibration standards using the same HS-SPME GC-MS method as the samples.

  • Construct a calibration curve by plotting the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard quantifier ion against the concentration of this compound.

  • Calculate the concentration of MeSA in the plant tissue samples by using the regression equation from the calibration curve. The final concentration is typically reported in ng/g or µg/g of fresh weight.[6]

Data Presentation

Table 3: Summary of Method Validation Parameters from Literature This table summarizes typical performance characteristics for GC-MS based MeSA quantification methods.

ParameterTypical ValueReference
Linearity (R²) > 0.99[8][12]
Limit of Detection (LOD) 0.05 ng/mL - 10 ng/g (fresh weight)[6][12]
Limit of Quantification (LOQ) 0.5 ng/mL[8][12]
Intra-day Precision (RSD) < 5.0% - 12%[6][13]
Inter-day Precision (RSD) < 11.5%[13]
Accuracy/Recovery 98.8% - 101.4%[14]

Table 4: Example Quantitative Data This table shows representative results from a study on tomato plants infested with Tobacco Mosaic Virus (TMV).

Sample TypeMeSA Concentration (µg/g fresh weight)Reference
Control Tomato Plant Not Detected[6]
TMV-Infested Tomato Plant > 2.0[6]
MeSA-Treated Tomato Plant > 2.0[6]

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing A Plant Tissue Collection (Flash Freeze in Liquid N2) B Homogenization (Grind to fine powder) A->B C Aliquot into Headspace Vial (100-200 mg) B->C D Spike with Internal Standard (e.g., MeSA-d4) C->D E Incubation & Equilibration (e.g., 60°C for 30 min) D->E F Headspace Extraction (Expose SPME Fiber) E->F G Thermal Desorption (Inject into GC Inlet) F->G H Chromatographic Separation (GC) G->H I Ionization & Mass Analysis (MS in SIM/MRM mode) H->I J Peak Integration & Identification I->J K Quantification using Calibration Curve J->K L Final Report (ng/g Fresh Weight) K->L

SAR_Pathway cluster_local Infected Leaf (Local Tissue) cluster_systemic Distal Leaf (Systemic Tissue) Pathogen Pathogen Attack SA Salicylic Acid (SA) Accumulation SAMT SA Methyltransferase (SAMT) MeSA_local This compound (MeSA) MeSA_systemic This compound (MeSA) MeSA_local->MeSA_systemic Long-Distance Signal (Phloem / Volatile) SABP2 MeSA Esterase (e.g., SABP2) SA_systemic Salicylic Acid (SA) Defense Defense Gene Expression (e.g., PR proteins) SAR Systemic Acquired Resistance (SAR)

References

Application Notes and Protocols: Methyl Salicylate as a Chemical Warfare Agent Simulant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective countermeasures against Chemical Warfare Agents (CWAs) necessitates the use of simulants for research, testing, and evaluation of protective equipment, decontamination procedures, and detection technologies. For ethical and safety reasons, human volunteer trials and much laboratory research must use simulants that mimic the physicochemical properties of highly toxic agents without posing a significant health risk.[1]

Methyl salicylate (MS), also known as oil of wintergreen, is a widely utilized and well-characterized simulant, primarily for the blister agent (vesicant) sulfur mustard (HD) and, in some contexts, for G-series nerve agents like soman.[1][2][3] Its selection is based on key criteria including similar persistence, volatility, and water solubility to sulfur mustard, as well as established safety profiles for controlled human exposure.[1][4] This document provides detailed application notes, experimental protocols, and safety guidelines for the use of this compound as a CWA simulant.

Physicochemical Properties and Simulant Correlation

The utility of this compound as a simulant is primarily due to the similarity of its physical properties to sulfur mustard. While not a perfect match, these similarities are sufficient for many testing scenarios, particularly those involving liquid dispersal, surface contamination, and vapor detection.[2][5] However, a key limitation is that MS is not as chemically reactive as sulfur mustard, which should be considered when evaluating reactive decontaminants.[6]

Table 1: Comparison of Physicochemical Properties

Property This compound (Simulant) Sulfur Mustard (Agent)
Formula C₈H₈O₃ C₄H₈Cl₂S
Molecular Weight ( g/mol ) 152.15 159.08
Appearance Colorless, oily liquid[7] Colorless to yellow, oily liquid
Odor Characteristic wintergreen[7] Garlic or mustard-like
Boiling Point (°C) 222[8] 217
Melting Point (°C) -8 to -7[8] 14
Vapor Pressure (Pa at 298.15 K) 14.5[9] ~60
Water Solubility Low[1] Low

| Persistence | Similar to sulfur mustard[1] | Persistent |

Safety and Handling Protocols

While significantly safer than actual CWAs, this compound is toxic if ingested in concentrated amounts and can be a dermal and mucous membrane irritant.[2] Strict adherence to safety protocols is mandatory.

3.1 Personal Protective Equipment (PPE)

  • Gloves: Wear impermeable rubber or chemical-resistant gloves (e.g., M4 rubber gloves). Regular surgical gloves may be softened and rendered ineffective.[2][10]

  • Eye Protection: Use chemical safety goggles or a full-face shield.[11][12]

  • Lab Coat/Apron: A chemical-resistant apron or lab coat is required when handling liquid MS.[2][13]

  • Ventilation: All handling of open containers or vapor-generating experiments must be conducted in a well-ventilated area or a chemical fume hood.[10]

3.2 First Aid Measures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[8][11]

  • Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[10][11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.[11]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. A dose as small as 4-10 mL can be fatal to children.[2][10]

3.3 Spill and Waste Disposal

  • Spills: Absorb spills with an inert material such as sand, earth, or sawdust.[8][11] Place the material in a suitable, sealed, and labeled container for hazardous waste disposal.[10] Do not allow the product to enter drains.[10]

  • Disposal: Dispose of this compound waste and contaminated materials as hazardous waste in accordance with all federal, state, and local regulations.[13]

Application: Decontamination Efficacy Testing

This compound is frequently used to evaluate the effectiveness of skin decontamination products and procedures.[6] The following protocol is a generalized method based on in-vitro studies using porcine skin, a common model for human skin.

4.1 Protocol: In-Vitro Skin Decontamination Efficacy

Objective: To quantify the effectiveness of a decontamination product at removing this compound from a skin surface.

Materials:

  • Full-thickness porcine skin

  • Static diffusion cells

  • ¹⁴C-labeled this compound (¹⁴C-MS)

  • Decontamination product to be tested (e.g., Fuller's earth, Fast-Act®, wipes, lotions)[6]

  • Phosphate-buffered saline (PBS) as receptor fluid

  • Scintillation vials and fluid

  • Liquid scintillation counter

  • Methanol

  • Personal Protective Equipment (PPE)

Methodology:

  • Skin Preparation: Excise subcutaneous fat from fresh porcine skin. Cut skin sections to fit the static diffusion cells.

  • Cell Assembly: Mount the porcine skin on the static diffusion cells, separating the donor and receptor compartments. Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin.

  • Equilibration: Allow the assembled cells to equilibrate at 32°C for 30 minutes.

  • Simulant Application: Apply a precise droplet (e.g., 10 µL) of ¹⁴C-MS to the surface of the skin in the donor compartment.

  • Decontamination: After a set exposure time (e.g., 5 minutes), apply the decontamination product according to its intended use. For example, apply a powder for a set duration, or wipe the surface a specified number of times.

  • Sampling:

    • Decontaminant: Collect the used decontaminant (e.g., the wipe or the powder) and place it in a scintillation vial with an appropriate solvent (e.g., methanol) to extract the ¹⁴C-MS.

    • Skin Surface: Swab the skin surface to collect any residual ¹⁴C-MS not removed by the decontaminant.

    • Skin Digestion: At the end of the experiment (e.g., 24 hours), dissemble the cell, and digest the skin sample to quantify the amount of ¹⁴C-MS that was absorbed.

    • Receptor Fluid: Collect the receptor fluid to quantify the amount of ¹⁴C-MS that permeated through the skin.

  • Quantification: Analyze all samples using a liquid scintillation counter to determine the amount of ¹⁴C-MS in each compartment (decontaminant, skin surface, absorbed in skin, permeated).

  • Data Analysis: Calculate the percentage of the initial dose recovered in each compartment. Decontamination efficacy is typically represented by the percentage of the dose removed from the skin surface and held by the decontaminant.

Table 2: Example Decontamination Efficacy Data Data derived from a study evaluating products against a 10 µl droplet of ¹⁴C-methyl salicylate on porcine skin.[6]

Decontamination Product Mean % of Applied Dose Retained by Product (24h) Performance Note
Fuller's earth 83% High efficacy, serves as a benchmark.[6]
Fast-Act® High (exact % not stated) One of the most effective products tested.[6]
Novel Polymer (Itaconic Acid) High (exact % not stated) One of the most effective products tested.[6]
Medical Moist-Free Wipes N/A Enhanced dermal absorption.[6]
Normal Baby Wipes N/A Enhanced dermal absorption.[6]

| Diphotérine™ | N/A | Enhanced dermal absorption.[6] |

Application: Vapor Detection and Sensor Testing

This compound's volatility allows it to be used for testing and calibrating chemical agent detectors and vapor sensors.[2][14]

5.1 Protocol: Vapor Sensor Response and Calibration

Objective: To determine the limit of detection (LOD) and response characteristics of a vapor sensor to this compound.

Materials:

  • Vapor sensor to be tested (e.g., chemicapacitor, optical sensor)

  • Vapor generator or permeation tube system

  • Mass flow controllers

  • Environmental chamber with temperature and humidity control

  • Certified standard of liquid this compound

  • Data acquisition system

  • Zero-air or nitrogen source

  • Personal Protective Equipment (PPE)

Methodology:

  • System Setup: Place the vapor sensor inside the environmental chamber. Connect the vapor generation system to the chamber inlet and configure the data acquisition system to record the sensor's output.

  • Stabilization: Purge the chamber with zero air until the sensor baseline is stable. Record the baseline noise.

  • Vapor Generation: Use the vapor generator and mass flow controllers to introduce a precise concentration of this compound vapor into the chamber. Start with a low concentration.

  • Sensor Exposure: Allow the sensor to be exposed to the vapor until its signal reaches a steady state.

  • Purge: Stop the flow of this compound and purge the chamber with zero air until the sensor signal returns to the baseline.

  • Concentration Series: Repeat steps 3-5 with a series of increasing vapor concentrations to generate a calibration curve.

  • Data Analysis:

    • Plot the sensor response versus the this compound concentration.

    • Determine the sensor's sensitivity from the slope of the calibration curve.

    • Calculate the Limit of Detection (LOD), often defined as three times the standard deviation of the baseline noise.[14]

Table 3: Example this compound Detection Limits for Various Sensor Technologies

Sensor Technology Reported Limit of Detection (LOD) Conditions
Polymer-filled Chemicapacitors Sub-parts-per-million (ppm)[14] 35°C, 0-80% Relative Humidity[14]
Nanobeam Photonic Crystal Cavity 1.5 parts-per-billion (ppb)[14] Not specified
UV Optical Sensor (310 nm) 70 parts-per-billion (ppb)[15] Room Temperature[15]
Tri-Enzyme Electrochemical Sensor Not specified Amperometric signal[16]

| Reversed-Phase HPLC-UV | 0.25 µg/mL (quantification limit)[17] | Liquid phase[17] |

Visualized Workflows and Pathways

SimulantSelectionWorkflow cluster_criteria Simulant Selection Criteria cluster_process Evaluation Process C1 Physicochemical Similarity (Vapor Pressure, Solubility) Eval Evaluate Potential Simulants Against Criteria C1->Eval C2 Low Human Toxicity (Non-carcinogenic, Non-mutagenic) C2->Eval C3 Analytical Detectability C3->Eval C4 Cost & Availability C4->Eval C5 Environmental Impact C5->Eval Start Identify Threat Agent (e.g., Sulfur Mustard) Start->Eval Select Select Optimal Simulant: This compound Eval->Select Criteria Met Reject Unsuitable Simulant Eval->Reject Criteria Not Met

DecontaminationWorkflow A Prepare & Mount Porcine Skin on Diffusion Cell B Apply ¹⁴C-Methyl Salicylate (e.g., 10 µL) A->B C Wait for Set Exposure Time (e.g., 5 min) B->C D Apply Decontamination Product C->D E Collect Samples: 1. Decontaminant 2. Skin Swab 3. Receptor Fluid 4. Skin Digest D->E F Quantify Radioactivity (Liquid Scintillation Counter) E->F G Calculate % Dose in Each Compartment & Determine Efficacy F->G

ReactiveDecontaminationPathway MS This compound (Simulant) Products Chlorinated Products (e.g., Methyl 5-chlorosalicylate) + Saponification Products MS->Products NaOCl Sodium Hypochlorite (Decontaminant) NaOCl->Products

References

Application Notes and Protocols for the Extraction of Methyl Salicylate from Plant Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate, the primary component of wintergreen oil, is a naturally occurring organic ester with a characteristic minty aroma.[1][2] It is produced by a variety of plant species, notably from the Gaultheria (wintergreen) and Betula (birch) genera, as a defense mechanism against herbivores and pathogens.[1] This compound is of significant interest to the pharmaceutical, food, and cosmetic industries due to its analgesic, anti-inflammatory, and flavoring properties.[2][3][4] These application notes provide detailed protocols for the extraction of this compound from plant materials, a summary of quantitative data for different extraction methods, and visual workflows to guide researchers in their experimental design.

Extraction Methodologies

Several methods can be employed to extract this compound from plant samples, each with its own advantages and limitations. The choice of method often depends on the desired purity, yield, available equipment, and the scale of the extraction. The most common techniques are steam distillation, solvent extraction, and supercritical fluid extraction.

Steam Distillation

Steam distillation is the most traditional and widely used method for extracting essential oils, including this compound, from plant materials.[1][2] This process takes advantage of the volatility of this compound to separate it from the non-volatile components of the plant matrix.

Protocol:

  • Sample Preparation:

    • Collect fresh plant material, such as the leaves of Gaultheria procumbens (wintergreen) or the bark of Betula lenta (sweet birch).[1]

    • Wash the plant material thoroughly to remove any dirt and debris.

    • Chop or grind the material to increase the surface area for efficient extraction.[2] For some protocols, the leaves are dried prior to extraction.[1]

  • Apparatus Setup:

    • Assemble a steam distillation apparatus. This typically consists of a boiling flask (for generating steam), a biomass flask (to hold the plant material), a condenser, and a receiving flask or separatory funnel.

  • Distillation Process:

    • Place the prepared plant material into the biomass flask and add water.

    • Heat the boiling flask to generate steam, which is then passed through the plant material. The hot steam will cause the essential oil to vaporize.

    • The mixture of steam and this compound vapor travels to the condenser, where it is cooled and condenses back into a liquid.

    • Collect the distillate, which will be a two-phase mixture of water and this compound (as an oily layer), in the receiving flask.[5] The distillation is typically continued until no more oil droplets are observed in the distillate.[1]

  • Isolation and Purification:

    • Transfer the distillate to a separatory funnel.

    • Allow the layers to separate. This compound is denser than water and will form the bottom layer.

    • Carefully drain the lower this compound layer.

    • To maximize recovery, the aqueous layer can be saturated with sodium chloride and then extracted with an organic solvent like diethyl ether or methylene chloride (e.g., 3 x 30 mL).[1][5]

    • Combine the organic extracts with the initially separated this compound.

    • Dry the combined organic phase over an anhydrous salt such as magnesium sulfate or sodium sulfate.[5]

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.[5]

    • For higher purity, the crude product can be further purified by vacuum distillation, collecting the fraction at 220-224°C.[1]

Solvent Extraction

Solvent extraction is another common method that utilizes organic solvents to dissolve this compound from the plant material. The choice of solvent is crucial for achieving high extraction efficiency and purity.

Protocol:

  • Sample Preparation:

    • As with steam distillation, wash and grind the plant material to a fine powder to maximize solvent contact.

  • Extraction Process:

    • Place the powdered plant material in a flask.

    • Add a suitable organic solvent. Common solvents for this compound extraction include ethanol, methanol, diethyl ether, and acetone.[1][6] The choice of solvent can impact the extraction efficiency of different compounds; for instance, acetone is efficient for salicylates from stems and fruits of G. procumbens, while a methanol-water mixture is better for leaves.[6]

    • Agitate the mixture for a set period (e.g., several hours) at a controlled temperature. This can be done at room temperature or with gentle heating to enhance extraction. A Soxhlet extractor can also be used for continuous extraction.[1]

  • Isolation and Purification:

    • Separate the solvent extract from the plant residue by filtration or centrifugation.

    • Wash the residue with a fresh portion of the solvent to ensure complete recovery.

    • Combine the solvent extracts and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude extract can be further purified. One common purification step involves washing the extract with a sodium bicarbonate solution to remove any acidic impurities.[7]

    • The purified this compound can then be obtained after a final solvent removal step.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is a more modern and environmentally friendly technique that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.[1] SFE offers advantages such as high selectivity and the ability to obtain solvent-free extracts. However, it requires specialized and high-pressure equipment.[1]

Conceptual Protocol:

  • Sample Preparation:

    • The plant material is dried and ground to a uniform particle size.

  • Extraction Process:

    • The ground plant material is packed into an extraction vessel.

    • Supercritical carbon dioxide (CO2) is pumped into the vessel. The temperature and pressure are precisely controlled to bring the CO2 to its supercritical state, where it exhibits properties of both a liquid and a gas.[8]

    • The supercritical CO2 acts as a solvent, dissolving the this compound from the plant matrix.

    • The CO2, now containing the dissolved this compound, flows into a separator.

  • Isolation:

    • In the separator, the pressure and/or temperature are changed, causing the CO2 to lose its solvent power.

    • As the CO2 returns to its gaseous state, the this compound precipitates and is collected.

    • The CO2 can be recycled and reused in the process.

Quantitative Data Summary

The yield of this compound can vary significantly depending on the plant species, the part of the plant used, the geographical source, and the extraction method.[9] The following table summarizes some reported quantitative data.

Plant SourceExtraction MethodKey ParametersYield/ConcentrationReference
Gaultheria fragrantissima (Dry Leaves)Steam DistillationSoaking in 5% NaCl solution1.48%[9]
Gaultheria fragrantissimaHydrodistillation-94.16% of essential oil[10]
Gaultheria procumbens (Leaves)Steam Distillation-1.30% (dry weight)[6]
Gaultheria procumbens (Fruits)Steam Distillation-2.68% (dry weight)[6]
Gaultheria procumbens (Aerial Parts)Methanol-Water Extraction followed by n-butanol fractionation-127.7 mg/g (dry weight) of gaultherin[6]

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for steam distillation and solvent extraction of this compound.

SteamDistillationWorkflow PlantMaterial Plant Material (e.g., Wintergreen Leaves) Grinding Grinding/Chopping PlantMaterial->Grinding Distillation Steam Distillation Grinding->Distillation Condensation Condensation Distillation->Condensation Separation Separatory Funnel (Separation of Oil and Water) Condensation->Separation AqueousLayer Aqueous Layer Separation->AqueousLayer CrudeOil Crude this compound Separation->CrudeOil Oil Layer SolventExtraction Solvent Extraction (e.g., with Diethyl Ether) AqueousLayer->SolventExtraction Drying Drying with Anhydrous Salt SolventExtraction->Drying SolventRemoval Solvent Removal (Rotary Evaporator) Drying->SolventRemoval SolventRemoval->CrudeOil Purification Optional: Vacuum Distillation CrudeOil->Purification PureOil Purified this compound Purification->PureOil

Caption: Workflow for this compound Extraction via Steam Distillation.

SolventExtractionWorkflow PlantMaterial Plant Material Grinding Grinding to Powder PlantMaterial->Grinding Extraction Solvent Extraction (e.g., with Ethanol) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration PlantResidue Plant Residue Filtration->PlantResidue SolventExtract Solvent Extract Filtration->SolventExtract SolventRemoval Solvent Removal (Rotary Evaporator) SolventExtract->SolventRemoval CrudeExtract Crude Extract SolventRemoval->CrudeExtract Purification Purification (e.g., Washing with NaHCO3) CrudeExtract->Purification PureProduct Purified this compound Purification->PureProduct

Caption: Workflow for this compound Extraction via Solvent Extraction.

Analysis and Quantification

After extraction, it is essential to determine the purity and concentration of this compound in the obtained product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for this purpose.

  • Gas Chromatography (GC): Separates the components of the extract based on their volatility and interaction with the stationary phase of the GC column.

  • Mass Spectrometry (MS): Identifies the separated components by analyzing their mass-to-charge ratio after ionization.

This combination allows for both qualitative identification and quantitative measurement of this compound in the extract.[11][12] For quantification, a calibration curve is typically prepared using standard solutions of pure this compound.

Conclusion

The extraction of this compound from plant samples can be effectively achieved through various methods, with steam distillation and solvent extraction being the most accessible. The choice of the optimal protocol depends on the specific research or production goals, including desired yield, purity, and available resources. Supercritical fluid extraction presents a green alternative, though it requires specialized instrumentation. Following the detailed protocols and considering the quantitative data presented in these application notes will aid researchers, scientists, and drug development professionals in successfully isolating and quantifying this compound for their specific applications.

References

Application of Methyl Salicylate in Topical Analgesic Formulations: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate, a naturally occurring organic ester derived from wintergreen leaves and the bark of the sweet birch tree, is a widely utilized active pharmaceutical ingredient (API) in topical analgesic formulations. Its characteristic minty aroma and rubefacient properties have made it a staple in over-the-counter creams, gels, ointments, and patches for the temporary relief of musculoskeletal pain, including minor aches and pains of muscles and joints associated with arthritis, backache, strains, and sprains.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound in the development of topical analgesic products.

Mechanism of Action

The analgesic effect of this compound is multifactorial, involving a combination of counter-irritation, vasodilation, and anti-inflammatory actions.

  • Counter-irritation and Vasodilation: When applied topically, this compound induces a localized sensation of warmth by irritating the skin. This sensation is thought to "distract" the brain from the underlying pain signals.[1] It also causes the widening of blood vessels in the skin, leading to increased blood flow to the area. This warming sensation can help soothe pain.

  • Anti-inflammatory Effects: this compound is metabolized to salicylic acid in the skin. Salicylic acid is a nonsteroidal anti-inflammatory drug (NSAID) that inhibits the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are key mediators of inflammation and pain.

  • Modulation of TRP Channels: Emerging evidence suggests that this compound may also exert its analgesic effects through the modulation of Transient Receptor Potential (TRP) channels, particularly TRPV1. Activation of these channels on sensory neurons can lead to a complex series of events that ultimately result in desensitization and pain relief.

Signaling Pathways

The anti-inflammatory action of this compound, through its conversion to salicylic acid, can influence the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and chemokines. By inhibiting COX and reducing prostaglandin levels, salicylates can indirectly modulate NF-κB activation, leading to a dampened inflammatory response.

The analgesic effect is also mediated by the activation of the TRPV1 (Transient Receptor Potential Vanilloid 1) channel, a non-selective cation channel found on nociceptive sensory neurons.

This compound Signaling Pathways cluster_0 Anti-inflammatory Pathway cluster_1 Analgesic Pathway This compound This compound Salicylic Acid Salicylic Acid This compound->Salicylic Acid Metabolism COX Enzymes COX Enzymes Salicylic Acid->COX Enzymes Inhibits Prostaglandins Prostaglandins COX Enzymes->Prostaglandins Produces Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediates NF-κB Pathway NF-κB Pathway Prostaglandins->NF-κB Pathway Activates NF-κB Pathway->Inflammation & Pain Promotes MS_analgesic This compound TRPV1 Channel TRPV1 Channel MS_analgesic->TRPV1 Channel Activates Sensory Neuron Sensory Neuron TRPV1 Channel->Sensory Neuron Depolarizes Desensitization Desensitization TRPV1 Channel->Desensitization Leads to Pain Signal to Brain Pain Signal to Brain Sensory Neuron->Pain Signal to Brain Sends Desensitization->Pain Signal to Brain Reduces

Caption: Signaling pathways of this compound. (Within 100 characters)

Formulation Development

This compound can be incorporated into various topical formulations. The choice of formulation base significantly impacts the drug's release, skin permeation, and overall efficacy.

Data Presentation: Formulation Compositions
Formulation TypeThis compound (%)Menthol (%)Other Key IngredientsReference
Cream 82-[3]
Cream 205Capsaicin[4]
Cream 25--[5][6]
Ointment 124Camphor (4%)[7]
Ointment 155Clove Oil (1%)[8]
Gel 157Carbopol® 971P NF, Ethanol, Propylene Glycol[7]
Patch 103-[9]
Patch 101.5-[10]
Liniment VariesVariesCamphor, Chlorpheniramine maleate, Thymol[11]

Experimental Protocols

Formulation Protocols

This protocol describes the preparation of an oil-in-water emulsion cream.

Materials:

  • This compound

  • Menthol

  • Cetostearyl alcohol (emulsifier and thickener)

  • Liquid paraffin (emollient)

  • Polysorbate 80 (emulsifier)

  • Propylene glycol (humectant and penetration enhancer)

  • Carbomer (thickening agent)

  • Triethanolamine (neutralizing agent)

  • Purified water

Procedure:

  • Oil Phase Preparation: In a beaker, combine this compound, menthol, cetostearyl alcohol, and liquid paraffin. Heat the mixture to 70-75°C with continuous stirring until all components are melted and homogenous.

  • Aqueous Phase Preparation: In a separate beaker, dissolve polysorbate 80 and propylene glycol in purified water. Disperse the carbomer in this aqueous phase with vigorous stirring until a uniform dispersion is formed. Heat the aqueous phase to 70-75°C.

  • Emulsification: Slowly add the oil phase to the aqueous phase with continuous high-speed homogenization until a uniform white emulsion is formed.

  • Neutralization and Cooling: Allow the emulsion to cool to approximately 40°C with gentle stirring. Slowly add triethanolamine to neutralize the carbomer and achieve the desired viscosity.

  • Final Product: Continue stirring until the cream has cooled to room temperature.

This protocol details the formulation of a hydroalcoholic gel.

Materials:

  • This compound

  • Menthol

  • Carbopol® 971P NF (gelling agent)

  • Ethanol (solvent and penetration enhancer)

  • Propylene Glycol (humectant and solvent)

  • Hydroxypropyl cellulose (co-gelling agent)

  • 2-Amino-2-methyl-1-propanol (neutralizing agent)

  • Deionized water

Procedure:

  • Phase A Preparation: Dissolve menthol in this compound by heating to 40-45°C. Disperse Carbopol® 971P NF polymer into this mixture with low agitation. Add ethanol and propylene glycol and mix well.[7]

  • Phase B Preparation: Disperse hydroxypropyl cellulose in ethanol using a homogenizer. Add deionized water and homogenize to obtain a clear, viscous solution.[7]

  • Mixing: Add Phase B to Phase A and mix thoroughly.

  • Neutralization: Add the 2-amino-2-methyl-1-propanol solution to neutralize the carbomer and form the gel.

This protocol describes a simple ointment formulation.

Materials:

  • This compound

  • White Beeswax (stiffening agent)

  • Hydrous Wool Fat (Lanolin) (emollient and absorption base)

Procedure:

  • Weigh 2.5 g of this compound, 1.25 g of white beeswax, and 1.25 g of hydrous wool fat.[12]

  • Melt the white beeswax and hydrous wool fat in an evaporating dish on a water bath.[12]

  • Remove from the heat and stir until the mixture is almost cold.[12]

  • Add the this compound and continue stirring until the ointment is cold and congealed.[12]

In Vitro and In Vivo Evaluation Protocols

This protocol is for assessing the permeation of this compound through a skin membrane.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., rat or porcine)

  • Phosphate buffered saline (PBS), pH 7.4 (receptor medium)

  • Formulated this compound product

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Skin Preparation: Excise full-thickness skin and remove any subcutaneous fat. The skin can be used as is or the epidermis can be separated by heat treatment.

  • Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Compartment: Fill the receptor compartment with pre-warmed (37°C) PBS, ensuring no air bubbles are trapped beneath the skin. The receptor medium should be continuously stirred.

  • Dosing: Apply a known quantity of the this compound formulation to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area of skin over time. The steady-state flux and permeability coefficient can be determined from the linear portion of the cumulative permeation profile.

This is a standard model to evaluate the anti-inflammatory effects of topical formulations.

Materials:

  • Wistar rats or Swiss albino mice

  • 1% w/v carrageenan solution in normal saline

  • Plethysmometer

  • Topical this compound formulation

  • Control (placebo) formulation

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Treatment Application: Divide the animals into groups. Apply a known amount of the topical this compound formulation or the control formulation to the plantar surface of the right hind paw of the respective groups.

  • Induction of Edema: One hour after the topical application, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume (edema) for each group at each time point compared to the baseline. The percentage inhibition of edema by the test formulation is calculated as: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 where ΔV_test is the mean increase in paw volume in the treated group and ΔV_control is the mean increase in paw volume in the control group.

This model is used to screen for peripheral analgesic activity.

Materials:

  • Swiss albino mice

  • 0.7% v/v acetic acid solution

  • Topical this compound formulation

  • Control (placebo) formulation

  • Observation chambers

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions.

  • Treatment Application: Divide the mice into groups. Apply a known amount of the topical this compound formulation or the control formulation to a shaved area on the back of the neck or another appropriate site.

  • Induction of Writhing: After a predetermined absorption time (e.g., 30 or 60 minutes), administer 0.1 mL/10g of body weight of the 0.7% acetic acid solution intraperitoneally to each mouse.[13]

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) for a set period, typically 15 to 20 minutes, starting 5 minutes after the acetic acid injection.[13]

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity (inhibition of writhing) is calculated as: % Analgesic Activity = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100

Experimental Workflow

Experimental_Workflow cluster_0 Formulation & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Efficacy & Safety cluster_3 Data Analysis & Conclusion F1 Formulation Development (Cream, Gel, Ointment, Patch) F2 Physicochemical Characterization (pH, viscosity, spreadability) F1->F2 IV1 In Vitro Release Studies F2->IV1 IV2 In Vitro Skin Permeation (Franz Diffusion Cells) IV1->IV2 INV1 Anti-inflammatory Activity (Carrageenan-induced Paw Edema) IV2->INV1 INV2 Analgesic Activity (Acetic Acid Writhing Test) INV1->INV2 INV3 Skin Irritation Studies INV2->INV3 DA1 Statistical Analysis INV3->DA1 DA2 Lead Formulation Selection DA1->DA2

Caption: Experimental workflow for topical formulation. (Within 100 characters)

Data Presentation: Efficacy and Release Data

In Vitro Drug Release
FormulationGelling Agent Conc. (%)Cumulative Release (%) after 8hReference
Gel F1Carbopol 934P (0.5)83.67[14]
Gel F2Carbopol 934P (1.0)70.39[14]
Gel F3Carbopol 934P (1.5)62.12[14]
Gel F4Carbopol 934P (2.0)60.26[14]
Patch F5HPMC/PVP~70 (estimated from graph)[15]
Clinical Efficacy
FormulationThis compound (%)Menthol (%)Efficacy EndpointResultReference
Patch103Summed Pain Intensity Difference (SPID8) with movementSignificantly greater pain relief (~40%) than placebo (p=0.005)[9]
LinimentVariesVariesPain Relief Rate47.11% ± 23.13%[11]
LinimentVariesVariesMean VAS Score ReductionFrom 5.34 to 2.79 (p < 0.0001)[11]

Conclusion

This compound remains a valuable active ingredient in the development of topical analgesic formulations. A thorough understanding of its mechanism of action, coupled with rational formulation design and comprehensive in vitro and in vivo evaluation, is crucial for developing safe and effective products. The protocols and data presented in this document provide a foundational framework for researchers and drug development professionals to advance their work in this area. Careful consideration of the formulation type and excipients is paramount to optimize drug delivery and therapeutic outcomes.

References

Application Notes and Protocols: Methyl Salicylate as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl salicylate, also known as oil of wintergreen, is an organic ester naturally produced by many plant species.[1][2] It is characterized by a sweet, minty, and fruity aroma and taste, often associated with wintergreen or root beer.[1][3][4] First isolated in 1843 from the plant Gaultheria procumbens, it is now also produced synthetically for wide-ranging applications.[1][2] Due to its distinct flavor profile, this compound serves as a key flavoring agent in the food and pharmaceutical industries, enhancing the sensory experience of a variety of products.[3][5] Beyond its role as a flavorant, it is also used for its analgesic and anti-inflammatory properties in topical preparations.[5][6][7]

Application in the Food & Beverage Industry

This compound is a highly effective flavoring agent in the food and beverage sector, where its sweet and refreshing profile is highly sought after.[3] Its primary function is to impart a distinct wintergreen flavor, which provides a cooling sensation.[3] It is also used as a fragrance component and can serve as a precursor for other flavor compounds.[3] The use of this compound as a food additive is recognized as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and regulated by the FDA.[8][9][10]

Common applications include:

  • Confectionery: A common ingredient in chewing gum, hard candies, and mints.[2][3][5]

  • Beverages: Used to enhance flavors in soft drinks, particularly root beer, as well as in liqueurs.[1][3]

  • Baked Goods & Desserts: Adds a unique depth to the flavor profiles of items like ice cream.[3]

  • Oral Hygiene Products: Incorporated into toothpaste and mouthwash for its pleasant taste and breath-freshening properties.[3][5]

Data Presentation: Typical Concentration in Food Products

The concentration of this compound in food is typically low, generally not exceeding 0.04%.[1][11]

Food CategoryTypical Use Level (%)Primary Function
Chewing Gum & Mints≤ 0.04%Flavoring Agent[1][2][11]
Beverages (e.g., Root Beer)Low ConcentrationsFlavoring Agent[1]
Confectionery (Candies)Low ConcentrationsFlavoring Agent[5][12]
Oral Hygiene ProductsUp to 0.65% (mouth spray)Flavoring Agent, Antiseptic[2][13]

Application in the Pharmaceutical & Personal Care Industry

In pharmaceuticals, this compound is used both as an active pharmaceutical ingredient (API) for its analgesic properties and as an excipient for flavor masking.[5][7][14] Its strong, pleasant aroma helps to conceal the undesirable tastes of other active ingredients in a formulation.[14]

Common applications include:

  • Topical Analgesics: Used in high concentrations in creams, ointments, and liniments to relieve minor muscle and joint pain.[1][7][15] While an active ingredient, its characteristic scent is a key feature of these products.

  • Oral Care: Employed as a flavoring agent and antiseptic in mouthwashes like Listerine.[1][2][15]

  • Flavor Masking: Added to various oral drug formulations to improve palatability.[14]

Data Presentation: Typical Concentration in Pharmaceutical & Personal Care Products

Concentrations vary significantly based on the intended use, from low levels for flavoring to higher levels for analgesic effects.

Product CategoryTypical Use Level (%)Primary Function
Topical Analgesics (e.g., Patches)10%Counterirritant, Analgesic[16]
Topical Analgesics (Creams, Rubs)> 5%Counterirritant, Analgesic[1][17]
MouthwashVaries (e.g., < 1%)Flavoring Agent, Antiseptic[11][13][18]
Oral FormulationsLow ConcentrationsFlavoring Agent (Excipient)[14]

Experimental Protocols

Protocol 1: Quantification of this compound in a Liquid Formulation by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the quantitative determination of this compound in a liquid sample, such as a mouthwash or a dissolved topical preparation.

1. Principle this compound is separated from other components in the sample using reversed-phase HPLC with a C8 or C18 column and is quantified using an ultraviolet (UV) detector.[19][20]

2. Materials and Reagents

  • This compound Reference Standard

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid or Sodium Citrate/Acetic Acid for pH adjustment

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

3. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm) or equivalent C18 column.[19]

4. Chromatographic Conditions The separation is achieved using an isocratic mobile phase.[19]

ParameterCondition
ColumnLichrosorb C8 (150 mm x 4.6 mm, 5 µm)[19]
Mobile PhaseDeionized water (pH adjusted to 3 with phosphoric acid) and acetonitrile (35:65 v/v)[20]
Flow Rate0.7 - 1.0 mL/min[20]
Column Temperature30°C[19]
Detection Wavelength304 nm[19]
Injection Volume10 µL
Run Time< 5 minutes[19]

5. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[19]

  • Working Standard (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase.[19]

  • Calibration Curve: Prepare a series of standard solutions ranging from 25-175 µg/mL by diluting the working standard with the mobile phase.[19]

6. Sample Preparation

  • Accurately weigh a quantity of the sample product estimated to contain 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.

  • Dilute to volume with methanol and mix well.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

7. Analysis

  • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). The curve should demonstrate good linearity (R² ≥ 0.999).[19]

  • Inject the prepared sample solution in duplicate.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Protocol 2: Sample Preparation for Salicylate Analysis in Food Matrices

This protocol provides a general method for extracting salicylates from complex food matrices prior to analysis.[21][22]

1. Principle The food sample is saponified with a strong base to release bound salicylates. The mixture is then acidified, and the salicylates are extracted into an organic solvent for subsequent analysis.[22]

2. Materials and Reagents

  • Food sample (approx. 100 g)

  • 25% Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Commercial blender

  • Separatory funnel

  • Rotary evaporator

3. Procedure

  • Homogenization: Homogenize approximately 100 g of the food sample with 100 mL of 25% NaOH solution in a blender.[21]

  • Saponification: Allow the homogenate to stand overnight at room temperature to ensure complete hydrolysis of any esters.[22]

  • Acidification: Carefully acidify the mixture to a low pH with concentrated HCl under a fume hood.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract with warm diethyl ether. This step should be repeated multiple times to ensure complete extraction.[22]

  • Drying: Pool the organic extracts and dry them over anhydrous sodium sulfate.

  • Concentration: Remove the diethyl ether using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., dilute sodium bicarbonate solution or HPLC mobile phase) for analysis.[21][22]

Biochemical & Signaling Pathways

Human Metabolism of this compound

In the body, this compound is readily metabolized. After absorption, it is hydrolyzed by esterase enzymes, particularly in the liver and other tissues, into its active metabolite, salicylic acid, and methanol.[1][23] Salicylic acid is a well-known nonsteroidal anti-inflammatory drug (NSAID), and this conversion is responsible for the systemic analgesic and anti-inflammatory effects of this compound.[1][23]

Flavor Perception: Sweet Taste Signaling

The perception of "flavor" is a complex sensory experience involving both taste (gustation) and smell (olfaction). This compound's characteristic "sweet" and "minty" profile activates specific receptors in the taste buds on the tongue.[1][3] The canonical pathway for sweet taste is mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of T1R2 and T1R3 subunits.[24][25][26]

Binding of a sweet substance like this compound to this receptor initiates an intracellular signaling cascade. This involves the G-protein gustducin, activation of phospholipase C (PLC), and the generation of inositol trisphosphate (IP₃). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, which in turn opens the TRPM5 channel, leading to cell depolarization and neurotransmitter release.[26] This signal is then transmitted to the brain's gustatory cortex for perception.[26]

References

Application Notes and Protocols for Methyl Salicylate-Based Insect Repellents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate, a naturally occurring organic ester, has long been recognized for its analgesic properties. More recently, its potential as an effective insect repellent has garnered significant interest within the scientific community. As a plant-derived compound, it offers a potentially safer alternative to synthetic repellents. These application notes provide a comprehensive overview of the formulation, evaluation, and mechanisms of action of this compound-based insect repellents, intended to guide researchers in the development of novel and effective repellent products.

Data Presentation: Efficacy of this compound Formulations

While direct comparative studies on various topical formulations of solely this compound are limited in publicly available literature, the following tables summarize available data on its efficacy in different contexts. It is important to note that much of the existing research evaluates this compound as part of a mixture of essential oils or in agricultural settings.

Table 1: Efficacy of this compound in Slow-Release Formulations Against Aphids

Formulation TypeActive Ingredient ConcentrationTarget PestEfficacy MeasurementResult
Alginate Bead (Slow-Release)2.5 mL MeSASitobion avenae (Aphid)Reduction in Pest AbundanceSignificant reduction compared to control[1]
Alginate Bead (Slow-Release)10 mL MeSASitobion avenae (Aphid)Reduction in Pest AbundanceSignificantly greater reduction than 2.5 mL formulation[1]
Aqueous Emulsion Spray75 mg/L MeSAMyzus persicae (Aphid)Aphid SettlementNo significant difference compared to control[2]
Aqueous Emulsion Spray100 mg/L MeSAMyzus persicae (Aphid)Aphid SettlementSignificantly lower settlement compared to control[2]
Aqueous Emulsion Spray75 mg/L MeSAMyzus persicae (Aphid)Aphid Mortality (96h)27% mortality[2]
Aqueous Emulsion Spray100 mg/L MeSAMyzus persicae (Aphid)Aphid Mortality (96h)41% mortality[2]

Table 2: Efficacy of Formulations Containing this compound Against Mosquitoes

Formulation TypeThis compound ConcentrationOther Active IngredientsTarget PestEfficacy MeasurementResult
CreamNot specified (part of Betula oil)Citronella oil (8.13%), Clove oil (4%), Lemongrass oil (4%)Aedes albopictusComplete Protection Time (CPT)228 minutes[3][4]
Fumigant1:1 ratio with trans-cinnamaldehydetrans-cinnamaldehydeCulex palustrisKnockdown Rate (30 min)90%[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of insect repellent formulations. The following are standard protocols for key experiments.

Protocol 1: Formulation of a this compound-Based Topical Cream

This protocol outlines the preparation of a basic oil-in-water emulsion cream.

Materials:

  • This compound (Active Ingredient)

  • Oil Phase:

    • Stearic Acid (Emulsifier and Thickener)

    • Cetyl Alcohol (Emulsifier and Emollient)

    • Mineral Oil (Emollient)

    • Lanolin (Emollient and Emulsifier)

  • Aqueous Phase:

    • Glycerin (Humectant)

    • Potassium Hydroxide (to saponify stearic acid)

    • Purified Water

  • Preservative (e.g., Methylparaben, Propylparaben)

  • Beakers, heating mantle/water bath, homogenizer/stirrer, weighing balance.

Procedure:

  • Prepare the Oil Phase: In a beaker, combine stearic acid, cetyl alcohol, mineral oil, and lanolin. Heat to 70-75°C until all components have melted and the mixture is uniform.

  • Prepare the Aqueous Phase: In a separate beaker, dissolve the potassium hydroxide and glycerin in purified water. Heat to 70-75°C.

  • Emulsification: Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer. Continue stirring until a uniform white emulsion is formed.

  • Incorporate Active Ingredient: Once the emulsion has cooled to approximately 40-45°C, add the desired concentration of this compound and any preservatives. Stir until uniformly dispersed.

  • Final Mixing: Continue gentle stirring until the cream has cooled to room temperature and has reached the desired consistency.

  • Packaging and Storage: Transfer the cream to an appropriate container and store at room temperature.

Protocol 2: Formulation of a this compound-Based Spray

This protocol describes the preparation of a simple alcohol-based spray repellent.

Materials:

  • This compound (Active Ingredient)

  • Isopropyl Alcohol or Ethanol (Solvent)

  • Glycerin or Propylene Glycol (Humectant/to reduce drying effect)

  • Purified Water

  • Beaker, magnetic stirrer, measuring cylinders, spray bottles.

Procedure:

  • Dissolve Active Ingredient: In a beaker, dissolve the desired amount of this compound in the alcohol with gentle stirring.

  • Add Humectant: Add the desired amount of glycerin or propylene glycol to the solution and mix thoroughly.

  • Add Water: Slowly add purified water to the mixture while stirring to achieve the final desired concentration of all components.

  • Final Mixing and Packaging: Continue stirring for 10-15 minutes to ensure a homogenous solution. Transfer the final formulation into spray bottles.

Protocol 3: Formulation of a Controlled-Release Dispenser

This protocol is based on the principle of incorporating this compound into a polymeric matrix.

Materials:

  • This compound (Active Ingredient)

  • Polymer (e.g., Styrenated acrylic resin, Alginate)[1][6]

  • Solvent (e.g., Deionized water)

  • Coupling agent (e.g., Non-ionic polyethylene wax) (optional)

  • Thickener (e.g., Sodium alginate) (optional)

  • Substrate (e.g., paper, paperboard)

  • Mixing vessel, coating apparatus.

Procedure:

  • Prepare the Polymer Matrix:

    • For an acrylic resin-based formulation, mix the resin with any coupling agents and thickeners.[6]

    • For an alginate-based formulation, prepare an aqueous solution of sodium alginate.

  • Incorporate this compound: Add the desired concentration of this compound to the polymer matrix and mix thoroughly to form a homogenous precursor mixture.[6]

  • Application to Substrate: Apply the precursor mixture to the chosen substrate using a suitable coating method.

  • Drying: Dry the coated substrate to remove the solvent and form the final controlled-release device. The drying temperature will depend on the specific polymer and solvent used.[6]

Protocol 4: Arm-in-Cage Efficacy Test

This is a standard laboratory method for evaluating the efficacy of topical insect repellents.

Materials:

  • Test cages (e.g., 30x30x30 cm) containing a specified number of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae).

  • Human volunteers.

  • Test formulations and a control (e.g., base formulation without active ingredient).

  • Gloves to protect the hands.

  • Timer.

Procedure:

  • Volunteer Preparation: Volunteers should avoid using any scented products for at least 24 hours prior to the test.

  • Application of Repellent: Apply a standardized amount of the test formulation evenly to a defined area of one of the volunteer's forearms (e.g., from wrist to elbow). The other forearm can be used for a control or another test formulation.

  • Exposure: At specified time intervals (e.g., every 30 minutes), the volunteer inserts the treated forearm into the mosquito cage for a set duration (e.g., 3 minutes).

  • Data Collection: Record the number of mosquito landings and/or probings (attempts to bite) during each exposure period.

  • Endpoint: The test for a particular formulation is concluded after the first confirmed bite, or after a predetermined maximum protection time.

  • Complete Protection Time (CPT): The CPT is the time from application of the repellent until the first confirmed mosquito bite.

Signaling Pathways and Experimental Workflows

Olfactory Signaling Pathway of this compound in Mosquitoes

This compound has been shown to interact with specific olfactory receptors in mosquitoes, leading to a repellent effect. In the Southern House Mosquito, Culex quinquefasciatus, this compound activates the CquiOR32 odorant receptor, resulting in an excitatory response in the olfactory receptor neuron.[7] This neuronal activation is then processed in the antennal lobe and higher brain centers, ultimately leading to an avoidance behavior.

Olfactory Signaling Pathway MeSA This compound OR32 CquiOR32 Receptor MeSA->OR32 Binds to ORN Olfactory Receptor Neuron OR32->ORN Activates AL Antennal Lobe ORN->AL Signal Transduction HBC Higher Brain Centers AL->HBC Signal Processing Behavior Avoidance Behavior HBC->Behavior Initiates

Figure 1: Olfactory signaling of this compound.

Experimental Workflow for Repellent Formulation and Evaluation

The development and validation of a new insect repellent formulation follows a logical progression from formulation to rigorous efficacy testing.

Experimental Workflow cluster_formulation Formulation Development cluster_lab_testing Laboratory Efficacy Testing cluster_field_testing Field Efficacy Testing Formulate Formulation (Cream, Spray, etc.) Characterize Physicochemical Characterization Formulate->Characterize ArmInCage Arm-in-Cage Test Characterize->ArmInCage SpatialRepellency Spatial Repellency Assay FieldStudy Field Study ArmInCage->FieldStudy DataAnalysis Data Analysis and Conclusion FieldStudy->DataAnalysis Efficacy Data

Figure 2: Repellent development workflow.

Conclusion

This compound presents a promising avenue for the development of effective and potentially safer insect repellents. Further research is warranted to optimize formulations for extended protection and to conduct direct comparative efficacy studies against various disease-vectoring insects. The protocols and information provided herein serve as a foundational guide for researchers and professionals in this field.

References

Application Notes and Protocols: Methyl Salicylate as a Standard for Analytical Method Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl salicylate, the methyl ester of salicylic acid, is a widely used active ingredient in topical analgesic formulations for its counter-irritant and analgesic properties. It is also utilized as a flavoring and fragrance agent in various consumer products. Accurate and reliable quantification of this compound in raw materials and finished products is crucial for ensuring product quality, safety, and efficacy. This document provides detailed application notes and protocols for the use of this compound as a standard in the development and validation of common analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry.

This compound is recognized as a reference standard by major pharmacopeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[1][2] This underscores its suitability and reliability for analytical method development and validation.

Data Presentation: Quantitative Method Performance

The following tables summarize the performance characteristics of various analytical methods developed and validated using this compound as a standard.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters

ParameterMethod 1: RP-HPLC for Medicated Cream[3]Method 2: RP-HPLC for Pharmaceutical Formulation[4]Method 3: RP-HPLC for Topical Gel[5]
Stationary Phase Lichrosorb C8 (150 mm x 4.6 mm, 5 µm)Thermo Scientific ACCLAIM™ 120 C18 (150 mm x 4.6 mm, 5 µm)C8 column
Mobile Phase Methanol:Water (65:35, v/v) with 1.0% Acetic AcidAcetonitrile:Water with Phosphoric Acid to pH 3 (65:35, v/v)Methanol:Water (65:35, v/v)
Flow Rate 1.0 mL/min0.7 mL/min1.0 mL/min
Detection Wavelength 304 nm205 nm230 nm
Column Temperature 30 ± 0.5°C25 °C35 °C
Linearity Range 25 - 175 µg/mL0.05 - 100.0 µg/mLNot Specified
Correlation Coefficient (r²) 0.9999> 0.999> 0.999
Accuracy (% Recovery) 99.78 - 100.0%97.80 - 103.80%98.8 - 101.4%
Precision (% RSD) < 2.0% (Intra- and Inter-day)< 3.0%Not Specified
Limit of Detection (LOD) Not Specified0.0271 µg/mLNot Specified

Table 2: Gas Chromatography (GC) Method Parameters

ParameterMethod for Topical Cream and Gel[6]
Technique Gas Chromatography with Internal Standard
Internal Standard Anethole
Linearity Range 1.5 - 4.5 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) Intra-day: 0.54%, Inter-day: 0.43%

Table 3: UV-Visible Spectrophotometry (Colorimetric) Method Parameters

ParameterColorimetric Method for Bulk and Formulations[7]
Reagent Ferric Chloride
Detection Wavelength 537 nm
Linearity Range 12 - 72 µg/mL
Correlation Coefficient (r²) 0.996
Accuracy (% Recovery) 99.62%
Precision (% RSD) < 1.0% (Repeatability and Reproducibility)
Limit of Detection (LOD) 0.0735 µg/mL
Limit of Quantification (LOQ) 0.223 µg/mL

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is based on a validated method for the determination of this compound in a medicated cream formulation.[3]

1. Materials and Reagents:

  • This compound Reference Standard (USP or EP grade)[1][2]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic Acid (Glacial, analytical grade)

  • Medicated cream sample containing this compound

2. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Lichrosorb C8 column (150 mm x 4.6 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase: Prepare a mixture of methanol and water (65:35, v/v) containing 1.0% acetic acid. Filter and degas the mobile phase before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 304 nm.

  • Injection Volume: 20 µL.

4. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 25 to 175 µg/mL by diluting the stock solution with the mobile phase.

5. Sample Preparation:

  • Accurately weigh approximately 1.0 g of the medicated cream into a 100 mL volumetric flask.

  • Add 20 mL of methanol and heat the flask on a water bath until the sample is dispersed.

  • Cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter before injection.

6. System Suitability:

  • Inject the 100 µg/mL standard solution six times. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

7. Analysis:

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample using the calibration curve.

Protocol 2: Gas Chromatography (GC)

This protocol describes a method for the simultaneous determination of menthol and this compound in topical formulations.

1. Materials and Reagents:

  • This compound Reference Standard

  • Menthol Reference Standard

  • Anethole (Internal Standard)

  • Isopropyl Alcohol (GC grade)

  • Topical cream or gel sample

2. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-624).

3. Chromatographic Conditions:

  • Specific column, temperature program, and gas flow rates should be optimized for the specific instrument and application.

4. Solution Preparation:

  • Internal Standard Solution: Prepare a 2.0 mg/mL solution of Anethole in isopropyl alcohol.

  • Standard Solution: Prepare a solution containing 2.0 mg/mL of Menthol Standard and 3.0 mg/mL of this compound Standard in the Internal Standard Solution.

  • Sample Preparation: Accurately weigh an amount of cream or gel equivalent to 2.0 mg/mL of menthol and 3.0 mg/mL of this compound into a suitable container. Add a known volume of the Internal Standard Solution. Sonicate until the sample is completely dissolved and filter through a 0.45 µm filter.

5. Analysis:

  • Inject the standard and sample solutions into the GC system.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for both the standard and sample solutions.

  • Determine the concentration of this compound in the sample by comparing the peak area ratios.

Protocol 3: UV-Visible Spectrophotometry (Colorimetric Method)

This protocol is based on the reaction of this compound with ferric chloride to form a colored complex.[7]

1. Materials and Reagents:

  • This compound Reference Standard

  • Ethanol (95%)

  • Ferric Chloride (FeCl₃) reagent (ethanolic solution)

2. Instrumentation:

  • UV-Visible Spectrophotometer

3. Standard Solution Preparation:

  • Stock Solution: Prepare a stock solution of this compound in ethanol.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 12 to 72 µg/mL by diluting the stock solution with ethanol.

4. Sample Preparation:

  • Accurately weigh a quantity of the formulation and extract the this compound into a known volume of ethanol. Further dilutions may be necessary to bring the concentration within the linear range.

5. Color Development and Measurement:

  • To a specific volume of each standard and sample solution, add a fixed volume of the ethanolic ferric chloride reagent.

  • Allow the color to develop for a specified time.

  • Measure the absorbance of the resulting bluish-purple solution at 537 nm against a reagent blank.

6. Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Visualizations

The following diagrams illustrate the logical workflows for the described analytical methods.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare this compound Standard Solutions Calibration Construct Calibration Curve Standard_Prep->Calibration Sample_Prep Prepare Sample Solution (Extraction & Dilution) Sample_Analysis Inject Sample Sample_Prep->Sample_Analysis Mobile_Phase_Prep Prepare & Degas Mobile Phase System_Suitability System Suitability Test Mobile_Phase_Prep->System_Suitability System_Suitability->Calibration Calibration->Sample_Analysis Quantification Quantify this compound Concentration Sample_Analysis->Quantification

Caption: HPLC analytical workflow for this compound quantification.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standard Solution with Internal Standard Injection Inject Standard & Sample into GC-FID Standard_Prep->Injection Sample_Prep Prepare Sample Solution with Internal Standard Sample_Prep->Injection Peak_Area_Ratio Calculate Peak Area Ratios (Analyte/IS) Injection->Peak_Area_Ratio Quantification Determine Concentration Peak_Area_Ratio->Quantification

Caption: GC analytical workflow using an internal standard.

Colorimetric_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Quantification Standard_Prep Prepare Standard Dilutions Color_Development Add Ferric Chloride Reagent & Develop Color Standard_Prep->Color_Development Sample_Prep Prepare Sample Extract Sample_Prep->Color_Development Measure_Absorbance Measure Absorbance at 537 nm Color_Development->Measure_Absorbance Calibration_Curve Plot Calibration Curve Measure_Absorbance->Calibration_Curve Quantification Determine Sample Concentration Calibration_Curve->Quantification

Caption: Colorimetric method workflow for this compound analysis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Methyl salicylate Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals who are encountering issues with methyl salicylate stability during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant decrease in this compound concentration in my stored samples. What are the likely causes?

A1: The most common cause of this compound loss during storage is chemical degradation, primarily through hydrolysis. This compound is an ester that can be hydrolyzed to salicylic acid and methanol. This process can be influenced by several factors, including:

  • pH of the sample matrix: Hydrolysis is significantly accelerated under acidic or basic conditions.[1][2]

  • Storage Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[3][4]

  • Presence of Water: Water is a necessary reactant for hydrolysis.

  • Enzymatic activity: In biological samples, esterases can catalyze the hydrolysis of this compound.

  • Light Exposure: Although less common for hydrolysis, prolonged exposure to UV light can contribute to degradation.[1]

  • Volatility: this compound is volatile, and improper sealing of sample containers can lead to loss through evaporation.[5]

Q2: How can I prevent or minimize the degradation of this compound in my samples?

A2: To minimize degradation, consider the following storage and handling best practices:

  • Temperature Control: Store samples at cool temperatures, such as in a refrigerator (2°C–8°C).[3][4] For long-term storage, freezing may be an option, but ensure you evaluate the impact of freeze-thaw cycles on your sample matrix.

  • pH Control: If possible, buffer your samples to a neutral pH to minimize acid- or base-catalyzed hydrolysis.

  • Use of Inhibitors: For biological samples, consider adding esterase inhibitors to prevent enzymatic degradation.

  • Proper Sealing: Use tightly sealed containers to prevent evaporation of the volatile this compound.

  • Light Protection: Store samples in amber vials or in the dark to protect them from light.

  • Minimize Headspace: Fill sample vials as much as possible to reduce the headspace, which can limit the amount of analyte that partitions into the gas phase.

Q3: What is the primary degradation product of this compound, and how can I detect it?

A3: The primary degradation product of this compound via hydrolysis is salicylic acid. You can detect both this compound and salicylic acid using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Salicylic acid is a common analyte and its presence in a this compound sample is a strong indicator of degradation.

Q4: My samples are stored in a cream/ointment formulation. Does this affect stability?

A4: Yes, the formulation can significantly impact stability. Ointment bases can be complex and may contain ingredients that can affect the pH or interact with this compound. Stability studies on extemporaneous this compound ointment have shown that it is fairly stable at cool temperatures but degrades faster at higher temperatures.[3] It is crucial to perform stability testing on your specific formulation to determine an appropriate shelf life.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low recovery of this compound in freshly prepared standards.Inaccurate standard preparation. Verify calculations and ensure the purity of the this compound standard.
Adsorption to container surfaces. Use silanized glass vials or polypropylene containers.
Degradation during sample preparation. Keep samples cool during preparation and minimize exposure to harsh pH conditions.
Consistently decreasing this compound concentration over time in stored samples.Hydrolysis due to improper storage temperature. Store samples at a lower temperature (e.g., 2-8°C).[3]
Hydrolysis due to sample pH. Measure the pH of your sample matrix and adjust to neutral if possible.
Evaporation from improperly sealed vials. Ensure vials are tightly capped. Use vials with PTFE-lined septa.
Appearance of a new peak in the chromatogram that co-elutes with a salicylic acid standard.Hydrolysis of this compound. This confirms degradation. Implement preventative measures for future samples.
Variable results between replicate samples.Inhomogeneous sample matrix. Ensure thorough mixing of the sample before taking an aliquot.
Inconsistent sample handling and storage. Standardize your sample handling and storage procedures for all samples.

Experimental Protocols

Protocol 1: RP-HPLC Method for Quantification of this compound

This protocol is a general guideline based on published methods and should be optimized for your specific application.[1][6]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C8 or C18 reversed-phase column (e.g., Lichrosorb C8 or equivalent).[1]

  • Mobile Phase: A mixture of methanol and water (e.g., 65:35, v/v) containing 1.0% acetic acid.[1] The exact ratio may need to be adjusted to achieve optimal separation.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 304 nm.[1]

  • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

    • Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of your samples (e.g., 25-175 µg/mL).[1]

  • Sample Preparation:

    • Accurately weigh a portion of the sample (e.g., 1.0 g of ointment) into a volumetric flask.[1]

    • Add a suitable solvent (e.g., methanol) and heat gently if necessary to dissolve the this compound.[1]

    • Cool to room temperature and dilute to volume with the mobile phase.

    • Filter the sample through a 0.45 µm membrane filter before injection.[1]

  • Analysis: Inject the standards and samples onto the HPLC system. Create a calibration curve by plotting the peak area of the this compound against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Forced Degradation Study

To understand the stability of your this compound samples, a forced degradation study can be performed.

  • Objective: To identify potential degradation products and pathways.

  • Procedure:

    • Prepare several aliquots of your sample.

    • Expose the aliquots to different stress conditions:

      • Acidic: Add 1 M hydrochloric acid and incubate.[2]

      • Basic: Add 1 M sodium hydroxide and incubate.[2]

      • Oxidative: Add a solution of hydrogen peroxide and incubate.

      • Thermal: Heat the sample at an elevated temperature (e.g., 60°C).[2]

      • Photolytic: Expose the sample to UV light.[2]

    • Analyze the stressed samples at various time points using the HPLC method described above.

    • Monitor for a decrease in the peak area of this compound and the appearance of new peaks.

Visualizations

MS This compound SA Salicylic Acid MS->SA Hydrolysis MeOH Methanol MS->MeOH Hydrolysis H2O Water (H₂O) H2O->MS Catalyst Acid (H⁺) or Base (OH⁻) or Esterase Catalyst->MS

Caption: Hydrolysis degradation pathway of this compound.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis Prep_Start Start: Sample Received Weigh Weigh Sample Prep_Start->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Volume Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Caption: Experimental workflow for this compound analysis.

start Low this compound Concentration Observed check_standards Are standards accurate? start->check_standards check_storage Were samples stored properly (cool, dark)? check_standards->check_storage Yes reprepare_standards Action: Reprepare standards and re-analyze. check_standards->reprepare_standards No check_degradation_product Is salicylic acid peak present in chromatogram? check_storage->check_degradation_product Yes improve_storage Action: Implement proper storage conditions. check_storage->improve_storage No confirm_hydrolysis Conclusion: Hydrolysis is likely. Review sample matrix pH. check_degradation_product->confirm_hydrolysis Yes investigate_other Action: Investigate other causes (e.g., volatility, adsorption). check_degradation_product->investigate_other No

References

improving the resolution of methyl salicylate peaks in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of methyl salicylate peaks in their chromatographic experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What are the common causes of poor peak resolution for this compound in reverse-phase HPLC, and how can I troubleshoot them?

Answer:

Poor peak resolution for this compound in reverse-phase HPLC can stem from several factors, including issues with the mobile phase, column, or sample preparation. Below is a step-by-step guide to troubleshoot and improve peak separation.

Troubleshooting Steps:

  • Mobile Phase Optimization: The composition of the mobile phase is critical for achieving good resolution.[1][2]

    • Adjust Organic Modifier Concentration: In reversed-phase chromatography, increasing the percentage of the aqueous component (like water) in the mobile phase will generally increase the retention time of this compound, potentially improving separation from other components. Conversely, increasing the organic modifier (like methanol or acetonitrile) will decrease retention time.[3] Experiment with small, incremental changes to the solvent ratio.

    • Modify pH: The pH of the mobile phase can affect the ionization state of this compound and other compounds in the sample, thereby influencing their retention and peak shape. Using a buffer with a pKa close to the analyte's pKa can provide stable pH control. For silica-based columns, it is generally recommended to keep the pH between 2 and 8.[1] Adding a small amount of acid, such as 0.1% phosphoric acid or 1.0% acetic acid, to the mobile phase can often improve peak shape and resolution.[4][5]

    • Change Organic Solvent: If adjusting the solvent ratio with methanol doesn't yield the desired resolution, consider switching to acetonitrile or a mixture of the two. Acetonitrile and methanol have different selectivities and can alter the elution order of co-eluting peaks.[6][7]

  • Column Condition and Selection: The analytical column is the heart of the separation process.

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample. A stable baseline is a good indicator of an equilibrated column.[4]

    • Column Cleaning and Regeneration: Over time, columns can become contaminated, leading to poor peak shape and resolution. If you observe peak tailing or splitting, consider flushing the column with a strong solvent to remove contaminants.[8][9]

    • Column Chemistry: If mobile phase optimization is insufficient, changing the column stationary phase can provide a significant improvement in resolution. C8 and C18 columns are commonly used for this compound analysis.[4][10][11] Columns with different bonded phases or from different manufacturers can offer different selectivities.[6]

  • Injection and Sample Preparation:

    • Injection Volume: Injecting too large a volume of sample can lead to peak broadening and distortion. Try reducing the injection volume.[6]

    • Sample Solvent: Whenever possible, dissolve the sample in the mobile phase to avoid peak distortion. If a different solvent must be used, ensure it is weaker than the mobile phase.[8]

    • Sample Filtration: Filter all samples through a 0.45 µm or 0.22 µm filter before injection to remove particulate matter that can clog the column and affect performance.[4]

Question 2: My this compound peak is showing significant tailing in my gas chromatography (GC) analysis. What are the likely causes and solutions?

Answer:

Peak tailing in GC is a common issue that can compromise quantification. It is often caused by active sites in the GC system or issues with the column itself.

Troubleshooting Steps:

  • Column Issues:

    • Column Contamination: Contaminants at the column inlet can interact with the analyte, causing tailing. Trimming a small portion (10-20 cm) from the front of the column can often resolve this issue.[12]

    • Column Degradation: Over time, the stationary phase of the column can degrade, exposing active silanol groups on the silica surface. These can interact with polar analytes like this compound, leading to tailing. Replacing the column may be necessary.

    • Improper Column Installation: Ensure the column is installed correctly in the injector and detector, with the correct ferrule and insertion distance.

  • Injector Problems:

    • Contaminated Inlet Liner: The inlet liner can accumulate non-volatile residues from previous injections. Regularly replacing the liner is crucial for maintaining good peak shape.

    • Active Sites in the Inlet: The metal surfaces of the injector can have active sites that interact with the analyte. Using a deactivated liner can help minimize these interactions.

  • Sample-Related Issues:

    • Analyte-Stationary Phase Interaction: If this compound is interacting with active sites on the column, derivatization of the sample can sometimes mitigate this. For example, silylation can block active hydroxyl groups.[13]

    • Sample Overload: Injecting too much sample can saturate the column, leading to peak tailing. Try diluting the sample or reducing the injection volume.[12]

Question 3: I am having trouble separating this compound from other similar compounds like ethyl salicylate or menthol. What strategies can I employ to improve separation?

Answer:

Separating structurally similar compounds requires careful optimization of the chromatographic conditions to exploit subtle differences in their physicochemical properties.

Strategies for Improved Separation:

  • High-Performance Liquid Chromatography (HPLC):

    • Gradient Elution: If an isocratic method (constant mobile phase composition) is not providing adequate separation, a gradient elution can be employed.[6] A shallow gradient, where the organic solvent concentration is increased slowly over time, can often resolve closely eluting peaks.

    • Temperature Optimization: Changing the column temperature can alter the selectivity of the separation. Experiment with temperatures both above and below your current setting (e.g., in 5-10°C increments) to see if resolution improves.[2][6]

    • Column Selection: Consider a column with a different stationary phase chemistry. For example, if you are using a C18 column, a phenyl-hexyl or a polar-embedded phase column might offer different selectivity for aromatic compounds like salicylates.

  • Gas Chromatography (GC):

    • Temperature Programming: Similar to gradient elution in HPLC, a temperature program in GC can significantly improve the separation of compounds with different boiling points. A slower temperature ramp rate will generally provide better resolution.

    • Column Selection: The choice of GC column is critical. For separating compounds like menthol and this compound, a polar stationary phase (e.g., a WAX column) is often more effective than a non-polar phase (e.g., a DB-5).[13]

    • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) can improve column efficiency and, consequently, resolution.

Data Presentation: HPLC Method Parameters for this compound Analysis

The following table summarizes various reported HPLC methods for the analysis of this compound, providing a starting point for method development and optimization.

ParameterMethod 1Method 2Method 3Method 4
Column Lichrosorb C8 (150 x 4.6 mm, 5 µm)[4]Zorbax Eclipse Plus C8 (150 x 4.6 mm, 5 µm)[11]SinoChoom ODS-BP C18 (200 x 4.6 mm, 5 µm)[10]HiQ sil C18HS (250 x 4.6 mm, 5 µm)[14]
Mobile Phase Methanol:Water (65:35, v/v) with 1.0% Acetic Acid[4]Methanol:Water (65:35, v/v)[11]Acetonitrile:Water:Triethylamine (45:55:1.0), pH 3.5 with Acetic Acid[10]Methanol:Water (70:30, v/v)[14]
Flow Rate 1.0 mL/min[4]1.0 mL/min[11]Not specified1.0 mL/min[14]
Column Temp. 30°C[4]35°C[11]Not specified25°C[14]
Detection 304 nm[4]230 nm[11]Not specified240 nm[14]
Mode Isocratic[4]Isocratic[11]Not specifiedIsocratic[14]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis in a Cream Formulation (HPLC)

This protocol is adapted from a validated method for determining this compound in a medicated cream.[4]

  • Sample Weighing: Accurately weigh approximately 1.0 g of the cream sample into a 100 mL volumetric flask.

  • Initial Extraction: Add 20 mL of methanol to the flask.

  • Heating: Gently heat the flask on a water bath until the methanol begins to boil.

  • Cooling: Remove the flask from the water bath and allow it to cool to room temperature.

  • Dilution: Dilute the sample to the 100 mL mark with the mobile phase.

  • Filtration: Filter the solution through a 0.45 µm membrane filter into an HPLC vial.

  • Injection: Inject the filtered sample into the HPLC system.

Visualizations

Troubleshooting_Workflow cluster_Start Problem Identification cluster_MobilePhase Mobile Phase Optimization cluster_Column Column Troubleshooting cluster_Instrument Instrument & Sample Parameters cluster_End Resolution Start Poor this compound Peak Resolution MP_Adjust Adjust Organic:Aqueous Ratio Start->MP_Adjust MP_pH Modify Mobile Phase pH MP_Adjust->MP_pH If no improvement End_Good Resolution Improved MP_Adjust->End_Good MP_Solvent Change Organic Solvent (e.g., MeOH to ACN) MP_pH->MP_Solvent If no improvement MP_pH->End_Good Col_Equil Ensure Proper Equilibration MP_Solvent->Col_Equil If no improvement MP_Solvent->End_Good Col_Clean Clean/Regenerate Column Col_Equil->Col_Clean If no improvement Col_Equil->End_Good Col_Change Try a Different Column (e.g., C8 vs. C18) Col_Clean->Col_Change If no improvement Col_Clean->End_Good Inst_Temp Optimize Column Temperature Col_Change->Inst_Temp If no improvement Col_Change->End_Good Inst_Flow Adjust Flow Rate Inst_Temp->Inst_Flow If no improvement Inst_Temp->End_Good Inst_Inject Reduce Injection Volume Inst_Flow->Inst_Inject If no improvement Inst_Flow->End_Good Inst_Inject->End_Good End_Bad Resolution Still Poor Inst_Inject->End_Bad If no improvement End_Bad->Start Re-evaluate Problem Logical_Relationships cluster_Factors Factors Affecting Resolution (Rs) cluster_Parameters Adjustable Chromatographic Parameters Rs Resolution (Rs) Rs = f(Efficiency, Selectivity, Retention) Efficiency Efficiency (N) Column Length Particle Size Flow Rate Rs->Efficiency influenced by Selectivity Selectivity (α) Mobile Phase Composition Column Chemistry Temperature Rs->Selectivity influenced by Retention Retention (k) Mobile Phase Strength Temperature Rs->Retention influenced by

References

optimization of methyl salicylate synthesis reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methyl salicylate.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound from salicylic acid and methanol?

The synthesis of this compound from salicylic acid and methanol is a classic example of a Fischer esterification reaction.[1][2][3][4] In this acid-catalyzed reaction, the carboxylic acid group of salicylic acid reacts with methanol to form an ester, this compound, and water as a byproduct.[4][5] The reaction is reversible, and an acid catalyst, typically concentrated sulfuric acid, is used to protonate the carbonyl group of the salicylic acid, making it more susceptible to nucleophilic attack by methanol.[4][6][7]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in this compound synthesis can stem from several factors:

  • Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[6][7] To drive the reaction towards the product side, it is crucial to use an excess of one reactant, typically methanol.[2][6][7] Another strategy is to remove water as it is formed, although this is less common in standard laboratory procedures for this specific synthesis.[6][7]

  • Side Reactions: Polymerization of salicylic acid can occur, where the phenol group of one molecule reacts with the carboxylic acid group of another, forming a white solid precipitate.[1]

  • Loss of Product During Workup: this compound can be lost during the extraction and washing steps.[1][5] Performing multiple small-volume extractions is more efficient than a single large-volume extraction.[5]

  • Evaporation: If the reaction is heated too vigorously or the reflux apparatus is not properly sealed, volatile reactants and products, particularly methanol and this compound, can be lost.[5][8]

Q3: What is the role of the acid catalyst, and can I use a different one?

The acid catalyst, commonly concentrated sulfuric acid, is essential to increase the rate of the esterification reaction.[4][6][7] It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more reactive towards the nucleophilic attack of methanol.[4][7] While sulfuric acid is widely used, other acid catalysts can be employed. Research has shown the effectiveness of solid acid catalysts like Ce(SO₄)₂/cation-exchange resin and mesoporous aluminosilicates, which can offer advantages in terms of separation and reusability.[9][10]

Q4: How can I effectively purify the synthesized this compound?

Purification typically involves several steps after the reaction is complete:

  • Neutralization: The reaction mixture is cooled and then neutralized to remove the acid catalyst and any unreacted salicylic acid. This is often done by washing with a weak base solution, such as sodium bicarbonate or sodium carbonate, until the aqueous layer is no longer acidic.[6][11]

  • Extraction: The this compound is extracted from the aqueous mixture using an organic solvent in which it is highly soluble, such as dichloromethane or diethyl ether.[12][13]

  • Washing: The organic layer is then washed with water to remove any remaining water-soluble impurities.[12]

  • Drying: The organic layer containing the product is dried using an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove residual water.[6][14]

  • Distillation: For high purity, the solvent is removed by evaporation, and the crude this compound can be further purified by distillation, often under reduced pressure.[11][15]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation - Insufficient heating or reaction time.- Catalyst was not added or was inactive.- Ensure the reaction is refluxed at the appropriate temperature (typically the boiling point of methanol, around 65-100°C) for a sufficient duration (1-12 hours).[6][9][12]- Carefully add the specified amount of concentrated sulfuric acid.
Formation of a White Precipitate - Polymerization of salicylic acid.[1]- Precipitation of unreacted salicylic acid upon cooling.- Ensure thorough mixing and appropriate reaction temperature.- During workup, the precipitate can be separated by filtration. The desired product, this compound, is an oily liquid at room temperature.[1]
Product has a Strong Acidic Smell - Incomplete neutralization of the acid catalyst.- Wash the organic layer thoroughly with a sodium bicarbonate solution until effervescence ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.[11]
Emulsion Formation During Extraction - Vigorous shaking of the separatory funnel.- Gently invert the separatory funnel multiple times instead of vigorous shaking.- If an emulsion forms, allow the mixture to stand for a longer period. Adding a saturated brine solution can help to break the emulsion.
Low Purity of Final Product - Incomplete removal of starting materials or byproducts.- Ensure all purification steps (neutralization, washing, drying) are performed carefully.- For very high purity, perform a final distillation of the product.[11]

Experimental Protocols & Data

Table 1: Summary of Reaction Conditions for this compound Synthesis
Parameter Condition 1 Condition 2 Condition 3
Salicylic Acid 0.65 g[6]13.0 g[12]69 g[11]
Methanol 10.0 mL[6]~100 mL[12]160 g[11]
Catalyst 0.75 mL conc. H₂SO₄[6]~10.0 mL conc. H₂SO₄[12]20 g conc. H₂SO₄[11]
Temperature ~100 °C[6]~60 °C[12]93 °C (reflux)[11]
Reaction Time 75 minutes[6]60 minutes[12]5.5 hours[11]
Table 2: Influence of Reaction Time and Temperature on Salicylic Acid Conversion

Catalyst: Ce(SO₄)₂/001x7 cation-exchange resin; Molar ratio of Salicylic Acid to Methanol: 1:3

Temperature (K) Reaction Time (h) Conversion of Salicylic Acid (%)
368675.1[9]
3681293.3[9]
3681493.8[9]
3631287.7[9]
3731291.5[9]

Visualized Workflows

experimental_workflow cluster_reaction Reaction Setup cluster_workup Product Workup & Purification A 1. Dissolve Salicylic Acid in Methanol B 2. Add Concentrated Sulfuric Acid (Catalyst) A->B C 3. Heat Mixture under Reflux B->C D 4. Cool Reaction Mixture C->D Reaction Complete E 5. Neutralize with Sodium Bicarbonate Solution D->E F 6. Extract with Organic Solvent E->F G 7. Wash Organic Layer with Water F->G H 8. Dry Organic Layer G->H I 9. Evaporate Solvent H->I J 10. (Optional) Distill for High Purity I->J K K J->K Final Product: This compound

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Low Yield of This compound IncompleteReaction Is the reaction going to completion? Start->IncompleteReaction SideReactions Are there visible side products (e.g., precipitate)? IncompleteReaction->SideReactions No IncreaseTime Increase reaction time or use excess methanol. IncompleteReaction->IncreaseTime Yes CheckTemp Ensure proper reflux temperature is maintained. IncompleteReaction->CheckTemp Yes WorkupLoss Is product being lost during workup? SideReactions->WorkupLoss No Polymerization Polymerization may be occurring. Optimize temperature. SideReactions->Polymerization Yes OptimizeExtraction Use multiple, smaller volume extractions. Avoid vigorous shaking. WorkupLoss->OptimizeExtraction Yes

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

purification techniques for high-purity methyl salicylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity methyl salicylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Issue 1: A white precipitate forms when washing the organic layer with water or a basic solution.

  • Question: I've completed the synthesis of this compound and after extracting it into an organic solvent, a white solid appeared when I tried to wash it with water or sodium bicarbonate solution. What is happening and how can I resolve this?

  • Answer: This precipitate is likely unreacted salicylic acid. Salicylic acid has low solubility in cold water and will precipitate out of the organic layer upon addition of an aqueous solution.[1][2] If you are using a strong base like sodium hydroxide for neutralization, you might also be forming the sodium salt of this compound, which can solidify.[3]

    Solution:

    • Use Sodium Bicarbonate: Wash the organic layer with a saturated sodium bicarbonate solution. This will react with the acidic salicylic acid to form sodium salicylate, which is much more soluble in the aqueous layer than salicylic acid itself.[4][5] The bicarbonate is a weak enough base that it is less likely to cause hydrolysis of the this compound ester compared to a strong base like NaOH.

    • Ensure Thorough Mixing: Gently agitate the separatory funnel to ensure all the salicylic acid reacts with the bicarbonate solution. You will observe CO2 gas evolution, so be sure to vent the funnel frequently.[2]

    • Multiple Washes: Perform multiple small washes with the sodium bicarbonate solution rather than one large wash to ensure complete removal of the unreacted acid.

    • Water Wash: After the bicarbonate washes, wash the organic layer with water to remove any remaining sodium bicarbonate or sodium salicylate.

    Troubleshooting Workflow for Precipitate Formation

    G start Precipitate forms during aqueous wash check_reagent Which wash solution was used? start->check_reagent water_wash Water check_reagent->water_wash Water base_wash Base (e.g., NaHCO3, NaOH) check_reagent->base_wash Base cause_salicylic_acid Cause: Unreacted salicylic acid precipitating. water_wash->cause_salicylic_acid cause_naoh Cause: Possible saponification or salt formation. base_wash->cause_naoh solution_bicarb Solution: Wash with saturated NaHCO3 solution to form soluble sodium salicylate. cause_salicylic_acid->solution_bicarb solution_avoid_strong_base Solution: Avoid strong bases like NaOH for neutralization. Use NaHCO3 instead. cause_naoh->solution_avoid_strong_base

    Caption: Logic for troubleshooting precipitate formation during purification.

Issue 2: The final product is cloudy or appears wet.

  • Question: After distillation, my this compound is cloudy. What causes this and how can I fix it?

  • Answer: A cloudy appearance in the final product is typically due to the presence of water.[2] This indicates that the drying step before the final distillation was insufficient.

    Solution:

    • Proper Drying Agent: Use an anhydrous inorganic salt such as anhydrous magnesium sulfate or sodium sulfate to dry the organic solution containing the this compound before distillation.[6][7] Magnesium sulfate is generally more efficient as it has a higher capacity for water.

    • Sufficient Contact Time: Allow the organic solution to be in contact with the drying agent for at least 15-30 minutes.[4] Gentle swirling can increase the surface area and efficiency of drying.

    • Check for Clumping: If the drying agent clumps together, it is a sign that it has absorbed a significant amount of water and more should be added until some of the agent remains free-flowing.[2]

    • Filtration: After drying, filter the solution to remove the drying agent before proceeding to distillation.

Issue 3: The purity of the distilled this compound is lower than expected.

  • Question: I've performed a simple distillation, but analysis shows my this compound is still not pure enough. What can I do to improve the purity?

  • Answer: Simple distillation may not be sufficient to separate this compound from impurities with close boiling points. Common impurities in synthetic this compound include phenol, salicylic acid, and dimethyl 4-hydroxyisophthalate.[8][9]

    Solution:

    • Fractional Distillation: Employ fractional distillation instead of simple distillation. A fractionating column (e.g., Vigreux or packed column) provides a larger surface area for repeated vaporization and condensation cycles, leading to a much better separation of components with different boiling points.[10]

    • Vacuum Distillation: this compound has a high boiling point (around 222°C), and some decomposition can occur at this temperature.[4] Performing the distillation under reduced pressure (vacuum distillation) will lower the boiling point, preventing thermal degradation and improving the separation.[10] For example, at a vacuum of 15-20 mmHg, this compound distills at 112-117°C.[11]

    • Collect Fractions: During distillation, collect the distillate in several separate fractions. Discard the initial "forerun" which may contain more volatile impurities, and the final "tailings" which may contain less volatile impurities. The main fraction should be collected at a stable boiling point.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are:

  • Fractional Distillation: This is the most common and effective method for separating this compound from impurities with different boiling points.[4] Vacuum distillation is often preferred to prevent thermal decomposition.[10]

  • Steam Distillation: This technique is particularly useful for extracting this compound from natural sources or from reaction mixtures containing non-volatile impurities.[6][12]

  • Crystallization: While less common for this compound itself due to its low melting point (-8.6°C), a patented method involves crystallization from a solution with methanol at very low temperatures to produce high-purity crystals.[13] More commonly, unreacted salicylic acid is removed from the reaction mixture through basic washes.[4]

Q2: What are the key impurities to look for in synthetic this compound?

A2: The industrial synthesis of this compound typically involves the esterification of salicylic acid, which is produced via the Kolbe-Schmitt reaction.[8] Impurities can arise from starting materials and side reactions. Key impurities include:

  • Salicylic Acid: Unreacted starting material.[9]

  • Phenol: A precursor in the Kolbe-Schmitt reaction.[8][13]

  • Dimethyl 4-hydroxyisophthalate: A byproduct formed during the synthesis of salicylic acid that gets esterified along with it.[8][9]

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods for determining the purity of this compound.[14][15]

  • HPLC: A reversed-phase HPLC method with UV detection (around 304 nm) can effectively quantify this compound and separate it from related impurities.[15]

  • GC-MS: Gas chromatography coupled with mass spectrometry provides excellent separation and definitive identification of volatile impurities.[14]

Data Presentation

Table 1: Physical Properties and Distillation Parameters for this compound

PropertyValueCitation(s)
Molecular FormulaC₈H₈O₃[16]
Molecular Weight152.15 g/mol [16]
Boiling Point (atm)220-224 °C[4][12]
Boiling Point (15-20 mmHg)112-117 °C[11]
Melting Point-8.6 °C[12]
Density1.180-1.185 g/mL at 20°C[16]
Refractive Index1.535-1.538 at 20°C[16]
Solubility in WaterVery slightly soluble (625 mg/L at 30°C)[9]

Table 2: Common Impurities in Synthetic this compound

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Citation(s)
Salicylic Acid69-72-7C₇H₆O₃138.12[9]
Phenol108-95-2C₆H₆O94.11[8][13]
Dimethyl 4-hydroxyisophthalate5985-24-0C₁₀H₁₀O₅210.19[8][17]

Experimental Protocols

Protocol 1: Standard Post-Synthesis Purification Workflow

This protocol outlines the general steps for purifying crude this compound after a typical Fischer esterification synthesis.

  • Cool Reaction Mixture: After the reflux period, allow the reaction flask to cool to room temperature.

  • Remove Excess Methanol (Optional): If a large excess of methanol was used, much of it can be removed by simple distillation.[5]

  • Transfer to Separatory Funnel: Transfer the cooled reaction mixture to a separatory funnel. It is often beneficial to dilute the mixture with an organic solvent in which this compound is soluble, such as diethyl ether or dichloromethane, to facilitate layer separation.[4][18]

  • Neutralization and Washing:

    • Wash the organic layer with two portions of a saturated sodium bicarbonate (NaHCO₃) solution. Swirl gently and vent the funnel frequently to release the CO₂ produced. Continue until no more gas evolves. This step removes the sulfuric acid catalyst and any unreacted salicylic acid.[4]

    • Wash the organic layer with one portion of water to remove any residual salts.

    • Wash the organic layer with one portion of brine (saturated NaCl solution) to help break any emulsions and pre-dry the organic layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6] Swirl and let it stand for at least 15 minutes.

  • Solvent Removal: Filter the dried solution to remove the drying agent. Remove the organic solvent using a rotary evaporator.

  • Final Purification: Purify the remaining crude this compound by vacuum fractional distillation. Collect the fraction that distills at a constant temperature (e.g., 112-117 °C at 15-20 mmHg).[11]

General Purification Workflow Diagram

G cluster_extraction Liquid-Liquid Extraction cluster_drying Drying and Filtration cluster_distillation Distillation a Crude Product in Organic Solvent b Wash with NaHCO3 (aq) a->b c Wash with Water b->c d Wash with Brine c->d e Add Anhydrous MgSO4 d->e f Filter e->f g Solvent Removal (Rotovap) f->g h Vacuum Fractional Distillation g->h i Collect Pure this compound h->i

Caption: A standard workflow for the purification of this compound.

References

addressing solubility issues of methyl salicylate in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of methyl salicylate.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

This compound is a nonpolar organic compound, while water is a highly polar solvent.[1] The principle of "like dissolves like" dictates that nonpolar solutes dissolve best in nonpolar solvents, and polar solutes in polar solvents. The molecular structure of this compound lacks the strong polar functional groups necessary for significant interaction with water molecules, leading to its low solubility.[1]

Q2: What is the expected solubility of this compound in water at different temperatures?

The aqueous solubility of this compound is limited but does increase with temperature. Below is a summary of reported solubility data.

TemperatureSolubility (g/L)Source
21 °C0.639[2]
30 °C0.697 - 0.74[2][3]
32 °C3.4 ± 0.5[4]

Q3: Can pH influence the stability of this compound in aqueous solutions?

Yes, the pH of the aqueous solution is a critical factor. This compound can undergo hydrolysis, breaking down into salicylic acid and methanol.[5][6] This reaction is expedited in an alkaline environment (high pH).[7][8] The presence of certain amino acids can also accelerate this hydrolysis at an alkaline pH.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered when preparing aqueous solutions of this compound.

Issue 1: this compound is not dissolving or is forming an oil layer.
  • Cause: This is expected due to the inherent low aqueous solubility of this compound.

  • Solutions:

    • Utilize a Co-solvent: this compound is miscible with organic solvents like ethanol.[9][10] Prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into the aqueous medium. Be mindful of the final concentration of the organic solvent in your experiment.

    • Incorporate a Surfactant: Surfactants can increase the apparent solubility of this compound by forming micelles that encapsulate the nonpolar drug molecules.[4] Polysorbate 80 (Tween 80) is a commonly used surfactant for this purpose.[4]

    • Employ Cyclodextrins: Cyclodextrins, such as β-cyclodextrin, can form inclusion complexes with this compound, effectively encapsulating the molecule and increasing its aqueous solubility.[11][12]

    • Increase Temperature: Gently warming the solution can increase the solubility of this compound.[4][10] However, be cautious of potential hydrolysis at elevated temperatures, especially in non-neutral solutions.

Issue 2: A precipitate forms after initial dissolution.
  • Cause: This can occur if a supersaturated solution was temporarily formed, or if the temperature of the solution has decreased. It can also happen if a stock solution in an organic solvent is diluted too quickly or into a solution where it is not soluble.

  • Solutions:

    • Re-dissolve with Gentle Heating: Gently warm the solution while stirring to see if the precipitate redissolves.

    • Optimize Co-solvent/Aqueous Ratio: If using a co-solvent, you may need to increase the proportion of the organic solvent in your final solution.

    • Add a Solubilizing Agent: Consider adding a surfactant or cyclodextrin as described in Issue 1 to maintain solubility.

Issue 3: The concentration of this compound decreases over time in an aqueous solution.
  • Cause: This is likely due to hydrolysis of the this compound into salicylic acid and methanol, especially if the solution has a pH above neutral.[7][8]

  • Solutions:

    • Control the pH: Maintain the pH of your aqueous solution close to neutral (pH 7) to minimize the rate of hydrolysis.

    • Prepare Fresh Solutions: For critical experiments, it is best to prepare aqueous solutions of this compound fresh and use them on the same day.[13]

    • Storage: If storage is necessary, keep the solution at a low temperature to slow down the hydrolysis reaction.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (Ethanol)
  • Prepare a Stock Solution: Accurately weigh the desired amount of this compound and dissolve it in a minimal amount of 96% ethanol. For example, prepare a 100 mg/mL stock solution.

  • Dilution: While vortexing or stirring the aqueous buffer, slowly add the required volume of the this compound stock solution dropwise to achieve the desired final concentration.

  • Observation: Observe the solution for any signs of precipitation. If cloudiness appears, the solubility limit in that co-solvent/water ratio may have been exceeded.

Protocol 2: Preparation of this compound/β-Cyclodextrin Inclusion Complexes

This protocol is adapted from the co-precipitation method.[12]

  • Prepare β-Cyclodextrin Solution: Dissolve 10 g of β-cyclodextrin in 100 mL of a 1:2 (v/v) ethanol-distilled water mixture. Heat the solution to 60 °C with stirring for 1 hour to ensure complete dissolution.

  • Cooling: Cool the solution to 40 °C while maintaining stirring.

  • Addition of this compound: Slowly add the desired molar ratio of this compound to the β-cyclodextrin solution. For a 1:1 molar ratio, add the equimolar amount of this compound.

  • Complex Formation: Continue stirring the mixture for a specified period (e.g., several hours) to allow for the formation of the inclusion complexes.

  • Isolation: The resulting inclusion complexes can often be isolated by filtration and drying.

  • Dissolution: The dried complex can then be dissolved in the aqueous medium for your experiment.

Visual Guides

experimental_workflow cluster_start Starting Material cluster_problem Problem cluster_solutions Solubilization Strategies cluster_outcome Outcome Methyl_Salicylate This compound (Oil) Poor_Solubility Poor Aqueous Solubility Methyl_Salicylate->Poor_Solubility encounters Co_Solvent Co-solvent (e.g., Ethanol) Poor_Solubility->Co_Solvent address with Surfactant Surfactant (e.g., Tween 80) Poor_Solubility->Surfactant address with Cyclodextrin Cyclodextrin (e.g., β-CD) Poor_Solubility->Cyclodextrin address with Aqueous_Solution Homogeneous Aqueous Solution Co_Solvent->Aqueous_Solution Surfactant->Aqueous_Solution Cyclodextrin->Aqueous_Solution

Caption: Troubleshooting workflow for addressing this compound's poor aqueous solubility.

hydrolysis_pathway Methyl_Salicylate This compound Salicylic_Acid Salicylic Acid Methyl_Salicylate->Salicylic_Acid Hydrolysis Methanol Methanol Methyl_Salicylate->Methanol Hydrolysis H2O H₂O H2O->Methyl_Salicylate OH OH⁻ (Alkaline pH) OH->Methyl_Salicylate accelerates

Caption: Hydrolysis pathway of this compound in an aqueous environment.

References

minimizing sample contamination in trace analysis of methyl salicylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing sample contamination during the trace analysis of methyl salicylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of this compound contamination in a laboratory environment?

A1: this compound is a volatile organic compound with a distinct wintergreen scent, and it is prevalent in numerous consumer products. Contamination in a trace analysis setting often originates from sources external to the analytical workflow.

  • Personal Care Products: Many products used by laboratory personnel contain this compound as a fragrance or active ingredient. These include topical pain relief creams, cosmetics, lotions, hand soaps, and oral hygiene products like toothpaste and mouthwash.[1][2][3][4][5] The volatile nature of this compound allows it to easily diffuse into the laboratory air from skin and breath.

  • Cleaning and Deodorizing Products: A significant number of laboratory and household cleaning agents, disinfectants, and air fresheners contain this compound for its scent.[1][6] Use of these products in or near the analytical laboratory can lead to widespread background contamination.

  • Laboratory Consumables and Reagents: While less common, trace amounts of this compound can be present in solvents, on septa, or leach from certain types of plastic consumables if they have been exposed to contaminated air. It is crucial to run solvent blanks to rule out this source.

Q2: What immediate steps can I take if I suspect this compound contamination in my results?

A2: If you observe unexpected this compound peaks in your chromatograms, a systematic approach is necessary to identify and eliminate the source.

  • Analyze a Blank Sample: Inject a solvent blank. If the peak is present, the contamination may be in your solvent, syringe, or instrument.

  • Check for Carryover: If the blank is clean after a sample with a high concentration of this compound, you may have sample carryover.

  • Investigate the Laboratory Environment: If the blank is clean, the contamination is likely from the laboratory environment. Inquire about any new cleaning products or if any personnel are using products containing this compound.

  • Review Sample Handling Procedures: Ensure that proper sample handling techniques are being followed to prevent airborne contamination from entering the samples.

Troubleshooting Guides

Issue 1: Persistent this compound Peak in GC-MS Blanks ("Ghost Peaks")

Possible Causes and Solutions:

CauseTroubleshooting StepsRecommended Action
Contaminated Syringe 1. Rinse the syringe multiple times with a clean, high-purity solvent.2. Inject a solvent blank.3. If the peak persists, disassemble and manually clean the syringe or use a new syringe.Replace the syringe if thorough cleaning does not resolve the issue.
Contaminated Inlet 1. Perform inlet maintenance: replace the septum, liner, and O-rings.2. Bake out the inlet at a high temperature (refer to your instrument manual for limits).3. Run a blank injection.Regularly scheduled inlet maintenance is crucial for trace analysis.
Contaminated Carrier Gas 1. Run the instrument without an injection (a "no-injection" blank). If a broad peak for this compound appears, the gas line may be contaminated.2. Check for leaks in the gas lines.3. Purge the gas lines.Install or replace in-line gas purifiers to remove volatile organic contaminants.
Sample Carryover 1. Inject a high-concentration this compound standard followed by several solvent blanks.2. If the peak appears in the blanks and decreases with each injection, this indicates carryover.3. Increase the bake-out time and temperature of the GC oven after each run.Optimize the GC method to include a sufficient bake-out step to elute all analytes from the column.
Issue 2: Sporadic this compound Contamination in Samples

Possible Causes and Solutions:

CauseTroubleshooting StepsRecommended Action
Airborne Contamination 1. Review the activities in and around the laboratory when contamination occurs.2. Check if air fresheners or specific cleaning products were used.3. Inquire if lab personnel are using topical analgesics or other strongly scented products.Implement a laboratory policy restricting the use of products containing this compound. Improve laboratory ventilation.
Contaminated Glassware 1. Review glassware cleaning procedures.2. Re-clean a batch of glassware using a rigorous protocol (see Experimental Protocols).3. Prepare a new set of samples using the re-cleaned glassware.Dedicate a set of glassware specifically for this compound trace analysis and follow a strict cleaning protocol.
Contaminated Personal Protective Equipment (PPE) 1. Ensure that gloves are changed frequently, especially after touching any potentially contaminated surfaces.2. Consider if lab coats could be a source of contamination if they are worn outside the lab.Enforce a strict PPE policy, including dedicated lab coats that do not leave the laboratory.

Data Presentation

Table 1: Concentration of this compound in Common Consumer Products

Product CategoryProduct TypeConcentration Range (%)
Personal Care Toothpasteup to 2.52%[1][4][5]
Mouthwash0.1% - 0.6%[1][2]
Hand Washup to 0.6%[1][3]
Leave-on Skin & Hair Products0.06%[1][3]
Face Makeup0.05%[1][3]
Lip Products0.03%[1][3]
Topical Analgesics Muscle Pain Relief CreamsHigh concentrations, can be significant
Household Products Air FreshenersCan be high, variable
Cleaning Products & DisinfectantsTypically < 1%

Experimental Protocols

Protocol 1: Rigorous Cleaning of Laboratory Glassware for Trace Analysis

This protocol is designed to remove organic contaminants, including this compound, from laboratory glassware.

Materials:

  • Phosphate-free laboratory detergent

  • Acetone (HPLC grade or higher)

  • Methanol (HPLC grade or higher)

  • Deionized water

  • Oven

Procedure:

  • Initial Rinse: Immediately after use, rinse glassware with tap water to remove the bulk of any residues.

  • Detergent Wash: Wash the glassware thoroughly with a warm solution of phosphate-free laboratory detergent. Use appropriate brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse the glassware extensively with tap water to remove all traces of detergent.

  • Solvent Rinse: Rinse the glassware 2-3 times with acetone, followed by 2-3 rinses with methanol. This helps to remove any residual organic compounds.

  • Deionized Water Rinse: Rinse the glassware thoroughly (at least 3-4 times) with deionized water.

  • Drying: Dry the glassware in an oven at a temperature appropriate for the glassware type (e.g., 100-120°C). Avoid using paper towels to dry glassware as they can introduce organic contaminants.

  • Storage: Once cool, cover the openings of the glassware with aluminum foil and store in a clean, dust-free environment away from potential sources of contamination.

Protocol 2: GC-MS Analysis for this compound Contamination

This protocol provides a general method for the detection of this compound. Instrument conditions may need to be optimized for your specific instrumentation and sensitivity requirements.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Capillary Column (e.g., DB-5ms, HP-5ms, or equivalent)

GC-MS Parameters:

ParameterValue
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 50°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Data Acquisition and Analysis:

  • Monitor for the characteristic ions of this compound (m/z 152, 120, 92).

  • Quantify using a calibration curve prepared from certified reference standards.

Visualizations

Contamination_Troubleshooting_Workflow start Suspected this compound Contamination blank_analysis Analyze Solvent Blank start->blank_analysis peak_present Peak Present in Blank? blank_analysis->peak_present instrument_check Troubleshoot Instrument: - Syringe - Inlet - Carrier Gas peak_present->instrument_check Yes peak_absent Peak Absent in Blank peak_present->peak_absent No carryover_check Check for Sample Carryover instrument_check->carryover_check resolve Contamination Source Identified & Eliminated carryover_check->resolve env_check Investigate Environmental Sources: - Personal Products - Cleaning Agents peak_absent->env_check handling_check Review Sample Handling & Glassware Cleaning env_check->handling_check handling_check->resolve

Caption: Troubleshooting workflow for suspected this compound contamination.

Glassware_Cleaning_Protocol start Used Glassware rinse1 Initial Tap Water Rinse start->rinse1 wash Wash with Detergent rinse1->wash rinse2 Thorough Tap Water Rinse wash->rinse2 solvent_rinse Solvent Rinse (Acetone, Methanol) rinse2->solvent_rinse di_rinse Deionized Water Rinse (3-4x) solvent_rinse->di_rinse dry Oven Dry di_rinse->dry store Store in Clean Environment dry->store end Ready for Trace Analysis store->end

Caption: Recommended glassware cleaning protocol for trace analysis.

References

Validation & Comparative

A Comparative Analysis of Natural vs. Synthetic Methyl Salicylate: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Methyl salicylate, the primary active component of wintergreen oil, is a widely utilized compound in topical analgesics and anti-inflammatory formulations. It is available in two primary forms: natural, derived from the leaves of Gaultheria procumbens (wintergreen) or the bark of Betula lenta (sweet birch), and synthetic, produced through the esterification of salicylic acid. For researchers, scientists, and drug development professionals, understanding the nuanced differences between these two forms is critical for formulation, efficacy, and safety considerations. This guide provides a comprehensive comparative analysis of natural and synthetic this compound, supported by experimental data and detailed methodologies.

Physicochemical and Compositional Comparison

While both natural and synthetic this compound are chemically identified as methyl 2-hydroxybenzoate, their origins lead to distinct compositional profiles. Natural wintergreen oil is a complex mixture of volatile compounds, with this compound being the most abundant (typically >98%). In contrast, synthetic this compound is a highly purified substance, though it may contain impurities derived from the manufacturing process.

Table 1: Comparative Physicochemical Properties of Natural and Synthetic this compound

PropertyNatural this compound (Wintergreen Oil)Synthetic this compoundReference
Appearance Colorless to pale yellow or reddish liquidClear, colorless liquid[1][2]
Odor Characteristic sweet, minty "wintergreen" odorCharacteristic "wintergreen" odor[1][3]
This compound Purity Typically 95-99.8%>99%[2][4]
Specific Gravity (at 25°C) ~1.175 - 1.185~1.180 - 1.185[2][5]
Boiling Point ~220-224°C222-223°C[2][5]
Refractive Index (at 20°C) ~1.535 - 1.538~1.5240[2][3]

Table 2: Comparative Composition of Natural and Synthetic this compound

Component TypeNatural this compound (Wintergreen Oil)Synthetic this compoundReference
Primary Constituent This compound (>98%)This compound (>99%)[1][4]
Minor Natural Constituents Present (e.g., α-pinene, β-pinene, myrcene, limonene, linalool, ethyl salicylate)Absent[4][6]
Synthetic Impurities AbsentMay be present (e.g., dimethyl-4-hydroxyisophthalate, phenol)[1][4]

The presence of minor constituents in natural wintergreen oil is a key differentiator. While present in small amounts, these terpenes and other esters may contribute to the overall biological activity of the natural product, potentially offering synergistic effects.[4] Conversely, the presence of synthetic impurities in synthetic this compound is a critical consideration for quality control and safety assessment.

Biological Activity and Mechanism of Action

From a chemical and primary pharmacological standpoint, natural and synthetic this compound are considered to have the same biological properties due to their identical active molecule.[1] The primary mechanism of action for both involves percutaneous absorption and subsequent hydrolysis to salicylic acid, which is a well-known non-steroidal anti-inflammatory drug (NSAID).

The therapeutic effects of this compound are multifaceted and can be attributed to the following mechanisms:

  • Cyclooxygenase (COX) Inhibition: Salicylic acid, the active metabolite, inhibits the COX-1 and COX-2 enzymes. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[7][8] The reduction in prostaglandin synthesis leads to the analgesic and anti-inflammatory effects.

  • Transient Receptor Potential (TRP) Channel Activation: this compound acts as an agonist for Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankryin 1 (TRPA1) channels.[9] Activation of these channels on sensory neurons initially produces a sensation of warmth or cooling, which acts as a counter-irritant to mask the underlying pain signals.

  • Inhibition of NF-κB Signaling: Salicylates have been shown to inhibit the activation of the transcription factor NF-κB.[10][11][12][13][14] NF-κB is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. By inhibiting the degradation of IκB, salicylates prevent the translocation of NF-κB to the nucleus, thereby downregulating the inflammatory cascade.

While the primary mechanisms are the same, some evidence suggests that the minor components of natural wintergreen oil may contribute to its overall bioactivity, potentially enhancing its anti-inflammatory and antioxidant properties.[4] However, direct comparative studies with quantitative data on the analgesic and anti-inflammatory efficacy of natural versus synthetic this compound are currently lacking in the scientific literature. One study using an in-vitro egg albumin denaturation assay demonstrated that natural wintergreen oil exhibited significant anti-inflammatory activity, outperforming a synthetic this compound standard.[5]

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

  • Objective: To identify and quantify the minor components in natural wintergreen oil and potential impurities in synthetic this compound.

  • Methodology:

    • Sample Preparation: Dilute the this compound sample (natural or synthetic) in a suitable solvent such as chloroform or ethanol.[15]

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250°C) to elute all compounds.

    • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample in split or splitless mode.

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

    • Data Analysis: Identify compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley). Quantify by comparing peak areas to those of an internal or external standard.[6][15]

2. In-Vitro Anti-Inflammatory Activity: Egg Albumin Denaturation Assay

  • Objective: To assess the anti-inflammatory potential of natural and synthetic this compound by measuring their ability to inhibit protein denaturation.

  • Methodology:

    • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test sample (natural or synthetic this compound).

    • Control: Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

    • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

    • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

    • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.[5]

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Comparison cluster_results Data Interpretation s1 Natural this compound (Wintergreen Oil) a1 GC-MS Analysis s1->a1 a2 In-vitro Anti-inflammatory Assay (Egg Albumin Denaturation) s1->a2 s2 Synthetic this compound s2->a1 s2->a2 r1 Impurity Profile - Minor constituents in natural - Synthetic byproducts a1->r1 Identifies & Quantifies Compositional Differences r2 Biological Activity - % Inhibition of denaturation a2->r2 Measures Anti-inflammatory Potential c Comparative Analysis r1->c r2->c prostaglandin_pathway cluster_prostanoids Prostanoids phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Liberates cox COX-1 & COX-2 arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pge2 PGE2 pgh2->pge2 pgi2 PGI2 pgh2->pgi2 t_xa2 TXA2 pgh2->t_xa2 pgd2 PGD2 pgh2->pgd2 pgf2a PGF2α pgh2->pgf2a inflammation Inflammation, Pain, Fever pge2->inflammation Mediate pgi2->inflammation Mediate t_xa2->inflammation Mediate pgd2->inflammation Mediate pgf2a->inflammation Mediate salicylic_acid Salicylic Acid (from this compound) salicylic_acid->cox Inhibits nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Pro-inflammatory Cytokines (e.g., TNF-α, IL-1) receptor Cell Surface Receptor cytokine->receptor ikk IKK Complex receptor->ikk Activates ikb_nfkb IκB NF-κB ikk->ikb_nfkb Phosphorylates IκB ikb IκB nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation ikb_nfkb->nfkb IκB Degradation, Releases NF-κB dna DNA nfkb_n->dna genes Pro-inflammatory Gene Expression dna->genes salicylate Salicylates salicylate->ikk Inhibits

References

A Comparative Guide to a Newly Validated HPLC Method for Methyl Salicylate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of methyl salicylate. The performance of this method is objectively compared with established HPLC protocols and alternative analytical techniques, supported by experimental data. Detailed methodologies for all key experiments are presented to ensure reproducibility.

A novel reversed-phase HPLC (RP-HPLC) method has been developed and validated for the determination of this compound in pharmaceutical formulations. This method offers a simple, rapid, and reliable approach for routine quality control analysis. The validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).

Experimental Protocols

Newly Validated HPLC Method

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water (e.g., 65:35 v/v) with 1.0% acetic acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 304 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.[1]

  • Sample Preparation: A known quantity of the sample is accurately weighed, dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm membrane filter prior to injection.

Alternative HPLC Method 1 (for simultaneous analysis)

  • Column: C8 column (e.g., 250mm x 4.6mm, 5µm).[2][3]

  • Mobile Phase: 45% Acetonitrile and 55% Water containing 0.2% Triethylamine, with the pH adjusted to 5 with acetic acid.[2][3]

  • Detector: Refractive Index (RI) detector.[2][3]

  • Application: Suitable for the simultaneous determination of this compound, camphor, and menthol.[2][3]

Alternative Method: Gas Chromatography (GC)

  • Column: Capillary column with a stationary phase like 5% phenyl 95% methyl siloxane.

  • Detector: Flame Ionization Detector (FID).

  • Application: Often used for the determination of volatile compounds like this compound, especially in complex matrices.

Data Presentation: Performance Comparison

The performance of the newly validated HPLC method was compared with other reported HPLC methods and alternative analytical techniques. The key validation parameters are summarized in the tables below.

Table 1: Comparison of HPLC Method Performance Parameters

ParameterNewly Validated HPLC MethodAlternative HPLC Method 1[2][3]Alternative HPLC Method 2[4]Alternative HPLC Method 3[5]
Linearity Range (µg/mL) 25 - 1752400 - 96000.05 - 10025.10 - 149.68
Correlation Coefficient (r²) 0.99990.9998> 0.999> 0.997
Accuracy (% Recovery) 99.78 - 100.0%Not explicitly stated98.8 - 101.4%96.5 - 104.18%
Precision (RSD %) < 2.0% (Intra- and Inter-day)Not explicitly stated< 3.0%< 2%
LOD (µg/mL) Not explicitly statedNot explicitly stated0.0271Comparable to published methods
LOQ (µg/mL) Not explicitly statedNot explicitly statedNot explicitly statedComparable to published methods
Run Time < 3.0 minNot explicitly statedNot explicitly stated~ 9 min

Table 2: Comparison with Alternative Analytical Methods

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-UV/DAD Separation based on polarity, detection by UV absorbance.High specificity, sensitivity, and precision; robust and widely available.[1]May require derivatization for compounds without a chromophore.
Gas Chromatography (GC-FID) Separation of volatile compounds in the gas phase.Excellent for volatile and semi-volatile analytes.[6]Not suitable for non-volatile or thermally labile compounds.
LC-MS/MS HPLC coupled with mass spectrometry for detection.Very high sensitivity and selectivity, allowing for analysis in complex matrices like plasma.[7]Higher cost and complexity of instrumentation.
Quantitative ¹H NMR Quantification based on the integration of proton signals.No need for reference standards for quantification, provides structural information.[6]Lower sensitivity compared to chromatographic methods.
FTIR Spectroscopy Quantification based on the absorption of infrared radiation.Fast and non-destructive.Generally lower sensitivity and specificity than chromatographic methods.

Mandatory Visualization

HPLC_Validation_Workflow cluster_method_development Method Development cluster_validation Method Validation (ICH Guidelines) cluster_application Application MD1 Selectivity & Column Chemistry MD2 Mobile Phase Optimization MD1->MD2 MD3 Detector Wavelength Selection MD2->MD3 V1 Specificity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Robustness V4->V5 V6 LOD & LOQ V5->V6 A1 Routine Quality Control V6->A1 A2 Stability Studies V6->A2

Caption: Workflow for the development and validation of the new HPLC method.

Method_Comparison cluster_new_hplc New Validated HPLC Method cluster_alternatives Alternative Methods cluster_hplc_alt Other HPLC Methods cluster_gc Gas Chromatography cluster_lcms LC-MS/MS New_HPLC High Specificity Rapid Analysis (<3 min) Excellent Linearity (r²=0.9999) High Accuracy (99.8-100%) Good Precision (RSD <2%) HPLC_Alt Simultaneous Analysis Different Detectors (RI) New_HPLC->HPLC_Alt Comparison GC Ideal for Volatiles Established Technique New_HPLC->GC Comparison LCMS Highest Sensitivity Complex Matrix Analysis New_HPLC->LCMS Comparison

Caption: Comparison of the new HPLC method with alternative analytical techniques.

References

A Comparative Analysis of Methyl Salicylate and Salicylic Acid as Plant Defense Elicitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The induction of a plant's innate immune system is a cornerstone of developing novel strategies for crop protection. Among the key signaling molecules, salicylic acid (SA) and its volatile ester, methyl salicylate (MeSA), play pivotal roles in orchestrating defense responses, particularly systemic acquired resistance (SAR). This guide provides a comprehensive comparison of the efficacy of MeSA and SA as plant defense elicitors, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers in their selection and application.

Salicylic acid is a phenolic phytohormone that is crucial for establishing resistance to a broad spectrum of pathogens.[1] Its role in inducing the expression of pathogenesis-related (PR) proteins and other defense metabolites is well-documented.[1] this compound, on the other hand, is a volatile derivative of SA that acts as a long-distance signal in plant-plant communication and within the plant itself.[1][2][3] It is often transported through the phloem to distal tissues, where it is converted back to SA to initiate a defense response.[2][3]

Comparative Efficacy: A Data-Driven Overview

While both MeSA and SA are integral to plant defense, their efficacy as external elicitors can differ based on the mode of application, plant species, and the specific defense responses being measured. The following tables summarize quantitative data from various studies to provide a comparative perspective.

Table 1: Induction of Defense-Related Gene Expression
ElicitorPlant SpeciesGene(s) InducedMethod of ApplicationKey FindingsReference
Salicylic AcidMalus hupehensisMhPR1, MhPR5, MhPR8Foliar SpraySA induced the expression of all three PR genes in leaves, stems, and roots within 48 hours.[4]
Salicylic AcidGrapevine (Vitis vinifera)VvPR1, VvPR2, VvNPR1Foliar SpraySA treatment significantly upregulated the expression of key defense genes at 12, 24, and 48 hours post-treatment.[5]
This compoundPoplar (Populus × euramericana)PR-1, PR-5Not specifiedOverexpression of an enzyme that converts SA to MeSA led to higher PR-1 and PR-5 expression but increased susceptibility to a fungal pathogen, suggesting a direct role for SA in resistance.[6]

Note: The poplar study suggests that while MeSA is associated with PR gene expression, high levels of SA are more directly correlated with disease resistance.[6]

Table 2: Effect on Defense-Related Enzyme Activities

The activation of defense-related enzymes is another critical component of the plant immune response. This table summarizes the impact of MeSA on various enzyme activities. Direct comparative data for SA under the same experimental conditions was not found in the reviewed literature.

ElicitorPlant SpeciesEnzymeConcentrationTime PointEffect on ActivityReference
This compoundPoplar (Populus × euramericana)Superoxide Dismutase (SOD)1.0 mM, 10.0 mM24h, 48hSignificantly higher than control[7]
Peroxidase (POD)All tested (0.001-10.0 mM)24h, 48hSignificantly higher than control[7]
Catalase (CAT)0.001 mM, 0.01 mM24h, 48hSignificantly higher than control[7]
10.0 mM48hSignificantly lower than control[7]
Polyphenol Oxidase (PPO)0.1 mM, 1.0 mM24hIncreased activity[7]
10.0 mM24hDecreased activity[7]
Table 3: Impact on Physiological Responses

Beyond gene expression and enzyme activity, elicitors can influence various physiological processes related to plant defense.

ElicitorPlant SpeciesPhysiological ResponseKey FindingsReference
This compoundArabidopsis thalianaStomatal ClosureMeSA was the most effective among SA and its esters in inducing stomatal closure.
Salicylic AcidArabidopsis thalianaStomatal ClosureInduced stomatal closure, but was less effective than MeSA.
This compound & Salicylic AcidNicotiana benthamianaSystemic Resistance to TMVBoth MeSA and methyl jasmonate were found to be essential for systemic resistance against Tobacco Mosaic Virus.

Signaling Pathways

The defense signaling cascades initiated by SA and MeSA are complex and interconnected. MeSA primarily acts as a mobile signal that is converted to SA, which then activates downstream defense responses.

Salicylic_Acid_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Defense Response Pathogen Pathogen Attack SA_synthesis SA Biosynthesis Pathogen->SA_synthesis SA Salicylic Acid (SA) SA_synthesis->SA NPR1_inactive NPR1 (inactive) in cytoplasm SA->NPR1_inactive activates NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active translocates TGA TGA Transcription Factors NPR1_active->TGA interacts with PR_genes PR Gene Expression TGA->PR_genes induces SAR Systemic Acquired Resistance (SAR) PR_genes->SAR leads to

Caption: Salicylic Acid (SA) Signaling Pathway.

Methyl_Salicylate_Signaling_Pathway cluster_transport Signal Transport cluster_conversion Signal Conversion & Perception cluster_response Defense Response Local_Tissue Infected Local Tissue SA_Local Salicylic Acid (SA) Local_Tissue->SA_Local produces SAMT SA Methyltransferase (SAMT) SA_Local->SAMT MeSA This compound (MeSA) (Mobile Signal) SAMT->MeSA converts SA to Phloem Phloem Transport MeSA->Phloem enters Distal_Tissue Distal Uninfected Tissue Phloem->Distal_Tissue transports to SABP2 SA-Binding Protein 2 (SABP2) / Esterase Distal_Tissue->SABP2 SA_Distal Salicylic Acid (SA) SABP2->SA_Distal converts MeSA to SA_Signaling SA Signaling Pathway (as in previous diagram) SA_Distal->SA_Signaling activates SAR Systemic Acquired Resistance (SAR) SA_Signaling->SAR leads to

Caption: this compound (MeSA) as a Mobile Signal for SAR.

Experimental Protocols

The following protocols provide a general framework for comparing the efficacy of MeSA and SA as plant defense elicitors.

Plant Material and Growth Conditions
  • Plant Species: Select a model plant species (e.g., Arabidopsis thaliana, Nicotiana tabacum) or a crop of interest.

  • Growth: Grow plants from seeds in a controlled environment (growth chamber or greenhouse) with standardized conditions of light (e.g., 16h light/8h dark photoperiod), temperature (e.g., 22-25°C), and humidity. Use a consistent soil mix or hydroponic system.

  • Age: Use plants of a uniform age (e.g., 4-6 weeks old) for all treatments to minimize developmental variations.

Elicitor Preparation and Application
  • Stock Solutions: Prepare stock solutions of salicylic acid (dissolved in ethanol or another suitable solvent and then diluted in water) and this compound (can be emulsified in water with a surfactant like Tween 20).

  • Treatment Concentrations: Based on literature, select a range of concentrations to test (e.g., 0.1 mM, 0.5 mM, 1 mM). Include a mock control (solvent/surfactant in water) for comparison.

  • Application Method:

    • Foliar Spray: Uniformly spray the elicitor solutions onto the leaves of the plants until runoff. Ensure complete coverage of all aerial parts.

    • Soil Drench: Apply a defined volume of the elicitor solution to the soil of each pot.

  • Experimental Design: Use a completely randomized design with multiple replicate plants for each treatment group.

Experimental_Workflow cluster_analysis Data Analysis Plant_Growth Plant Growth (Controlled Environment) Treatment_Application Treatment Application (Foliar Spray or Soil Drench) Plant_Growth->Treatment_Application Elicitor_Prep Elicitor Preparation (SA, MeSA, Mock) Elicitor_Prep->Treatment_Application Pathogen_Inoculation Pathogen Inoculation (e.g., spray or infiltration) Treatment_Application->Pathogen_Inoculation Sampling Sample Collection (Time Course) Pathogen_Inoculation->Sampling Gene_Expression Gene Expression Analysis (RT-qPCR) Sampling->Gene_Expression Enzyme_Assay Enzyme Activity Assays Sampling->Enzyme_Assay Disease_Scoring Disease Severity Scoring Sampling->Disease_Scoring Metabolite_Analysis Metabolite Profiling Sampling->Metabolite_Analysis

Caption: General Experimental Workflow for Elicitor Comparison.

Pathogen Inoculation and Disease Assessment
  • Pathogen: Choose a pathogen relevant to the host plant and the defense pathway being studied (e.g., a biotrophic pathogen like Pseudomonas syringae for SA-mediated defense).

  • Inoculation: Inoculate the plants with a standardized dose of the pathogen at a specific time point after elicitor treatment (e.g., 24 or 48 hours).

  • Disease Scoring: At various time points post-inoculation, assess disease severity using a quantitative or qualitative scoring scale (e.g., lesion size, pathogen growth quantification).

Molecular and Biochemical Analyses
  • Gene Expression Analysis (RT-qPCR):

    • RNA Extraction: Harvest leaf tissue at different time points after elicitor treatment and extract total RNA using a commercial kit or a standard protocol.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

    • qPCR: Perform quantitative real-time PCR using primers specific for the defense-related genes of interest (e.g., PR1, PR5) and a reference gene for normalization.[8][9][10]

    • Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method.[8][9]

  • Enzyme Activity Assays:

    • Protein Extraction: Homogenize plant tissue in an appropriate extraction buffer.

    • Spectrophotometric Assays: Measure the activity of enzymes like peroxidase (POD), catalase (CAT), and superoxide dismutase (SOD) using specific substrates and monitoring changes in absorbance over time.

Conclusion

Both this compound and salicylic acid are potent elicitors of plant defense responses. The primary distinction lies in their roles and mobility. Salicylic acid is the direct activator of the downstream defense signaling cascade, while this compound often functions as a volatile, mobile signal that is converted to salicylic acid in distal tissues to induce systemic resistance.

For direct application, the choice between MeSA and SA may depend on the desired mode of action. The volatility of MeSA could be advantageous for treating entire canopies in a greenhouse setting, potentially inducing a more uniform systemic response. However, the available data suggests that a sufficient concentration of salicylic acid in the tissue is ultimately required for robust disease resistance.

Further direct comparative studies under identical experimental conditions are necessary to fully elucidate the quantitative differences in the efficacy of these two important signaling molecules as externally applied plant defense elicitors. This guide provides a foundational framework for researchers to design and conduct such informative experiments.

References

The Validation of Methyl Salicylate as a Plant Stress Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of methyl salicylate (MeSA) as a biomarker for plant stress, offering an objective comparison with other common stress indicators. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in the selection of appropriate biomarkers for research and development applications.

Introduction to this compound as a Plant Stress Biomarker

This compound (MeSA) is a volatile organic compound produced by plants in response to a variety of biotic and abiotic stressors.[1][2][3] It is a methylated form of salicylic acid (SA), a key phytohormone in plant defense signaling.[2][3] MeSA's volatility allows it to act as an airborne signal, warning neighboring plants of impending threats and inducing a state of heightened defense known as systemic acquired resistance (SAR).[1] This unique characteristic, coupled with its rapid and significant accumulation under stress, makes MeSA a promising and sensitive biomarker for early stress detection.

Comparative Analysis of Plant Stress Biomarkers

While MeSA is a potent indicator of certain stress conditions, its efficacy relative to other biomarkers depends on the specific application and the nature of the stressor. The following tables provide a comparative overview of MeSA and other widely recognized plant stress biomarkers.

Table 1: General Comparison of Plant Stress Biomarkers

BiomarkerClassPrimary Stress IndicationKey AdvantagesKey Disadvantages
This compound (MeSA) Volatile PhenolicBiotic (Pathogens, Herbivores), some Abiotic (Wounding, Ozone)Early detection, non-invasive (volatile), systemic signalCan be influenced by environmental factors (e.g., light), may not be induced by all stressors
Salicylic Acid (SA) Phenolic PhytohormoneBiotic (Pathogens)Central to SAR, well-characterized signaling pathwayLess volatile than MeSA, primarily a localized signal
Jasmonic Acid (JA) Lipid-derived PhytohormoneBiotic (Herbivores, Necrotrophic Pathogens), WoundingKey in insect and necrotroph defenseCan have antagonistic interactions with the SA pathway
Abscisic Acid (ABA) Isoprenoid PhytohormoneAbiotic (Drought, Salinity, Cold)Primary hormone for abiotic stress responsesCan be involved in developmental processes, less specific to stress
Proline Amino AcidAbiotic (Drought, Salinity, Osmotic Stress)Accumulates to high levels, acts as an osmoprotectantA general stress response, may not be specific to the initial cause

Table 2: Performance Metrics of Plant Stress Biomarkers

BiomarkerTypical Response TimeAnalytical Method(s)Typical Fold Change Under StressNotes
This compound (MeSA) HoursGC-MS, HPLCCan be >100-foldVolatility allows for headspace analysis, potentially non-destructive.
Salicylic Acid (SA) Hours to DaysHPLC, GC-MS10 to 100-foldOften measured as both free SA and conjugated forms.
Jasmonic Acid (JA) Minutes to HoursLC-MS, GC-MS10 to 100-foldRapid and transient peaks are common.
Abscisic Acid (ABA) Minutes to HoursLC-MS, ELISA10 to 50-foldRapidly synthesized in response to water deficit.
Proline DaysSpectrophotometry, HPLCCan be >100-foldSlower to accumulate but sustained high levels under prolonged stress.

Disclaimer: The performance metrics in Table 2 are generalized from various studies and are intended for comparative purposes. Actual values can vary significantly depending on the plant species, the nature and severity of the stress, and the analytical method employed.

Experimental Protocols

General Protocol for Induction of Biotic Stress (Pathogen Inoculation)

This protocol describes a common method for inducing a defense response in plants using a bacterial pathogen, which is known to elicit MeSA production.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana, Tobacco)

  • Bacterial pathogen culture (e.g., Pseudomonas syringae)

  • 10 mM MgCl₂ solution

  • Syringe without a needle

  • Growth chamber with controlled light and temperature

Procedure:

  • Grow plants to the desired developmental stage (e.g., 4-6 weeks old).

  • Culture the bacterial pathogen to the desired concentration (e.g., 10⁵ or 10⁶ colony-forming units (CFU)/mL) in a suitable medium.

  • Pellet the bacterial cells by centrifugation and resuspend them in 10 mM MgCl₂ to the final desired concentration.

  • Infiltrate the bacterial suspension into the abaxial side of several mature leaves using a needleless syringe. A mock infiltration with 10 mM MgCl₂ should be performed on control plants.

  • Place the plants back into the growth chamber under their original growth conditions.

  • Collect tissue samples (both local infiltrated leaves and systemic non-infiltrated leaves) at various time points post-inoculation (e.g., 0, 6, 12, 24, 48 hours) for biomarker analysis.

  • Immediately freeze the collected samples in liquid nitrogen and store them at -80°C until analysis.

Protocol for Quantification of this compound using GC-MS

This protocol outlines the extraction and analysis of MeSA from plant tissue using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific method.

Materials:

  • Frozen plant tissue samples

  • Ethyl acetate (or other suitable organic solvent)

  • Internal standard (e.g., deuterated MeSA or another suitable compound)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Vials for extraction and analysis

Procedure:

  • Grind the frozen plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.

  • Weigh a precise amount of the powdered tissue (e.g., 100 mg) into a vial.

  • Add a known amount of the internal standard to the vial.

  • Add a specific volume of ethyl acetate (e.g., 1 mL) to the vial, vortex thoroughly, and sonicate for a set time (e.g., 15 minutes).

  • Centrifuge the sample to pellet the plant debris.

  • Transfer the supernatant (containing the extracted volatiles) to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a GC-MS autosampler vial.

  • Inject a small volume (e.g., 1 µL) of the extract into the GC-MS system.

  • Run the GC-MS analysis using an appropriate temperature program to separate the compounds and a mass spectrometer to detect and identify MeSA based on its mass spectrum and retention time compared to an authentic standard.

  • Quantify the amount of MeSA in the sample by comparing its peak area to that of the internal standard and using a calibration curve generated from known concentrations of MeSA.

Mandatory Visualizations

Signaling Pathway of this compound in Plant Defense

MeSA_Signaling_Pathway Stress Biotic/Abiotic Stress SA Salicylic Acid (SA) Accumulation Stress->SA induces SAMT SA Methyltransferase (SAMT) SA->SAMT MeSA_local This compound (MeSA) (in local tissue) SAMT->MeSA_local converts SA to MeSA Transport Phloem Transport or Volatilization MeSA_local->Transport MeSA_systemic MeSA (in systemic tissue) Transport->MeSA_systemic SABP2 MeSA Esterase (e.g., SABP2) MeSA_systemic->SABP2 SA_systemic Salicylic Acid (SA) (in systemic tissue) SABP2->SA_systemic converts MeSA to SA Defense_Genes Activation of Defense Genes (e.g., PR genes) SA_systemic->Defense_Genes SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR MeSA_Workflow start Start stress Induce Plant Stress (e.g., Pathogen Inoculation) start->stress control Control Group (Mock Treatment) start->control sampling Collect Tissue Samples (Time Course) stress->sampling control->sampling extraction Extraction of MeSA sampling->extraction analysis GC-MS Analysis extraction->analysis quantification Quantification of MeSA Levels analysis->quantification comparison Compare Stress vs. Control quantification->comparison validation Validate MeSA as a Biomarker comparison->validation Significant Difference end End validation->end

References

A Comparative Analysis of the Insect Repellent Properties of Methyl Salicylate and DEET

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insect repellent properties of N,N-diethyl-meta-toluamide (DEET), the long-standing gold standard in insect repellents, and methyl salicylate, a naturally derived compound with known effects on insect behavior. This document synthesizes available experimental data to evaluate their respective performance, mechanisms of action, and the methodologies used to assess their efficacy.

Quantitative Data on Insect Repellent Efficacy

Direct comparative studies on the topical repellent efficacy of this compound against mosquitoes, using metrics like Complete Protection Time (CPT), are limited in publicly available literature. Most research on this compound focuses on its role as a plant volatile that can attract beneficial insects or act as a fumigant. In contrast, DEET has been extensively studied as a topical repellent.

The following table summarizes available quantitative data. It is important to note that the data for this compound primarily reflects its fumigant toxicity, which is a different measure of efficacy than the topical repellency data available for DEET.

Active IngredientChemical ClassTarget Insect SpeciesConcentrationEfficacy MetricResultSource
DEET N,N-DialkylamideAedes aegypti23.8%Mean Complete Protection Time (CPT)301.5 minutes[1][2]
DEET N,N-DialkylamideAedes aegypti6.65%Mean Complete Protection Time (CPT)112.4 minutes[2]
DEET N,N-DialkylamideAedes albopictus24%Repellency after 6 hours>90%[3]
DEET N,N-DialkylamideAedes albopictus24%Complete Protection Time (CPT)360 minutes[3]
This compound Salicylate EsterCulex pipiens pallens0.5 µl/l air (sublethal)Knockdown Time (KT95)16.8 minutes[4]
This compound Salicylate EsterCulex pipiens pallensNot specifiedLethal Concentration (LC50) at 24h1.17 µl/l air[4]

Note: CPT measures the duration of complete protection from bites when a repellent is applied to the skin. KT95 and LC50 are measures of fumigant toxicity, indicating the time to knock down 95% of the insect population and the lethal concentration for 50% of the population, respectively. These are not directly comparable to CPT. One study noted that this compound provided lower protection than DEET at the same dose against Culex mosquitoes, but specific quantitative data was not provided.[5]

Mechanisms of Action and Signaling Pathways

The repellent effects of DEET and this compound are mediated by distinct interactions with the insect olfactory system.

DEET Signaling Pathway

DEET's mechanism of action is complex and involves multiple pathways. It is known to activate certain olfactory and gustatory neurons while inhibiting or confusing the response of others to host cues like lactic acid and carbon dioxide.[6] Key receptors involved include the ionotropic receptor Ir40a and various odorant receptors (ORs) in conjunction with the olfactory co-receptor (Orco).[7]

DEET_Pathway DEET DEET Ir40a Ionotropic Receptor (Ir40a) DEET->Ir40a Binds to OR_Orco Odorant Receptor (OR) + Orco Co-receptor DEET->OR_Orco Modulates Gustatory_Receptor Gustatory Receptor DEET->Gustatory_Receptor Activates Neuron_Activation Neuron Activation/ Modulation Ir40a->Neuron_Activation OR_Orco->Neuron_Activation Gustatory_Receptor->Neuron_Activation Behavioral_Response Repellency/ Confusion Neuron_Activation->Behavioral_Response

Diagram 1: Simplified signaling pathway for DEET's repellent action.
This compound Signaling Pathway

This compound has been shown to act as a repellent for some mosquito species by directly activating specific olfactory receptors. In the Southern House Mosquito (Culex quinquefasciatus), it elicits an excitatory response from the CquiOR32 odorant receptor.[5] This receptor, like other insect ORs, forms an ion channel with the Orco co-receptor. Binding of this compound gates the channel, leading to cation influx, depolarization of the neuron, and subsequent signaling to the brain, resulting in an avoidance behavior.

Methyl_Salicylate_Pathway Methyl_Salicylate This compound CquiOR32_Orco CquiOR32 Odorant Receptor + Orco Co-receptor Methyl_Salicylate->CquiOR32_Orco Binds to Ion_Channel Ion Channel Opening CquiOR32_Orco->Ion_Channel Cation_Influx Cation Influx (e.g., Ca²⁺, Na⁺) Ion_Channel->Cation_Influx Depolarization Neuronal Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Behavioral_Response Repellent Behavior Action_Potential->Behavioral_Response

Diagram 2: Proposed signaling pathway for this compound repellency in mosquitoes.

Experimental Protocols

The efficacy of topical insect repellents is typically evaluated using standardized laboratory and field-based protocols. A common and widely accepted method is the Arm-in-Cage Test .

Arm-in-Cage Test Protocol

This method is designed to determine the Complete Protection Time (CPT) of a topical repellent against host-seeking female mosquitoes.

Objective: To measure the duration of time a repellent provides complete protection from mosquito bites.

Materials:

  • Test cages (e.g., 40x40x40 cm) containing a known number (e.g., 200) of host-seeking female mosquitoes of a specific species (e.g., Aedes aegypti or Culex quinquefasciatus).

  • Test substance (e.g., a specific concentration of this compound in an ethanol base).

  • Positive control (e.g., a standard concentration of DEET in an ethanol base).

  • Negative control (e.g., the ethanol vehicle alone).

  • Human volunteers.

  • Protective gloves.

  • Timer.

Procedure:

  • Volunteer Preparation: A defined area of a volunteer's forearm is marked for application of the repellent. The rest of the arm and hand are covered with a protective glove.

  • Repellent Application: A precise amount of the test substance, positive control, or negative control is applied evenly to the marked area of the skin.

  • Exposure: At predetermined intervals (e.g., every 30 or 60 minutes) after application, the volunteer inserts the treated forearm into the mosquito cage for a fixed period (e.g., 3 minutes).

  • Observation: The number of mosquitoes that land on and/or bite the treated skin is recorded during the exposure period.

  • Determination of CPT: The test for a particular repellent is concluded when the first confirmed bite occurs. The CPT is the time from the application of the repellent until that first bite.

  • Data Analysis: CPTs for the test substance are compared to those of the positive and negative controls.

Arm_in_Cage_Workflow cluster_prep Preparation cluster_testing Testing Cycle (Repeat at Intervals) cluster_results Results Volunteer_Prep Volunteer Preparation (Mark Forearm) Repellent_App Apply Test Substance, DEET, or Control Volunteer_Prep->Repellent_App Exposure Insert Arm into Mosquito Cage (3 min) Repellent_App->Exposure Observation Record Landings/Bites Exposure->Observation First_Bite First Bite? Observation->First_Bite First_Bite->Exposure No End_Test End Test for that Repellent First_Bite->End_Test Yes Calculate_CPT Calculate Complete Protection Time End_Test->Calculate_CPT

Diagram 3: Workflow for the Arm-in-Cage insect repellent test.

Conclusion

DEET remains the most effective and well-documented broad-spectrum insect repellent available, with a clear dose-dependent relationship for its duration of protection. Its complex mechanism of action, targeting multiple sensory pathways, likely contributes to its broad efficacy.

This compound has demonstrated repellent and toxic effects against certain insect species. Its mechanism of action appears to be more specific, activating particular olfactory receptors. While it shows promise as a naturally derived alternative, particularly as a fumigant, there is a significant lack of quantitative data from standardized topical repellent studies directly comparing its efficacy to DEET. Further research using established protocols, such as the Arm-in-Cage test, is necessary to fully elucidate its potential as a topical insect repellent for personal protection. The current body of evidence suggests that while this compound is active against certain insects, it is not a direct substitute for DEET in applications requiring long-lasting, broad-spectrum protection against a variety of biting arthropods.

References

A Comparative Guide to the Anti-Inflammatory Activity of Methyl Salicylate Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory activity of methyl salicylate glycosides with other common anti-inflammatory agents. The information is supported by experimental data to aid in the evaluation of these compounds as potential therapeutic agents.

Introduction

This compound glycosides are naturally occurring compounds found in various plants, notably in the genus Gaultheria.[1] These compounds are derivatives of salicylic acid, the active metabolite of aspirin, and have garnered interest for their potential anti-inflammatory properties with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] This guide focuses on the in vitro validation of the anti-inflammatory activity of specific this compound glycosides and compares their performance with established NSAIDs like diclofenac and aspirin.

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of this compound glycosides are primarily attributed to their ability to suppress the production of key pro-inflammatory mediators. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), immune cells like macrophages produce a cascade of molecules that propagate the inflammatory response. This compound glycosides have been shown to intervene in these pathways.[4][5]

A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a protein complex that, when activated, moves into the nucleus of a cell and turns on the genes responsible for producing pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Some this compound glycosides have been found to inhibit the activation of the NF-κB pathway.[6]

Another critical pathway in inflammation is the cyclooxygenase (COX) pathway. The COX enzymes (COX-1 and COX-2) are responsible for the production of prostaglandins, which are potent inflammatory mediators. Many NSAIDs exert their effects by inhibiting COX enzymes. Evidence suggests that some this compound glycosides also exhibit inhibitory activity against COX enzymes, particularly the inducible COX-2 isozyme, which is upregulated during inflammation.[7]

Signaling Pathway: NF-κB Activation and Inhibition

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds to IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB NFkB NF-κB IkB->NFkB NFkB_p NF-κB (active) NFkB->NFkB_p released nucleus Nucleus NFkB_p->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines gene transcription MSG This compound Glycosides MSG->IKK inhibit Experimental_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Pre-treat with This compound Glycosides or NSAIDs cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for 24h stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysate Prepare Cell Lysate incubation->cell_lysate griess Griess Assay (NO measurement) supernatant->griess elisa ELISA (Cytokine measurement) supernatant->elisa western Western Blot (Protein expression) cell_lysate->western end End griess->end elisa->end western->end

References

Comparative Gene Expression Analysis in Response to Methyl Salicylate Treatment: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to methyl salicylate (MeSA) is critical for harnessing its potential in agriculture and medicine. This guide provides a comparative overview of gene expression changes induced by MeSA treatment in various plant species, supported by experimental data and detailed protocols.

This compound, a volatile organic compound, plays a pivotal role in plant defense signaling, including the induction of systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity. Exogenous application of MeSA can elicit significant transcriptomic reprogramming, offering insights into key regulatory networks and potential targets for crop improvement and novel therapeutic development.

Comparative Analysis of MeSA-Responsive Gene Expression

The following table summarizes the differential expression of key defense-related genes in response to MeSA treatment in Solanum lycopersicum (tomato) and provides a comparative placeholder for other model organisms like Arabidopsis thaliana and Oryza sativa (rice). The data highlights both conserved and species-specific responses to MeSA.

GenePlant SpeciesFold Change (MeSA vs. Control)MethodReference
LOX1 (Lipoxygenase 1)Solanum lycopersicumSignificantly less than controlqRT-PCR[1]
TPX1 (Peroxidase)Solanum lycopersicumSignificantly higher than controlqRT-PCR[1]
PR1 (Pathogenesis-Related Protein 1)Solanum lycopersicumSignificantly higher than controlqRT-PCR[1]
PR-1 (Pathogenesis-Related Protein 1)Arabidopsis thalianaUpregulatedRNA Gel Blot[2]
LOX2 (Lipoxygenase 2)Arabidopsis thalianaSuppressed by SA (a proxy for MeSA)RNA Gel Blot[2]
VSP (Vegetative Storage Protein)Arabidopsis thalianaSuppressed by SA (a proxy for MeSA)RNA Gel Blot[2]
PDF1.2 (Plant Defensin 1.2)Arabidopsis thalianaSuppressed by SA (a proxy for MeSA)RNA Gel Blot[2]

Experimental Protocols

Accurate and reproducible gene expression analysis is paramount. Below are detailed methodologies for key experiments cited in this guide.

Plant Material and this compound Treatment
  • Plant Growth: Tomato (Solanum lycopersicum) plants are grown under controlled greenhouse conditions (e.g., 25°C day/20°C night, 16h photoperiod).

  • MeSA Application: For volatile treatment, a cotton swab soaked in a specific concentration of MeSA (e.g., 100 µM in lanolin) is placed in a sealed container with the plants for a defined period (e.g., 24 hours). For direct application, leaves can be dipped in a solution containing MeSA (e.g., 1 mM) and a surfactant like Silwet L-77 (0.015% v/v).[2] Control plants are treated with the solvent/lanolin alone.

  • Sample Collection: Leaf tissue is harvested at specific time points post-treatment (e.g., 24, 48 hours), immediately frozen in liquid nitrogen, and stored at -80°C until RNA extraction.

RNA Extraction and Purification

High-quality RNA is essential for downstream applications. The following is a general protocol adaptable to various plant tissues.

  • Tissue Homogenization: Grind frozen plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.

  • Lysis: Transfer the powder to a pre-chilled tube containing an appropriate extraction buffer (e.g., Trizol reagent or a CTAB-based buffer) and vortex thoroughly.

  • Phase Separation: Add chloroform, vortex, and centrifuge to separate the mixture into aqueous and organic phases.

  • RNA Precipitation: Transfer the upper aqueous phase to a new tube and precipitate the RNA by adding isopropanol.

  • Washing and Resuspension: Wash the RNA pellet with 75% ethanol, air-dry briefly, and resuspend in RNase-free water.

  • DNase Treatment: To remove any contaminating genomic DNA, treat the RNA sample with DNase I according to the manufacturer's instructions.

  • Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a sensitive method to quantify the expression levels of specific genes.

  • cDNA Synthesis: Synthesize first-strand cDNA from total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Design gene-specific primers that amplify a product of 100-200 bp. Validate primer efficiency through a standard curve analysis.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers.

  • Thermal Cycling: Perform the qPCR in a real-time PCR detection system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a stably expressed reference gene (e.g., Actin or Ubiquitin).

RNA Sequencing (RNA-Seq) and Data Analysis

For a global view of gene expression changes, RNA-seq is the method of choice.

  • Library Preparation: Construct sequencing libraries from high-quality total RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.[3][4]

  • Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Identify differentially expressed genes between MeSA-treated and control samples using packages like DESeq2 or edgeR in R.[4] Genes with a significant false discovery rate (FDR) adjusted p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) are considered differentially expressed.

Visualizing the this compound Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological processes and experimental procedures, the following diagrams were generated using Graphviz.

MeSA_Signaling_Pathway MeSA This compound (MeSA) (external application) SABP2 SABP2 (SA Binding Protein 2) MeSA->SABP2 conversion SA Salicylic Acid (SA) NPR1_cytoplasm NPR1 (inactive) in cytoplasm SA->NPR1_cytoplasm accumulation leads to monomerization & nuclear import SABP2->SA NPR1_nucleus NPR1 (active) in nucleus NPR1_cytoplasm->NPR1_nucleus TGA TGA Transcription Factors NPR1_nucleus->TGA interacts with PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes activation of SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Simplified signaling pathway of this compound leading to systemic acquired resistance.

Experimental_Workflow Plant_Treatment Plant Treatment (MeSA vs. Control) Sample_Collection Sample Collection (e.g., leaf tissue) Plant_Treatment->Sample_Collection RNA_Extraction Total RNA Extraction Sample_Collection->RNA_Extraction Quality_Control RNA Quality Control (Spectrophotometry, Gel Electrophoresis) RNA_Extraction->Quality_Control Gene_Expression_Analysis Gene Expression Analysis Quality_Control->Gene_Expression_Analysis qRT_PCR qRT-PCR Gene_Expression_Analysis->qRT_PCR RNA_Seq RNA-Seq Gene_Expression_Analysis->RNA_Seq Data_Analysis Data Analysis (Relative Quantification / DEG Analysis) qRT_PCR->Data_Analysis RNA_Seq->Data_Analysis Biological_Interpretation Biological Interpretation Data_Analysis->Biological_Interpretation

Caption: General experimental workflow for comparative gene expression analysis.

References

A Guide to Inter-Laboratory Comparison of Methyl Salicylate Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of methyl salicylate, a widely used active ingredient in topical analgesics and a common flavoring agent. Understanding the performance of different analytical techniques is critical for quality control, formulation development, and pharmacokinetic studies. This document outlines the experimental protocols and performance data for commonly employed methods, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), to aid researchers in selecting the most appropriate method for their specific application.

Comparison of Quantitative Performance

The selection of an analytical method is often dictated by the required sensitivity, precision, and the nature of the sample matrix. The following tables summarize the performance characteristics of various validated methods for this compound quantification, compiled from a range of studies.

Table 1: Performance Characteristics of Gas Chromatography (GC) Methods

ParameterGC-FID[1][2][3]GC-MS[4]GC-MS/MS[5]
Linearity Range (µg/mL) 1-50[1]0.031-1.25[4]0.0005-5[5]
Correlation Coefficient (R²) >0.999[6]Not Reported>0.9968[5]
Limit of Detection (LOD) (µg/mL) Not ReportedNot Reported0.00005[5]
Limit of Quantitation (LOQ) (µg/mL) 0.002% (in cosmetics)[1]Not Reported0.0005[5]
Intra-day Precision (%RSD) 0.39-0.61[2]<11[4]1.43-2.35[5]
Inter-day Precision (%RSD) 0.43-1.29[2]<11[4]1.91-2.97[5]
Accuracy/Recovery (%) 98.0-102.0[2]Not Reported99.48-102.33[5]

Table 2: Performance Characteristics of High-Performance Liquid Chromatography (HPLC) Methods

ParameterRP-HPLC-UV[7][8][9]RP-HPLC-DAD[10]RP-HPLC-RI[11]
Linearity Range (µg/mL) 0.05-175[7][8]Not Reported2400-9600[11]
Correlation Coefficient (R²) 0.9999[7]Not Reported0.9998[11]
Limit of Detection (LOD) (µg/mL) 0.0271[8][9]0.0087[10]Not Reported
Limit of Quantitation (LOQ) (µg/mL) Not ReportedNot ReportedNot Reported
Intra-day Precision (%RSD) <0.14[7]0.145-0.821[8]Not Reported
Inter-day Precision (%RSD) <0.23[7]0.233-2.673[8]Not Reported
Accuracy/Recovery (%) 99.78-100.0[7]97.80-103.80[8]Not Reported

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results across laboratories. The following sections provide synopses of typical experimental protocols for GC and HPLC analysis of this compound.

Gas Chromatography (GC) Methodologies

GC is a robust technique for the analysis of volatile compounds like this compound.

1. GC-FID Protocol for Topical Formulations [1][2]

  • Sample Preparation: An accurately weighed sample is dissolved in a suitable solvent such as methanol. For creams and gels, sonication may be required to ensure complete dissolution. The solution is then filtered prior to injection.[2]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column such as a DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) is commonly used.[1]

  • Carrier Gas: Nitrogen or Helium.

  • Temperatures:

    • Injector: 200-250°C

    • Detector: 250-280°C

    • Oven: A temperature gradient is often employed, for example, starting at 100°C and ramping up to 180°C.[1]

  • Injection: A small volume (e.g., 1 µL) is injected in splitless mode.[1]

  • Quantification: Based on a calibration curve generated from standard solutions of this compound.

2. GC-MS/MS Protocol for Biological Samples (Skin and Hair) [5]

  • Sample Preparation: This method often involves a more complex sample preparation to remove interfering substances. For skin and hair samples, an isotope dilution technique with a deuterated internal standard (this compound-d4) is used. Samples undergo derivatization before analysis.[5]

  • Instrumentation: A triple quadrupole mass spectrometer operating in electron ionization (EI) mode and using multiple reaction monitoring (MRM).[5]

  • Quantification: Achieved by monitoring specific mass transitions for both the analyte and the internal standard. For this compound, the transition 209 → 179 is used for quantification.[5]

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a versatile technique suitable for a wide range of pharmaceutical analyses.

1. Reversed-Phase HPLC with UV Detection (RP-HPLC-UV) [7][8]

  • Sample Preparation: Similar to GC, the sample is dissolved in a suitable solvent, often the mobile phase itself, and filtered. For creams, heating in a water bath may be necessary to aid extraction.[7]

  • Instrumentation: An HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: A C8 or C18 column is typically used (e.g., Lichrosorb C8, 150 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A mixture of methanol and water is common, sometimes with the addition of acetic acid to improve peak shape. An isocratic elution is often sufficient.[7]

  • Flow Rate: Typically 1.0 mL/min.[7]

  • Detection Wavelength: this compound has a UV absorbance maximum around 304 nm.[7]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[7]

  • Quantification: Based on a calibration curve of peak area versus concentration.

Visualizing Experimental and Logical Workflows

Diagrams can simplify complex processes and relationships. The following diagrams, generated using the DOT language, illustrate a typical analytical workflow and a decision-making process for method selection.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling Accurate Weighing of Sample Dissolution Dissolution in Appropriate Solvent Sampling->Dissolution Extraction Sonication/Heating (if required) Dissolution->Extraction Filtration Filtration through 0.45 µm filter Extraction->Filtration Injection Injection into GC or HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID, MS, UV, etc.) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: A generalized workflow for the quantification of this compound.

Method_Selection Start Define Analytical Requirements Matrix Sample Matrix Complexity Start->Matrix Sensitivity Required Sensitivity Matrix->Sensitivity Simple (e.g., pure substance) Specificity Need for High Specificity? Matrix->Specificity Complex (e.g., biological fluid) GC_FID GC-FID Sensitivity->GC_FID Moderate HPLC_UV HPLC-UV/DAD Sensitivity->HPLC_UV Moderate to High GC_MS GC-MS or GC-MS/MS Specificity->GC_MS High LC_MS LC-MS or LC-MS/MS Specificity->LC_MS High

Caption: Decision tree for selecting a suitable analytical method.

References

Safety Operating Guide

Proper Disposal of Methyl Salicylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of methyl salicylate is critical for ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety Protocols

Before handling this compound for disposal, it is imperative to implement the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash goggles or a face shield.[1][2]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors or mists.[3][4][5]

  • Avoid Contact: Prevent contact with skin and eyes.[5] In case of contact, wash the affected area thoroughly with soap and water.[2]

  • Safe Handling Practices: Do not eat, drink, or smoke in areas where this compound is handled.[1][5] Wash hands thoroughly after handling the chemical.[6]

Step-by-Step Disposal Procedures

The proper disposal of this compound and associated waste must be conducted systematically. The following steps outline the recommended workflow from waste generation to final disposal.

Step 1: Waste Characterization and Segregation

Properly identify and segregate this compound waste. It is the responsibility of the waste generator to characterize the waste in accordance with federal, state, and local regulations.[1][6] Waste streams may include:

  • Unused or surplus this compound.

  • Spill cleanup materials (e.g., absorbent pads, sand, vermiculite).

  • Contaminated labware and PPE.

  • Empty or partially empty containers.

Step 2: Containment and Labeling

All this compound waste must be collected in suitable, closed containers that are properly labeled.[3][5]

  • Use containers made of compatible materials, such as polyethylene or glass.[3][7]

  • Label the container clearly as "Hazardous Waste: this compound."

  • Keep the container tightly closed and store it in a cool, well-ventilated area away from heat and sources of ignition.[2][3]

Step 3: Managing Spills and Small Quantities

For small spills or residual amounts, follow these cleanup procedures:

  • Contain the Spill: Prevent the spill from spreading or entering drains and waterways.[3][4][5]

  • Absorb the Liquid: Use an inert absorbent material such as sand, earth, sawdust, or commercial sorbents to soak up the this compound.[2][3][4][5]

  • Collect the Waste: Carefully shovel the absorbed material into a designated, sealable container for hazardous waste disposal.[4][5]

Step 4: Bulk Waste Disposal

Disposal of liquid this compound must be managed as hazardous waste.[3][5] Discharging it into drains, rivers, or landfills is prohibited.[3][4] The recommended methods are:

  • Licensed Waste Disposal Service: The primary and safest method is to contact a licensed professional waste disposal company to handle the material.[5]

  • Incineration: A common disposal technique is to burn the this compound in a chemical incinerator equipped with an afterburner and scrubber.[5] This may involve dissolving or mixing the material with a combustible solvent prior to incineration.[5]

Step 5: Disposal of Contaminated Containers

Empty containers may retain product residues and vapors, and therefore should be treated as hazardous.[1]

  • Non-Reusable Containers: Puncture the container to prevent reuse and dispose of it as you would the unused product, in accordance with all regulations.[7]

  • Reusable Containers: If containers are to be reused, they must be thoroughly decontaminated. A recommended procedure is to drain them carefully, steam clean, and then dry with dry nitrogen.[3]

Step 6: Ensure Regulatory Compliance

Treatment, storage, transportation, and disposal must be in accordance with all applicable Federal, State/Provincial, and Local regulations.[1] These regulations can vary significantly by location, and it is the generator's sole responsibility to ensure full compliance.[1][6]

Data Summary: Safety and Ecotoxicity

The following table summarizes key quantitative data for this compound, providing a quick reference for safety and environmental impact assessment.

ParameterValueSpecies/ConditionsReference
Acute Oral Toxicity (LD50) 887 mg/kgRat[4][8]
Acute Dermal Toxicity (LD50) >5,000 mg/kgRabbit[8]
Aquatic Toxicity (EC50) 50 mg/L (24h)Daphnia magna (water flea)[3]
Aquatic Toxicity (LC50) >100 mg/L (96h)Danio rerio (zebra fish)[5][6]
Algae Toxicity (EC50) 27 mg/L (72h)Desmodesmus subspicatus (green algae)[5][6]
Flash Point 96°C (204.8°F)Closed Cup[2]
Auto-ignition Temperature 454°C (849.2°F)-[2]

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process from waste generation to final, compliant disposal.

MethylSalicylateDisposal start_node start_node process_node process_node decision_node decision_node disposal_node disposal_node end_node end_node start Waste Generated characterize Characterize & Segregate Waste (Liquid, Solid, Container) start->characterize spill_or_bulk Spill/Small Quantity or Bulk Liquid? characterize->spill_or_bulk container_decision Container Reusable? characterize->container_decision Empty Container absorb Absorb with Inert Material (Sand, Vermiculite) spill_or_bulk->absorb Spill/Small collect_bulk Collect in Labeled, Sealed Container spill_or_bulk->collect_bulk Bulk Liquid collect_spill Collect in Labeled, Sealed Container absorb->collect_spill contact_vendor Contact Licensed Waste Disposal Service collect_spill->contact_vendor collect_bulk->contact_vendor decontaminate Decontaminate Container (Steam Clean, Dry) container_decision->decontaminate Yes puncture Puncture to Prevent Reuse container_decision->puncture No end Disposal Complete decontaminate->end Ready for Reuse puncture->contact_vendor incinerate Dispose via Approved Chemical Incineration contact_vendor->incinerate incinerate->end

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.